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Core Science & Biosynthesis

Foundational

(-)-Dendrobine: Natural Sources and Isolation from Dendrobium nobile

A Technical Guide for Researchers and Drug Development Professionals Introduction (-)-Dendrobine is a sesquiterpenoid alkaloid of significant pharmacological interest, first identified in Dendrobium nobile Lindl. in 1932...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Dendrobine is a sesquiterpenoid alkaloid of significant pharmacological interest, first identified in Dendrobium nobile Lindl. in 1932.[1][2] It is recognized for a variety of biological activities, including neuroprotective, anti-tumor, and anti-inflammatory effects.[2][3][4] As the primary bioactive marker for the quality control of medicinal Dendrobium nobile according to the Chinese Pharmacopoeia, which mandates a content of at least 0.4%, efficient extraction and isolation methods are critical for research and development.[2] This guide provides a comprehensive overview of the natural sources of (-)-dendrobine and detailed technical protocols for its isolation and purification from Dendrobium nobile.

Natural Sources of (-)-Dendrobine

(-)-Dendrobine and its structural analogues are a unique class of picrotoxane sesquiterpenoid alkaloids primarily found within the Dendrobium genus of the Orchidaceae family.[2]

1.1. Plant Sources The principal and most commercially significant source of (-)-dendrobine is the stem of Dendrobium nobile .[2][5] While other species are known to produce dendrobine-type alkaloids, D. nobile is the exclusive species recommended as a source for quality control purposes by the Chinese Pharmacopoeia.[2] Other species reported to contain dendrobine-type alkaloids include:

  • Dendrobium findlayanum[2]

  • Dendrobium wardianum[2]

  • Dendrobium moniliforme[2]

The concentration of dendrobine in D. nobile can be influenced by various factors, including the plant's age, habitat, and interactions with endophytic fungi.[6][7][8][9]

1.2. Microbial Sources A significant recent discovery has identified endophytic fungi as a potential alternative source for dendrobine production. Specifically, Trichoderma longibrachiatum , an endophytic fungus isolated from the stem of D. nobile, has been shown to produce dendrobine.[5][10] This finding opens new avenues for the biotechnological production of dendrobine, potentially overcoming the limitations associated with the slow growth of Dendrobium plants.[11]

Isolation and Purification of (-)-Dendrobine from Dendrobium nobile

The isolation of (-)-dendrobine is a multi-step process involving extraction, preliminary purification through acid-base partitioning and ion-exchange chromatography, followed by final purification using High-Performance Liquid Chromatography (HPLC).

2.1. General Workflow

The overall process for isolating high-purity (-)-dendrobine from D. nobile stems is depicted in the workflow diagram below.

G start Dried D. nobile Stem Powder extraction Acidic Ethanol Extraction (Reflux) start->extraction concentrate1 Concentration to Crude Extract extraction->concentrate1 acid_dissolve Dissolution in Acidic Water (pH 4) concentrate1->acid_dissolve ion_exchange Cation Exchange Chromatography acid_dissolve->ion_exchange elute_impurities Elute Impurities with Water ion_exchange->elute_impurities Waste elute_alkaloids Elute Alkaloids with Alkaline Ethanol ion_exchange->elute_alkaloids concentrate2 Concentration to Total Alkaloids elute_alkaloids->concentrate2 base_extraction Adjust to pH 10 (Ammonia) & Extract with Ether/Chloroform concentrate2->base_extraction concentrate3 Concentration to Crude Dendrobine base_extraction->concentrate3 hplc Preparative HPLC Purification concentrate3->hplc collect Collect Dendrobine Fraction hplc->collect final_product High-Purity (-)-Dendrobine (≥95%) collect->final_product

Caption: General workflow for the isolation and purification of (-)-dendrobine.

2.2. Detailed Experimental Protocols

The following protocols are synthesized from established methodologies.[1]

Protocol 1: Extraction and Preliminary Purification

  • Maceration and Extraction:

    • Grind dried stems of D. nobile into a coarse powder.

    • Combine the powder with an acidic ethanol solution (pH 3, adjusted with HCl or H₂SO₄) at a solid-to-liquid ratio of 1:10 (w/v).[1]

    • Heat the mixture to a gentle boil and maintain reflux for 2 hours.[1]

    • Filter the mixture while hot and collect the ethanol extract. Repeat the extraction process on the plant residue two more times.

    • Pool the ethanol extracts and concentrate under reduced pressure to yield a crude extract paste.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in acidic water (pH 4).[1]

    • Adjust the solution's pH to 10 using ammonia water.[1]

    • Perform liquid-liquid extraction with an equal volume of an organic solvent such as chloroform or ether. Repeat the extraction until the organic layer is colorless.[1]

    • Combine the organic fractions and concentrate under reduced pressure to obtain a crude dendrobine extract.

  • Ion-Exchange Chromatography:

    • As an alternative to or in conjunction with acid-base partitioning, dissolve the initial crude extract paste in acidic water (pH 4).[1]

    • Load the solution onto a pre-treated strong acid cation exchange resin column (e.g., 731-type).[1]

    • Wash the column with distilled water to remove water-soluble impurities.

    • Elute the bound alkaloids with 70-80% ethanol adjusted to pH 10 with ammonia water.[1]

    • Collect the eluent, concentrate it under reduced pressure, and freeze-dry to obtain the total alkaloids of D. nobile. This fraction can have a total alkaloid content as high as 85.3%.[1]

Protocol 2: High-Purity (-)-Dendrobine Preparation via HPLC

  • Sample Preparation:

    • Dissolve the crude dendrobine extract or the total alkaloid fraction obtained from the previous steps in methanol (e.g., 3 times the mass of the extract).[1]

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Separation:

    • Perform separation on a preparative HPLC system using the parameters outlined in Table 1.

    • Collect the fraction corresponding to the retention time of the dendrobine peak.

    • Evaporate the mobile phase from the collected fraction to yield purified (-)-dendrobine with a purity of ≥95%.[1]

Quantitative Data and Analytical Parameters

Precise quantification and purification rely on optimized analytical and preparative chromatography conditions.

Table 1: HPLC Parameters for Preparative Purification of (-)-Dendrobine

Parameter Value Source
Column C₁₈ ODS [1]
Mobile Phase Methanol : Water (80:20, v/v) [1]
Detection Wavelength 223 nm [1]
Flow Rate 1.0 mL/min [1]
Column Temperature 35 °C [1]

| Retention Time | 2.4 ± 0.1 min or 2.7 ± 0.1 min |[1] |

Note: Retention times can vary between systems and specific column chemistries.

Table 2: Analytical Methods for Dendrobine Quantification

Method Column Mobile Phase / Carrier Gas Detection Source
GC-FID DB-1 (30 m x 0.25 mm x 0.25 µm) Carrier Gas: N₂ (1 mL/min) Flame Ionization Detector (FID) [6]
UHPLC-QqQ-MS/MS ACQUITY HSS T3 (100 x 2.1 mm, 1.8 µm) A: 0.1% Formic Acid; B: Acetonitrile (Gradient) ESI Tandem Mass Spectrometry [12]

| LC-MS/MS | Not specified | Not specified | ESI Tandem Mass Spectrometry |[5] |

Biosynthesis of (-)-Dendrobine

The biosynthesis of (-)-dendrobine is a complex process originating from common isoprenoid precursors. While not fully elucidated, the pathway is proposed to involve both the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways for the synthesis of the core sesquiterpene backbone.[2][8][13]

G mva_pathway Mevalonate (MVA) Pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp mep_pathway Methylerythritol Phosphate (MEP) Pathway mep_pathway->ipp sesquiterpene_synthase Sesquiterpene Synthase ipp->sesquiterpene_synthase sesquiterpene_backbone Sesquiterpene Backbone sesquiterpene_synthase->sesquiterpene_backbone post_modification Post-modification Steps (e.g., P450s, Aminotransferases) sesquiterpene_backbone->post_modification dendrobine (-)-Dendrobine post_modification->dendrobine

Caption: Putative biosynthetic pathway of (-)-dendrobine.

Key genes encoding enzymes in the MVA and MEP pathways have been shown to be positively associated with dendrobine accumulation in D. nobile.[2] Subsequent steps involve cyclization by a sesquiterpene synthase followed by a series of post-modification reactions, including oxidation and amination, to form the final complex alkaloid structure.[13]

Conclusion

(-)-Dendrobine remains a valuable natural product with significant therapeutic potential. Dendrobium nobile is the primary natural source, and established protocols involving acidic solvent extraction, acid-base partitioning, ion-exchange chromatography, and preparative HPLC allow for its efficient isolation at high purity. The discovery of dendrobine production in the endophytic fungus Trichoderma longibrachiatum presents an exciting opportunity for future biotechnological production. The detailed methodologies and quantitative data presented in this guide serve as a critical resource for researchers engaged in the study and development of this important alkaloid.

References

Exploratory

Biosynthetic pathway of (-)-Dendrobine in orchid species

An In-depth Technical Guide to the Biosynthetic Pathway of (-)-Dendrobine in Orchid Species Introduction Dendrobium, one of the largest genera in the Orchidaceae family, encompasses numerous species with significant valu...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthetic Pathway of (-)-Dendrobine in Orchid Species

Introduction

Dendrobium, one of the largest genera in the Orchidaceae family, encompasses numerous species with significant value in traditional medicine, particularly in Asia.[1][2] The therapeutic properties of these orchids are largely attributed to their rich profile of bioactive compounds, including polysaccharides, flavonoids, and notably, alkaloids.[2] Among these, (-)-dendrobine, a sesquiterpenoid alkaloid, is a principal active component and a critical marker for the quality control of medicinal Dendrobium species like Dendrobium nobile.[2][3] Dendrobine exhibits a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects.[1][2]

Despite its medicinal importance, the biosynthesis of dendrobine in orchids is complex and not yet fully elucidated.[4][5] It is a multi-step process involving the convergence of primary metabolic pathways and a series of specialized enzymatic reactions. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing dendrobine production in its native species or heterologous systems. This guide provides a comprehensive overview of the current knowledge on the (-)-dendrobine biosynthetic pathway, detailing the precursor pathways, key enzymes, regulatory mechanisms, and experimental methodologies used in its investigation.

The Core Biosynthetic Pathway

The biosynthesis of (-)-dendrobine is a complex process that begins with the formation of a C15 sesquiterpene backbone, which is then subjected to a series of post-modifications, including oxidation, amination, and methylation. The entire pathway can be broadly divided into two major stages: the upstream synthesis of the universal terpenoid precursor, farnesyl diphosphate (FPP), and the downstream conversion of FPP into dendrobine.

Upstream Pathway: Synthesis of Isoprenoid Precursors

The fundamental building blocks for all terpenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two distinct pathways in plants: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][3][5] Both pathways contribute to the precursor pool for dendrobine synthesis.[3][6][7]

  • Mevalonate (MVA) Pathway: Primarily occurring in the cytoplasm, this pathway starts from acetyl-CoA. Key enzymes that have been positively correlated with dendrobine accumulation include Acetyl-CoA C-acetyltransferase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), Phosphomevalonate Kinase (PMK), and Diphosphomevalonate Decarboxylase (MVD).[1][3][7][8]

  • Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate. The rate-determining enzymes, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), have been shown to play significant roles in sesquiterpene biosynthesis.[1][3][7]

IPP and DMAPP from both pathways are converted to the C15 compound Farnesyl Diphosphate (FPP) by Farnesyl Phosphate Synthase (FPPS), which serves as the direct precursor for the sesquiterpene backbone of dendrobine.[3][7]

Downstream Pathway: From FPP to (-)-Dendrobine

The conversion of the linear FPP molecule into the complex, multicyclic structure of dendrobine involves a series of intricate enzymatic steps.

  • Sesquiterpene Backbone Formation: FPP is first cyclized by a terpene synthase (TPS) to form a muurolene-type sesquiterpene skeleton.[2] The enzyme Terpene Synthase 21 (TPS21) has been identified, though it showed a negative correlation with dendrobine accumulation in one study, suggesting other specific synthases are primarily responsible.[4][8]

  • Oxidative Modifications: The initial sesquiterpene hydrocarbon undergoes extensive oxidation, catalyzed by Cytochrome P450 monooxygenases (CYP450s), to produce a picrotoxane-lactone intermediate.[1][2] This is a critical step that introduces the necessary functional groups for subsequent reactions. Numerous CYP450 genes have been identified in Dendrobium species, with specific families like CYP71 implicated in alkaloid biosynthesis.[1]

  • Alkaloid Formation (Post-Modification): The final steps involve the incorporation of a nitrogen atom and subsequent methylation to form the characteristic five-membered nitrogen heterocyclic ring of dendrobine.[3] This is achieved through the action of aminotransferases and methyltransferases.[1][8] Key enzymes identified include Branched-Chain-Amino-Acid Aminotransferase 2 (BCAT2) and Methyltransferase-like Protein 23 (METTL23).[4]

Biosynthetic_Pathway cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastid) cluster_Downstream Downstream Pathway AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA AACT, HMGS, HMGR, PMK, MVD IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA FPP Farnesyl Diphosphate (FPP) IPP_MVA->FPP FPPS Pyruvate Pyruvate + G3P MEP MEP Pyruvate->MEP DXS, DXR, MCT, CMK IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IPP_MEP->FPP FPPS Sesquiterpene Muurolene-type Sesquiterpene FPP->Sesquiterpene TPS Picrotoxane Picrotoxane-Lactone Intermediate Sesquiterpene->Picrotoxane CYP450s (e.g., CYP94C1) Dendrobine (-)-Dendrobine Picrotoxane->Dendrobine Aminotransferases (e.g., BCAT2) Methyltransferases (e.g., METTL23) Other enzymes (e.g., CMEAO) Regulatory_Influences Elicitors Biotic & Abiotic Elicitors (Endophytic Fungi, MeJA) Signaling Hormone Signaling (Jasmonate Pathway) Elicitors->Signaling Induces TFs Transcription Factors (e.g., MYB61) Signaling->TFs Activates Genes Dendrobine Biosynthesis Genes (MVA, MEP, CYP450s, etc.) TFs->Genes Upregulates Expression Dendrobine (-)-Dendrobine Accumulation Genes->Dendrobine Catalyzes Synthesis Experimental_Workflow start Hypothesis: Gene X is involved in dendrobine biosynthesis clone Clone Gene X into an overexpression vector start->clone transform Transiently express Gene X in Dendrobium leaves via Agrobacterium infiltration clone->transform control Infiltrate control leaves with empty vector (EV) clone->control incubate Incubate plants for 3-5 days transform->incubate control->incubate harvest Harvest Gene X-expressing and control leaves incubate->harvest split harvest->split qRT Analysis 1: qRT-PCR - Confirm overexpression of Gene X split->qRT LCMS Analysis 2: LC-MS - Quantify dendrobine content split->LCMS compare Compare dendrobine levels between Gene X and EV samples qRT->compare LCMS->compare conclusion Conclusion: Gene X positively/negatively/ no effect on biosynthesis compare->conclusion

References

Foundational

Chemical structure and stereochemistry of (-)-Dendrobine

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Dendrobine Introduction (-)-Dendrobine is the most abundant sesquiterpenoid alkaloid isolated from the stems of the traditional Chinese med...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Dendrobine

Introduction

(-)-Dendrobine is the most abundant sesquiterpenoid alkaloid isolated from the stems of the traditional Chinese medicinal orchid, Dendrobium nobile Lindl.[1] It belongs to the picrotoxane family of natural products and is renowned for its complex and intriguing molecular architecture, featuring a rigid tetracyclic ring system with seven contiguous stereocenters.[1] Pharmacological studies have revealed a range of biological activities, including antipyretic, hypertensive, and convulsant effects.[2] Notably, (-)-Dendrobine acts as a selective competitive antagonist of β-alanine, taurine, and glycine receptors.[1] Its unique structure and significant biological profile have made it a compelling target for total synthesis and a subject of extensive spectroscopic study.

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods of characterization for (-)-Dendrobine, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

(-)-Dendrobine possesses the molecular formula C₁₆H₂₅NO₂. Its tetracyclic core structure is a defining feature, presenting a significant challenge for synthetic chemists. The absolute configuration of the seven stereocenters has been unequivocally established through total synthesis and spectroscopic analysis.[1][3]

The systematic IUPAC name for (-)-Dendrobine is (1S,4S,7S,8R,11R,12R,13S)-2,12-Dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.1⁸,¹¹.0⁴,¹²]tridecan-9-one.[4]

Chemical Structure of (-)-Dendrobine

Figure 1: 2D Chemical Structure of (-)-Dendrobine with IUPAC numbering.

Quantitative Physicochemical and Spectroscopic Data

The structural elucidation of (-)-Dendrobine has been accomplished through a combination of spectroscopic techniques and, for its precursors, X-ray crystallography. The data are summarized in the tables below.

Table 1: General Properties of (-)-Dendrobine
PropertyValueReference(s)
Molecular Formula C₁₆H₂₅NO₂[4][5]
Molar Mass 263.38 g·mol⁻¹[1][4]
Appearance Colorless solid[1]
Melting Point 134 - 136 °C[6]
Optical Activity [α]D = -46.8° (EtOH)
CAS Number 2115-91-5[4][5]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for (-)-Dendrobine

Complete assignment of the ¹H and ¹³C NMR spectra is crucial for structural verification. The following data were reported in CDCl₃.[7]

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, Multiplicity, J in Hz)
120.8 / 21.0 (Me)-
261.93.22 (t), 2.70 (t)
351.42.35
432.71.54, 1.85
530.72.06, 2.15
643-44~2.01
753.5-
843-44-
979.04.83 (dd)
1066.72.68 (d)
1152.3-
12178.9-
1332.6 (Me)-
1436.4 (Me)-
15~24.51.75 (d of heptets)
1620.8 / 21.0 (Me)-
N-Me--

Note: Some assignments are based on spectra of dendrobine and its derivatives, and minor variations may exist depending on the solvent and instrument frequency.[7]

Table 3: X-ray Crystallographic Data for a Dendrobine Tricyclic Synthon
ParameterValue
Crystal System Orthorhombic
Space Group P2(1)2(1)2(1)
Unit Cell Dimensions a = 9.534(2) Å, b = 11.055(4) Å, c = 14.372(4) Å
Avg. C(sp³)-C(sp³) Bond Length 1.529(1) Å
Avg. C-C Bond Length (Central Ring Atom) 1.557(1) Å

The slight increase in bond length for the central carbon atom highlights the inherent ring strain within the tricyclic system.[8]

Experimental Protocols

Isolation and Purification from Dendrobium nobile

The following protocol is a representative method for the extraction and purification of dendrobine.[6]

  • Preparation of Plant Material: The dried stems of Dendrobium nobile are ground into a coarse powder (approx. 40-mesh).

  • Acidic Solvent Extraction: The powder is added to an acidic ethanol solution (e.g., ethanol adjusted with HCl or H₂SO₄) at a solid-to-liquid ratio of 1:10 (w/v). The mixture is heated and refluxed for 2 hours. This process is repeated 2-3 times to ensure exhaustive extraction. The extracts are combined, and the filter residue is discarded.

  • Enrichment by Ion Exchange Chromatography: The combined acidic extract is passed through a strong acid cation exchange resin column (e.g., 731-type). The column is washed with deionized water and then eluted with a basic ethanol solution (e.g., 80% ethanol adjusted to pH 10 with ammonia) to release the alkaloids.

  • Liquid-Liquid Extraction: The pH of the eluent from the previous step is adjusted, and the solution is successively extracted with chloroform and diethyl ether. The organic phases, containing the crude dendrobine, are combined and concentrated under reduced pressure.

  • Final Purification by HPLC: The crude extract is dissolved in a minimal amount of methanol and subjected to preparative High-Performance Liquid Chromatography (HPLC).

    • Column: C₁₈ ODS

    • Mobile Phase: Methanol:Water (e.g., 80:20 v/v)

    • Detection Wavelength: 223 nm

    • Flow Rate: 1 mL/min

    • The fraction corresponding to the retention time of a dendrobine standard is collected, yielding purified (-)-Dendrobine (purity ≥95%).

Structural Elucidation Methods
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the isolated compound, confirming the molecular formula C₁₆H₂₅NO₂.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the complex 3D structure.[10]

    • ¹H NMR: Provides information on the proton environments, their chemical shifts, and scalar couplings (J-couplings), which helps to establish connectivity between adjacent protons.

    • ¹³C NMR: Identifies the number of unique carbon atoms and their chemical environments (e.g., C=O, C-O, C-N, quaternary C, CH, CH₂, CH₃).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule and establishing the tetracyclic framework.

  • X-ray Crystallography: This is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single crystal of the purified compound is grown and irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision, confirming the absolute stereochemistry.[8]

Overview of Total Synthesis: The Carreira Synthesis

One of the most efficient total syntheses of (-)-Dendrobine was reported by the Carreira group and features a key reaction cascade.[1]

  • Core Construction via Ireland-Claisen Rearrangement: The synthesis commences with an enantiomerically pure starting material to establish the absolute configuration. The central cyclohexane core of the molecule is assembled using a strategic Ireland-Claisen rearrangement.[3][11]

  • Enamine-Mediated Michael Addition: A crucial step involves an intramolecular Michael addition. An enamine is formed from an aldehyde intermediate, which then attacks an enone in the same molecule. This step selectively forms the cis-fused ring system. Using N-methyl benzylamine was found to be critical to control the stereochemistry of this transformation.[3][11]

  • Hydrogenation and Deprotection: Subsequent hydrogenation sets an additional stereocenter with high control and simultaneously removes a benzyl protecting group.[11]

  • Final Ring Closure: The last ring is formed through a sequence involving kinetic bromination of a ketone, followed by an intramolecular cyclization promoted by a base (4-dimethylaminopyridine).[11]

  • Final Reduction: A final reduction of the resulting ketone with sodium borohydride (NaBH₄) followed by gentle warming yields the natural product, (-)-Dendrobine, in an 18-step sequence with a 4.0% overall yield.[1][12]

Visualizations of Key Pathways and Workflows

Biosynthesis of the Sesquiterpene Precursor

(-)-Dendrobine is a sesquiterpenoid, meaning its carbon skeleton is derived from three isoprene units. The biosynthesis of its universal precursor, Farnesyl Pyrophosphate (FPP), proceeds via both the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways.[2][13]

G cluster_elucidation Structural Elucidation start Dried, Powdered Dendrobium nobile Stems extraction Acidic Solvent Extraction (e.g., Acidic Ethanol) start->extraction ion_exchange Cation Exchange Chromatography extraction->ion_exchange Crude Extract l_l_extraction Liquid-Liquid Extraction (Chloroform/Ether) ion_exchange->l_l_extraction Alkaloid-Rich Eluent hplc Preparative HPLC (C18 Column) l_l_extraction->hplc Crude Alkaloid Fraction pure_compound Purified (-)-Dendrobine (≥95% Purity) hplc->pure_compound ms HRMS Analysis pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr xray Single Crystal X-ray Diffraction pure_compound->xray If suitable crystals form final_structure Confirmed Chemical Structure and Absolute Stereochemistry ms->final_structure nmr->final_structure xray->final_structure

References

Exploratory

(-)-Dendrobine: A Comprehensive Technical Guide on its Pharmacological Profile and Traditional Applications

Introduction (-)-Dendrobine is a sesquiterpenoid alkaloid and the primary bioactive component isolated from the noble orchid, Dendrobium nobile. For centuries, this plant has been a cornerstone of Traditional Chinese Med...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Dendrobine is a sesquiterpenoid alkaloid and the primary bioactive component isolated from the noble orchid, Dendrobium nobile. For centuries, this plant has been a cornerstone of Traditional Chinese Medicine (TCM), where it is known as "Shi Hu." In TCM, it is revered for its tonic properties, believed to nourish the stomach, promote the production of body fluids, and enhance overall vitality. Traditional applications include the treatment of fever, thirst, gastrointestinal discomfort, and the promotion of eye health and immune resilience. Its long history of use has spurred modern scientific investigation into its pharmacological properties, revealing a range of activities that are now being explored for their therapeutic potential. This guide provides an in-depth technical overview of the pharmacological profile of (-)-dendrobine, its mechanisms of action, and its traditional uses, tailored for researchers, scientists, and drug development professionals.

Pharmacological Profile

(-)-Dendrobine exhibits a diverse pharmacological profile, with activities demonstrated in several key areas of therapeutic interest. These include neuroprotective, anti-viral, analgesic, and anti-inflammatory effects. The following sections detail the known mechanisms of action and quantitative data associated with these activities.

Neuroprotective Effects

(-)-Dendrobine has shown significant potential as a neuroprotective agent. It is known to activate neuro- and serotonergic synapses and is implicated in signaling pathways crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2]

One of the key mechanisms underlying its neuroprotective effects is the inhibition of cyclin-dependent kinase 5 (CDK5). In a study on PC12 cells, (-)-dendrobine was found to directly bind to CDK5, protecting the cells from Aβ1-42-induced apoptosis.[3] This interaction upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic proteins Bax, cyto-c, and caspase-3.[3]

Antiviral Activity

(-)-Dendrobine has demonstrated potent antiviral activity, particularly against the influenza A virus. It has been shown to be effective against various strains, including H1N1 and H3N2.[1][4] The primary mechanism of its antiviral action is the inhibition of the viral replication cycle at an early stage.[1][4] Specifically, (-)-dendrobine binds to the highly conserved region of the viral nucleoprotein (NP), which in turn restrains the nuclear export and oligomerization of the NP, both of which are critical for viral replication.[1][4]

Amino Acid Receptor Antagonism

Early pharmacological studies revealed that (-)-dendrobine acts as a competitive antagonist at receptors for the inhibitory amino acids β-alanine, taurine, and glycine.[5][6] This antagonism is selective, as it has little effect on GABA-induced depolarizations.[5] This activity likely contributes to its neurological effects, although the precise implications for its therapeutic potential are still under investigation.

Analgesic and Antipyretic Effects

Traditional use of Dendrobium species for fever and pain is supported by preclinical studies on (-)-dendrobine. It has been shown to exhibit weak analgesic effects in mice and antipyretic effects in rabbits. However, detailed dose-response data for these activities are limited in the currently available literature.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activities of (-)-dendrobine.

Antiviral Activity (Anti-Influenza A)
Virus Strain IC₅₀ (µg/mL)
A/FM-1/1/47 (H1N1)3.39 ± 0.32
A/Puerto Rico/8/34 H274Y (H1N1)2.16 ± 0.91
A/Aichi/2/68 (H3N2)5.32 ± 1.68
Data from Li et al. (2017)[1][4]
Enzyme/Receptor Binding Affinity
Target K_D_ (M)
Cyclin-dependent kinase 5 (CDK5)2.05 x 10⁻⁴
Data from Ruan et al. (2023)[3]

Note: Despite evidence of antagonism, specific K_i_ or IC₅₀ values for the interaction of (-)-dendrobine with β-alanine, taurine, and glycine receptors are not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of (-)-dendrobine, the following diagrams have been generated using the DOT language.

Apoptosis Induction in Cancer Cells via JNK/p38 MAPK Pathway

dendrobine_apoptosis dendrobine (-)-Dendrobine stress Cellular Stress dendrobine->stress jnk_p38 JNK / p38 MAPK Activation stress->jnk_p38 bim_bax Bim / Bax Upregulation jnk_p38->bim_bax bcl2 Bcl-2 Downregulation jnk_p38->bcl2 mitochondria Mitochondrial Dysfunction bim_bax->mitochondria bcl2->mitochondria cyto_c Cytochrome c Release mitochondria->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: (-)-Dendrobine induces apoptosis in cancer cells by activating the JNK/p38 MAPK pathway.

Neuroprotection via CDK5 Inhibition

dendrobine_neuroprotection abeta Aβ₁₋₄₂ cdk5 CDK5 Activation abeta->cdk5 bax_cytoc_cas3 Bax / Cyto c / Caspase-3 Upregulation cdk5->bax_cytoc_cas3 bcl2_down Bcl-2 Downregulation cdk5->bcl2_down dendrobine (-)-Dendrobine dendrobine->cdk5 survival Neuronal Survival dendrobine->survival apoptosis Neuronal Apoptosis bax_cytoc_cas3->apoptosis bcl2_down->apoptosis

Caption: (-)-Dendrobine confers neuroprotection by inhibiting CDK5 activation, thereby preventing apoptosis.

Experimental Workflow for Anti-Influenza Activity

dendrobine_influenza_workflow start Influenza A Virus Infection viral_entry Viral Entry and Uncoating start->viral_entry dendrobine_treatment Treatment with (-)-Dendrobine np_oligomerization NP Oligomerization dendrobine_treatment->np_oligomerization np_export NP Nuclear Export dendrobine_treatment->np_export vrnp_import vRNP Nuclear Import viral_entry->vrnp_import replication Viral RNA Replication/Transcription vrnp_import->replication np_synthesis Viral Nucleoprotein (NP) Synthesis replication->np_synthesis np_synthesis->np_oligomerization np_synthesis->np_export assembly New vRNP Assembly np_oligomerization->assembly np_export->assembly budding Viral Budding and Release assembly->budding

References

Foundational

An In-depth Technical Guide to the Mechanism of Action of (-)-Dendrobine on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals Abstract (-)-Dendrobine, a major bioactive alkaloid extracted from the noble orchid Dendrobium nobile, has emerged as a promising neuroprotective agent with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dendrobine, a major bioactive alkaloid extracted from the noble orchid Dendrobium nobile, has emerged as a promising neuroprotective agent with significant therapeutic potential for neurodegenerative disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of (-)-Dendrobine on the central nervous system (CNS). Drawing from a range of in vivo and in vitro studies, this document details the compound's impact on key pathological features of Alzheimer's disease and Parkinson's disease, including amyloid-beta and tau pathology, synaptic dysfunction, oxidative stress, neuroinflammation, and neuronal apoptosis. We present a detailed analysis of the signaling pathways modulated by (-)-Dendrobine, including the Wnt/β-catenin, Nrf2/Keap1, and MANF-mediated endoplasmic reticulum (ER) stress pathways, as well as its role in inducing protective autophagy. This guide also provides structured quantitative data from key experiments and detailed experimental protocols to facilitate the replication and advancement of research in this field.

Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. The complex multifactorial nature of these diseases has driven the search for novel therapeutic agents capable of targeting multiple pathological cascades. (-)-Dendrobine, a sesquiterpenoid alkaloid, has garnered significant attention for its multifaceted neuroprotective properties.[1][2][3] This document serves as a technical resource for researchers, consolidating the current understanding of (-)-Dendrobine's mechanism of action within the CNS.

Effects on Alzheimer's Disease Pathophysiology

(-)-Dendrobine has been shown to mitigate key aspects of AD pathology in various experimental models, including the 3xTg-AD and APP/PS1 transgenic mouse models, as well as in vitro models of amyloid-beta (Aβ) induced neurotoxicity.[1][4][5]

Amelioration of Cognitive Deficits and Synaptic Protection

Treatment with (-)-Dendrobine and its parent extract, Dendrobium nobile Lindl. alkaloids (DNLA), has been demonstrated to rescue spatial learning and memory deficits in AD mouse models, as assessed by the Morris Water Maze.[1][5] This functional recovery is underpinned by the compound's ability to preserve synaptic integrity. Studies have shown that (-)-Dendrobine prevents the loss of dendritic spines and increases the expression of crucial synaptic proteins such as synaptophysin (SYP) and postsynaptic density protein 95 (PSD95).[4][6]

Reduction of Amyloid-Beta and Tau Pathology

A hallmark of AD is the extracellular deposition of Aβ plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. (-)-Dendrobine directly addresses both pathologies. It has been shown to reduce the levels of Aβ by inhibiting the amyloidogenic processing of the amyloid precursor protein (APP).[4] Specifically, it downregulates the expression of β-site APP cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ.[3]

Furthermore, (-)-Dendrobine treatment leads to a significant reduction in the hyperphosphorylation of tau at multiple pathological sites, including Ser202/Thr205, Ser396, and Ser404.[4] This effect is, at least in part, mediated by the restoration of glycogen synthase kinase-3β (GSK3β) activity through the promotion of its inhibitory phosphorylation at the Ser9 site.[4][7]

Effects on Parkinson's Disease Pathophysiology

In models of Parkinson's disease, (-)-Dendrobine has demonstrated a protective effect on dopaminergic neurons, which are progressively lost in this condition.

Inhibition of Dopaminergic Neuron Apoptosis

In the MPTP-induced mouse model of PD, (-)-Dendrobine administration significantly ameliorates motor performance and attenuates the injury to dopaminergic neurons.[8] The underlying mechanism involves the inhibition of neuronal apoptosis.

Core Signaling Pathways Modulated by (-)-Dendrobine

The neuroprotective effects of (-)-Dendrobine are orchestrated through its modulation of several critical intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for synaptic plasticity and neuronal survival. In the context of AD, its dysregulation contributes to synaptic dysfunction. (-)-Dendrobine has been shown to activate this pathway.[9] By inhibiting the activity of GSK3β, a negative regulator of the pathway, (-)-Dendrobine promotes the nuclear translocation of β-catenin, leading to the transcription of target genes involved in neuronal protection and synaptic function.[9][10][11]

Diagram 1. (-)-Dendrobine activates the Wnt/β-catenin signaling pathway.
Nrf2/Keap1 Antioxidant Pathway

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. (-)-Dendrobine enhances the cellular antioxidant response by activating the Nrf2/Keap1 pathway.[12][13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or induction by agents like (-)-Dendrobine disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and thereby protecting cells from oxidative damage.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dendrobine (-)-Dendrobine Keap1 Keap1 Dendrobine->Keap1 Inhibits Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ubiquitination Proteasomal Degradation Nrf2->Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Antioxidant_Genes Activates

Diagram 2. (-)-Dendrobine activates the Nrf2/Keap1 antioxidant pathway.
MANF-Mediated ER Stress Suppression

Endoplasmic reticulum (ER) stress is implicated in the apoptosis of dopaminergic neurons in PD. (-)-Dendrobine provides protection by upregulating Mesencephalic Astrocyte-derived Neurotrophic Factor (MANF), a protein that plays a crucial role in mitigating ER stress.[8] Increased levels of MANF help to restore ER homeostasis and inhibit the downstream apoptotic cascade, thereby promoting neuronal survival.

MANF_ER_Stress_Pathway cluster_stimulus Cellular Stress cluster_intervention Intervention cluster_response Cellular Response MPTP_MPP MPTP/MPP+ ER_Stress ER Stress MPTP_MPP->ER_Stress Induces Dendrobine (-)-Dendrobine MANF MANF Upregulation Dendrobine->MANF Promotes Apoptosis Dopaminergic Neuron Apoptosis ER_Stress->Apoptosis Leads to MANF->ER_Stress Suppresses

Diagram 3. (-)-Dendrobine suppresses ER stress via MANF upregulation.
Induction of Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. In the context of AD, impaired autophagy contributes to the accumulation of Aβ. DNLA has been identified as a novel autophagy inducer.[1] It enhances autophagic flux by increasing the levels of key autophagy-related proteins such as Beclin1 and ATG5, and promoting the conversion of LC3-I to LC3-II, a marker of autophagosome formation. This enhanced autophagy facilitates the clearance of Aβ and protects against Aβ-induced axonal degeneration.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of (-)-Dendrobine and DNLA.

Table 1: Effects of (-)-Dendrobine on Cognitive Function and Synaptic Proteins in 3xTg-AD Mice

Parameter3xTg-AD Control(-)-Dendrobine (10 mg/kg/d)(-)-Dendrobine (20 mg/kg/d)Reference
Morris Water Maze (Escape Latency) IncreasedSignificantly DecreasedSignificantly Decreased[4]
Synaptophysin Protein Level (Hippocampus) DecreasedSignificantly IncreasedSignificantly Increased[4]
PSD95 Protein Level (Hippocampus) DecreasedSignificantly IncreasedSignificantly Increased[4]

Table 2: Effects of (-)-Dendrobine on APP Processing and Tau Phosphorylation in 3xTg-AD Mice

Parameter3xTg-AD Control(-)-Dendrobine (20 mg/kg/d)Reference
sAPPβ Protein Level (Hippocampus) IncreasedSignificantly Decreased[4]
Aβ Deposition IncreasedSignificantly Decreased[4]
p-Tau (S396) Protein Level (Hippocampus) IncreasedSignificantly Decreased[4]
p-GSK3β (Ser9) Protein Level (Hippocampus) DecreasedSignificantly Increased[4]

Table 3: Effects of DNLA on Aβ-induced Neurotoxicity in PC12 Cells

ParameterAβ (10 µM) ControlDNLA (0.35 mg/L) + AβDNLA (3.5 mg/L) + AβReference
Cell Viability (%) DecreasedSignificantly IncreasedSignificantly Increased[14]
Apoptosis Rate (%) IncreasedSignificantly DecreasedSignificantly Decreased[14]
Intracellular ROS Level IncreasedSignificantly DecreasedSignificantly Decreased[14]
Bax/Bcl-2 Ratio IncreasedSignificantly DecreasedSignificantly Decreased[14]

Detailed Experimental Protocols

Animal Models and Drug Administration
  • 3xTg-AD Mouse Model: Five-month-old male and female 3xTg-AD mice are randomly assigned to treatment groups. (-)-Dendrobine is administered intragastrically at doses of 10 or 20 mg/kg/day for seven consecutive months.[4]

  • MPTP-induced Parkinson's Disease Mouse Model: C57BL/6 mice are treated with MPTP to induce dopaminergic neurodegeneration. (-)-Dendrobine is administered to assess its neuroprotective effects on motor performance and neuronal survival.[8]

Morris Water Maze

The Morris Water Maze is used to assess spatial learning and memory. A circular pool is filled with opaque water, and a hidden platform is submerged in one quadrant. Mice are trained over several days to find the platform using visual cues around the room. The escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (with the platform removed) are recorded.[1][15]

Western Blotting
  • Protein Extraction: Hippocampal or cortical tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., synaptophysin, PSD95, APP, p-tau, total tau, GSK3β, p-GSK3β, β-catenin, Nrf2, MANF, LC3, p62) and a loading control (e.g., GAPDH, β-actin). After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[4][16][17]

Immunofluorescence
  • Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are removed, post-fixed in 4% PFA, and cryoprotected in 30% sucrose. Coronal sections (30 µm) are cut using a cryostat.

  • Staining: Brain sections are permeabilized with 0.3% Triton X-100 in PBS and blocked with 5% goat serum. Sections are then incubated overnight at 4°C with primary antibodies (e.g., anti-Aβ, anti-p-tau, anti-synaptophysin, anti-MAP2).

  • Visualization: After washing, sections are incubated with fluorescently labeled secondary antibodies for 2 hours at room temperature. Nuclei are counterstained with DAPI.

  • Imaging: Images are captured using a confocal microscope.[4]

Autophagy Flux Assay
  • Cell Culture and Treatment: Neuronal cells (e.g., primary hippocampal neurons or PC12 cells) are treated with DNLA in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

  • Western Blotting: Cell lysates are collected and analyzed by Western blotting for LC3-I, LC3-II, and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in the absence of the inhibitor, and a further accumulation of LC3-II in the presence of the inhibitor, indicate an increase in autophagic flux.[18][19]

Conclusion and Future Directions

(-)-Dendrobine exhibits robust neuroprotective effects across multiple models of neurodegenerative diseases. Its ability to concurrently target Aβ and tau pathologies, preserve synaptic function, mitigate oxidative stress and neuroinflammation, and inhibit neuronal apoptosis through the modulation of key signaling pathways highlights its potential as a disease-modifying therapeutic agent. Future research should focus on clinical trials to evaluate the safety and efficacy of (-)-Dendrobine in human patients. Further elucidation of its pharmacokinetic and pharmacodynamic properties, as well as the identification of its direct molecular targets, will be crucial for its development as a novel therapy for neurodegenerative diseases.

References

Exploratory

The Discovery of (-)-Dendrobine: A Historical and Technical Perspective

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Dendrobine, a complex sesquiterpenoid alkaloid, stands as a significant natural product isolated from the noble orchid, Dendrobium nobile L...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dendrobine, a complex sesquiterpenoid alkaloid, stands as a significant natural product isolated from the noble orchid, Dendrobium nobile Lindl. For centuries, this plant has been a cornerstone of traditional Chinese medicine, valued for its therapeutic properties. The journey to uncover the intricate molecular architecture of (-)-Dendrobine and understand its bioactivity is a compelling narrative of chemical discovery, spanning from its initial isolation in the early 20th century to modern synthetic triumphs. This in-depth guide provides a historical perspective on the discovery of (-)-Dendrobine, detailing the pivotal experiments and methodologies that led to its structural elucidation and synthesis, presented in a format tailored for researchers and professionals in the field of drug development.

Initial Isolation and Characterization

The story of (-)-Dendrobine begins in 1932 when Japanese chemists Suzuki and Keimatsu first isolated this novel alkaloid from Dendrobium nobile. Their pioneering work laid the foundation for all subsequent investigations into this fascinating molecule.

Physicochemical Properties

The initial characterization of (-)-Dendrobine established its fundamental physicochemical properties, which are crucial for its identification and handling.

PropertyValueReference
Molecular FormulaC₁₆H₂₅NO₂Inubushi et al. (1964)
Molecular Weight263.38 g/mol Inubushi et al. (1964)
Melting Point136 °CSuzuki & Keimatsu (1932)
Optical Rotation[α]D = -51.5° (in CHCl₃)Inubushi et al. (1964)
Experimental Protocol: Isolation of (-)-Dendrobine (Adapted from historical accounts)

Objective: To isolate (-)-Dendrobine from the dried stems of Dendrobium nobile.

Materials:

  • Dried stems of Dendrobium nobile

  • Methanol or Ethanol

  • Dilute sulfuric acid

  • Ammonia solution

  • Chloroform

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Activated charcoal

Procedure:

  • Extraction: The dried and powdered stems of Dendrobium nobile were exhaustively extracted with a suitable alcohol, such as methanol or ethanol.

  • Acid-Base Extraction: The alcoholic extract was concentrated, and the residue was acidified with dilute sulfuric acid. This protonates the basic nitrogen of the alkaloids, rendering them water-soluble. The acidic solution was then washed with a nonpolar solvent like diethyl ether to remove neutral and acidic impurities.

  • Basification and Extraction: The acidic aqueous layer was then made basic with an ammonia solution to deprotonate the alkaloids, making them soluble in organic solvents. The basified solution was then extracted multiple times with chloroform.

  • Purification: The combined chloroform extracts were dried over anhydrous sodium sulfate and concentrated to yield a crude alkaloid mixture.

  • Crystallization: The crude dendrobine was further purified by recrystallization, likely from a solvent mixture such as ether-petroleum ether, possibly with the use of activated charcoal to remove colored impurities, yielding colorless crystals of (-)-Dendrobine.

The Challenge of Structure Elucidation

The complex, tetracyclic structure of (-)-Dendrobine posed a significant challenge to the chemists of the mid-20th century. It was not until the 1960s that the complete structure was elucidated, a feat accomplished through a combination of classical chemical degradation studies and the emerging techniques of spectroscopy. The work of Inubushi and his collaborators was particularly instrumental in this endeavor.

Logical Workflow of Discovery

The path from traditional medicinal use to the final confirmation of the structure of (-)-Dendrobine followed a logical progression of scientific inquiry.

Discovery_Workflow A Traditional Medicinal Use of Dendrobium nobile B Initial Isolation of (-)-Dendrobine (Suzuki & Keimatsu, 1932) A->B C Physicochemical Characterization (Melting Point, Elemental Analysis) B->C D Pharmacological Studies (Investigation of Biological Activity) B->D E Structural Elucidation Studies (Inubushi et al., 1960s) C->E D->E F Chemical Degradation Reactions E->F G Early Spectroscopic Analysis (IR, NMR) E->G H Proposed Structure F->H G->H I X-ray Crystallography (Confirmation of Structure) H->I J Total Synthesis Efforts I->J

Caption: Logical workflow of the discovery of (-)-Dendrobine.
Key Chemical Degradation Experiments

Lacking the powerful analytical tools of today, chemists relied on a series of chemical reactions to break down the complex molecule into smaller, more easily identifiable fragments. These degradation studies provided crucial clues about the carbon skeleton and the nature of the functional groups present in (-)-Dendrobine.

2.2.1. Hofmann Degradation:

  • Protocol: Dendrobine methiodide was treated with silver oxide to form the corresponding quaternary ammonium hydroxide. Subsequent heating of this hydroxide (pyrolysis) resulted in the elimination of a molecule of water and the opening of one of the nitrogen-containing rings. This reaction was often performed exhaustively (exhaustive methylation followed by Hofmann elimination) to systematically degrade the nitrogen-containing heterocyclic system.

  • Significance: The products of the Hofmann degradation provided information about the carbon atoms attached to the nitrogen and the overall ring structure.

2.2.2. Emde Degradation:

  • Protocol: Dendrobine methiodide was reductively cleaved using sodium amalgam or sodium in liquid ammonia.

  • Significance: This reaction also resulted in the opening of the nitrogen-containing ring, often yielding different products compared to the Hofmann degradation, thus providing complementary structural information.

2.2.3. Von Braun Reaction:

  • Protocol: Dendrobine was treated with cyanogen bromide (CNBr), which led to the cleavage of a C-N bond and the formation of a cyanamide and an alkyl bromide.

  • Significance: This reaction was instrumental in determining the nature of the alkyl groups attached to the nitrogen atom.

2.2.4. Oxidative Degradation:

  • Protocol: (-)-Dendrobine was subjected to oxidation with strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Significance: The oxidation products, which were often smaller carboxylic acids or ketones, provided valuable information about the carbon skeleton of the molecule. By identifying these fragments, chemists could piece together the larger structure.

Pathway of Structure Elucidation through Chemical Degradation

The following diagram illustrates the logical connections between the key chemical degradation reactions and the structural information they provided, ultimately leading to the proposed structure of (-)-Dendrobine.

Degradation_Pathway cluster_Dendrobine (-)-Dendrobine cluster_Reactions Degradation Reactions cluster_Information Structural Information Gained cluster_Structure Proposed Structure Dendrobine C₁₆H₂₅NO₂ Hofmann Hofmann Degradation Dendrobine->Hofmann Emde Emde Degradation Dendrobine->Emde vonBraun von Braun Reaction Dendrobine->vonBraun Oxidation Oxidative Degradation Dendrobine->Oxidation Info1 Nature of the N-containing rings Hofmann->Info1 Emde->Info1 Info3 Nature of substituents on the nitrogen atom vonBraun->Info3 Info2 Connectivity of the carbon skeleton Oxidation->Info2 Info4 Identification of key carbon fragments Oxidation->Info4 Proposed_Structure Final Structure of (-)-Dendrobine Info1->Proposed_Structure Info2->Proposed_Structure Info3->Proposed_Structure Info4->Proposed_Structure

Caption: Key chemical degradation pathways for the structure elucidation of (-)-Dendrobine.

Confirmation by Total Synthesis

The ultimate proof of a proposed structure for a complex natural product lies in its total synthesis. The first total synthesis of racemic dendrobine was achieved in the early 1970s. More recently, several elegant and efficient enantioselective syntheses of (-)-Dendrobine have been reported, a testament to the advancements in synthetic organic chemistry. These syntheses not only confirmed the structure but also provided access to this valuable molecule for further biological studies.

Conclusion

The discovery of (-)-Dendrobine is a classic example of natural product chemistry, showcasing the evolution of scientific methodology from traditional knowledge to sophisticated chemical analysis and synthesis. The journey from the initial isolation of a medicinally important compound to the complete understanding of its complex three-dimensional structure is a testament to the ingenuity and perseverance of chemists. For today's researchers, the story of (-)-Dendrobine serves as an inspiring case study and a reminder of the rich chemical diversity that nature offers in the quest for new therapeutic agents.

Foundational

The Sesquiterpenoid Alkaloid (-)-Dendrobine: A Technical Guide to its Role in Traditional and Modern Medicine

Abstract (-)-Dendrobine, a prominent sesquiterpenoid alkaloid isolated from the noble orchid Dendrobium nobile, has been a cornerstone of traditional Chinese medicine for centuries, revered for its wide-ranging therapeut...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(-)-Dendrobine, a prominent sesquiterpenoid alkaloid isolated from the noble orchid Dendrobium nobile, has been a cornerstone of traditional Chinese medicine for centuries, revered for its wide-ranging therapeutic properties.[1][2] Known as "Shi Hu," it has been traditionally used to nourish the stomach, promote fluid production, and enhance overall vitality.[1] Modern pharmacological research has begun to unravel the complex molecular mechanisms underlying these traditional uses, revealing a molecule with significant potential for contemporary drug development. This technical guide provides an in-depth analysis of (-)-dendrobine, focusing on its pharmacological activities, underlying signaling pathways, and the experimental methodologies used to elucidate its effects. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction: From Traditional Tonic to Modern Therapeutic Agent

(-)-Dendrobine is the most abundant and pharmacologically significant alkaloid found in Dendrobium nobile.[2] Historically, preparations containing dendrobine were used to treat conditions such as fever, thirst, and gastrointestinal issues, and to support immune function and eye health.[1] Its chemical structure, a complex tetracyclic ring system with seven contiguous stereocenters, has intrigued chemists and pharmacologists alike.[3][4][5] Preclinical studies have validated many of its traditional applications, demonstrating potent anti-inflammatory, neuroprotective, anticancer, and hepatoprotective properties.[1][3][4][6]

Pharmacological Activities and Quantitative Data

The therapeutic potential of (-)-dendrobine spans multiple disease areas. The following tables summarize the key pharmacological effects and associated quantitative data from various in vitro and in vivo studies.

Table 1: Anticancer Activity of (-)-Dendrobine
Cell LineCancer TypeAssayIC50 (μM)Key FindingsReference(s)
786-ORenal Cell CarcinomaCCK-8142.5Inhibits cell viability in a concentration-dependent manner.[7]
A498Renal Cell CarcinomaCCK-8146.5Suppresses cell proliferation, migration, and invasion; induces apoptosis.[7]
HCT-116Colorectal CancerMTTNot specifiedEvaluated for cytotoxic effects.[8]
SW1990Pancreatic CancerMTTNot specifiedEvaluated for cytotoxic effects.[8]
A549Lung CancerNot specifiedNot specifiedExhibits significant anticancer activity.[9]
Table 2: Hepatoprotective and Anti-inflammatory Effects of (-)-Dendrobine
ModelConditionKey BiomarkersConcentration/DoseEffectReference(s)
PA-treated HepG2 cellsMetabolic Associated Fatty Liver Disease (MASLD)ALT, AST, MDA, SOD20 µg/mLSignificantly lowered ALT and AST levels; decreased MDA and increased SOD levels.[6]
Caco-2/RAW264.7 co-cultureLipopolysaccharide (LPS)-induced gut inflammationTNF-α, IL-1β, IL-6, COX-2, iNOS, PGE2Not specifiedDownregulated proinflammatory cytokines and inflammatory markers.[10]

Key Signaling Pathways Modulated by (-)-Dendrobine

(-)-Dendrobine exerts its pharmacological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and growth. In renal cell carcinoma, (-)-dendrobine has been shown to inhibit this pathway, leading to reduced cancer cell viability.[7]

PI3K_Akt_Pathway Dendrobine (-)-Dendrobine PI3K p-PI3K Dendrobine->PI3K Akt p-Akt PI3K->Akt Erk p-Erk Akt->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by (-)-dendrobine in cancer cells.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a key mediator of the inflammatory response. (-)-Dendrobine has been demonstrated to suppress the activation of this pathway, thereby reducing the production of pro-inflammatory mediators.[10][11]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Dendrobine (-)-Dendrobine IkkBa IκBα Dendrobine->IkkBa TLR4->IkkBa NFkB NF-κB (p65) IkkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Inflammation

Caption: Attenuation of the NF-κB inflammatory pathway by (-)-dendrobine.

Wnt/β-catenin Signaling Pathway in Colorectal Cancer

Emerging evidence suggests that (-)-dendrobine can also modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[9]

Wnt_Pathway Dendrobine (-)-Dendrobine Wnt Wnt Signaling Dendrobine->Wnt BetaCatenin β-catenin Wnt->BetaCatenin Nucleus Nucleus BetaCatenin->Nucleus translocation GeneExpression Target Gene Expression (e.g., c-Myc, Cyclin D1) Nucleus->GeneExpression Extraction_Workflow Start Dried D. nobile Stem Powder Extraction Acidic Ethanol Extraction Start->Extraction IonExchange Cation Exchange Resin Chromatography Extraction->IonExchange SolventExtraction Organic Solvent Extraction (Chloroform/Ether) IonExchange->SolventExtraction HPLC HPLC Separation SolventExtraction->HPLC End Purified (-)-Dendrobine (≥95%) HPLC->End

References

Exploratory

The Neuroprotective Potential of (-)-Dendrobine: A Technical Guide for Therapeutic Development

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary (-)-Dendrobine, a major sesquiterpenic alkaloid derived from the traditional Chinese medicinal herb Dendrobium nobile, is emergin...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Dendrobine, a major sesquiterpenic alkaloid derived from the traditional Chinese medicinal herb Dendrobium nobile, is emerging as a promising neuroprotective agent with significant therapeutic potential for neurodegenerative disorders.[1][2] Extensive preclinical research, encompassing both in vitro and in vivo models, has demonstrated its capacity to mitigate key pathological hallmarks of diseases such as Alzheimer's and Parkinson's.[1][3][4] This technical guide provides a comprehensive overview of the neuroprotective effects of (-)-Dendrobine, its underlying mechanisms of action, detailed experimental protocols for its evaluation, and quantitative data from pivotal studies. The information is intended to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Neuroprotective Effects of (-)-Dendrobine

(-)-Dendrobine exerts a multifaceted neuroprotective effect by targeting several critical pathways implicated in neurodegeneration. Its therapeutic potential is attributed to its ability to:

  • Ameliorate Cognitive Deficits: In animal models of Alzheimer's disease (AD), (-)-Dendrobine has been shown to rescue spatial learning and memory deficits.[1][2][5]

  • Protect Against Neuronal and Synaptic Loss: The compound preserves dendritic spine density and increases the expression of key synaptic proteins, including synaptophysin (SYP) and postsynaptic density protein 95 (PSD-95), which are crucial for synaptic integrity and function.[1][2][5]

  • Inhibit Apoptosis: (-)-Dendrobine demonstrates significant anti-apoptotic properties by modulating the expression of key regulatory proteins.[3][6][7]

  • Reduce Amyloid-β Pathology: It has been shown to decrease the production and deposition of amyloid-β (Aβ) peptides by interfering with the amyloidogenic processing of the amyloid precursor protein (APP).[1][2]

  • Attenuate Tau Hyperphosphorylation: (-)-Dendrobine inhibits the hyperphosphorylation of tau protein, a key factor in the formation of neurofibrillary tangles (NFTs), by modulating the activity of glycogen synthase kinase-3β (GSK-3β).[1][2]

  • Combat Oxidative Stress: The compound exhibits antioxidant properties, protecting neuronal cells from oxidative damage.[4][8]

  • Suppress Endoplasmic Reticulum (ER) Stress: (-)-Dendrobine can alleviate ER stress, a condition implicated in neuronal apoptosis in neurodegenerative diseases.[3]

Quantitative Data on the Neuroprotective Effects of (-)-Dendrobine

The following tables summarize the quantitative data from key preclinical studies, highlighting the dose-dependent and statistically significant neuroprotective effects of (-)-Dendrobine.

Table 1: In Vivo Efficacy of (-)-Dendrobine in a 3xTg-AD Mouse Model[1]
ParameterModelTreatmentDosageOutcomep-value
Cognitive Function
Escape Latency (Morris Water Maze)3xTg-AD Mice(-)-Dendrobine20 mg/kg/daySignificant decrease in time to find the platform< 0.05
APP Processing
APP Protein Level3xTg-AD Mice(-)-Dendrobine20 mg/kg/daySignificant reduction in hippocampal APP levels< 0.05
sAPPβ Protein Level3xTg-AD Mice(-)-Dendrobine20 mg/kg/daySignificant reduction in hippocampal sAPPβ levels< 0.05
CTF-β Protein Level3xTg-AD Mice(-)-Dendrobine20 mg/kg/daySignificant reduction in hippocampal CTF-β levels< 0.05
Tau Pathology
p-Tau (Ser202/Thr205)3xTg-AD Mice(-)-Dendrobine20 mg/kg/daySignificant decrease in hippocampal p-Tau levels< 0.05
p-Tau (Ser396)3xTg-AD Mice(-)-Dendrobine20 mg/kg/daySignificant decrease in hippocampal p-Tau levels< 0.05
p-GSK-3β (Ser9)3xTg-AD Mice(-)-Dendrobine20 mg/kg/daySignificant increase in hippocampal p-GSK-3β levels< 0.05
Synaptic Integrity
PSD-95 Protein Level3xTg-AD Mice(-)-Dendrobine20 mg/kg/daySignificant increase in hippocampal PSD-95 levels< 0.05
Synaptophysin Protein Level3xTg-AD Mice(-)-Dendrobine20 mg/kg/daySignificant increase in hippocampal Synaptophysin levels< 0.05
Table 2: In Vitro Neuroprotective Effects of Dendrobium Nobile Lindl. Alkaloids (DNLA)[6]
ParameterCell ModelTreatmentConcentrationOutcomep-value
Cell Viability (MTT Assay) Aβ25-35-induced PC12 cellsDNLA0.35 mg/LSignificant increase in cell viability< 0.05
Aβ25-35-induced PC12 cellsDNLA3.5 mg/LSignificant increase in cell viability< 0.05
Apoptosis (Flow Cytometry) Aβ25-35-induced PC12 cellsDNLA0.35 mg/LSignificant decrease in apoptosis rate< 0.05
Aβ25-35-induced PC12 cellsDNLA3.5 mg/LSignificant decrease in apoptosis rate< 0.05
Oxidative Stress
Intracellular ROS LevelsAβ25-35-induced PC12 cellsDNLA0.35 mg/LSignificant decrease in ROS levels< 0.05
Aβ25-35-induced PC12 cellsDNLA3.5 mg/LSignificant decrease in ROS levels< 0.05
Apoptotic Protein Expression
Bax/Bcl-2 RatioAβ25-35-induced PC12 cellsDNLA3.5 mg/LSignificant decrease in Bax/Bcl-2 ratio< 0.05
Cleaved Caspase-9Aβ25-35-induced PC12 cellsDNLA3.5 mg/LSignificant decrease in cleaved caspase-9 levels< 0.05
Cleaved Caspase-3Aβ25-35-induced PC12 cellsDNLA3.5 mg/LSignificant decrease in cleaved caspase-3 levels< 0.05

Mechanisms of Action: Key Signaling Pathways

(-)-Dendrobine's neuroprotective effects are mediated through the modulation of several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[9] Activation of this pathway by (-)-Dendrobine leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates GSK-3β, a key kinase involved in tau hyperphosphorylation.[1][2] This inhibition of GSK-3β reduces the phosphorylation of tau protein, thereby preventing the formation of neurofibrillary tangles.[1][2] Furthermore, the PI3K/Akt pathway is known to promote cell survival by inhibiting pro-apoptotic proteins.[9]

Caption: PI3K/Akt signaling pathway modulated by (-)-Dendrobine.

Anti-Apoptotic Pathway

Apoptosis, or programmed cell death, is a key contributor to neuronal loss in neurodegenerative diseases. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with proteins like Bax promoting cell death and Bcl-2 inhibiting it.[10][11][12] (-)-Dendrobine has been shown to decrease the Bax/Bcl-2 ratio, thereby shifting the balance towards cell survival.[6] This leads to the inhibition of the downstream activation of executioner caspases, such as caspase-3 and caspase-9, which are responsible for dismantling the cell.[6][7]

Anti_Apoptotic_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspases Caspase Cascade Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Aβ) Bax Bax (Pro-apoptotic) Neurotoxic_Stimuli->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Neurotoxic_Stimuli->Bcl2 Inhibits Dendrobine (-)-Dendrobine Dendrobine->Bax Inhibits Dendrobine->Bcl2 Promotes Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Anti-apoptotic mechanism of (-)-Dendrobine.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of (-)-Dendrobine's neuroprotective effects.

In Vivo Assessment of Cognitive Function: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[5][13][14][15]

  • Apparatus: A circular pool (120 cm in diameter) is filled with water made opaque with non-toxic paint. A hidden escape platform (10 cm in diameter) is submerged 1.5 cm below the water surface. Visual cues are placed around the pool for spatial navigation.

  • Procedure:

    • Acquisition Phase (5-6 days): Mice are subjected to four trials per day. In each trial, the mouse is gently placed into the water at one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is guided to it and allowed to remain there for 15 seconds. The time to reach the platform (escape latency) and the swim path are recorded using a video tracking system.

    • Probe Trial (Day 7): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as indicators of memory retention.

  • Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed using ANOVA.

In Vitro Assessment of Neurotoxicity and Neuroprotection

Cell-based assays are crucial for elucidating the molecular mechanisms of neuroprotection.

  • Cell Culture and Treatment (PC12 cells):

    • Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[6][16][17][18][19][20]

    • To induce neurotoxicity, cells are treated with aggregated Aβ peptide (e.g., 10 µM Aβ25-35) for 24 hours.[6]

    • For neuroprotection studies, cells are pre-treated with various concentrations of (-)-Dendrobine (or DNLA, e.g., 0.035, 0.35, 3.5 mg/L) for 6 hours prior to the addition of the neurotoxic agent.[6]

  • Cell Viability Assay (MTT Assay):

    • After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[6]

    • The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[6]

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treated cells are harvested and washed with PBS.

    • Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][21]

    • The percentage of apoptotic cells (Annexin V-positive, PI-negative) is quantified using a flow cytometer.[6]

Analysis of Protein Expression: Western Blotting

Western blotting is used to quantify the levels of specific proteins involved in neurodegeneration and neuroprotection.[1][22][23][24][25]

  • Protein Extraction: Hippocampal tissue or cultured cells are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.[22]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies (e.g., anti-APP, anti-p-Tau, anti-PSD-95, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for evaluating the neuroprotective effects of (-)-Dendrobine.

In_Vivo_Workflow Animal_Model AD Animal Model (e.g., 3xTg-AD Mice) Treatment (-)-Dendrobine Treatment (e.g., 20 mg/kg/day) Animal_Model->Treatment Behavioral_Testing Behavioral Testing (Morris Water Maze) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Hippocampus, Cortex) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot, IHC) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: In vivo experimental workflow for (-)-Dendrobine evaluation.

In_Vitro_Workflow Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Pre-treatment Pre-treatment with (-)-Dendrobine Cell_Culture->Pre-treatment Neurotoxic_Insult Induction of Neurotoxicity (e.g., Aβ, H2O2) Pre-treatment->Neurotoxic_Insult Assays Cell-Based Assays Neurotoxic_Insult->Assays Viability Cell Viability (MTT) Assays->Viability Apoptosis Apoptosis (Flow Cytometry) Assays->Apoptosis Oxidative_Stress Oxidative Stress (ROS) Assays->Oxidative_Stress Protein_Expression Protein Expression (Western Blot) Assays->Protein_Expression Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Oxidative_Stress->Data_Analysis Protein_Expression->Data_Analysis

Caption: In vitro experimental workflow for (-)-Dendrobine evaluation.

Conclusion and Future Directions

(-)-Dendrobine has demonstrated robust neuroprotective effects in a variety of preclinical models, positioning it as a strong candidate for further development as a therapeutic agent for neurodegenerative diseases. Its ability to modulate multiple key pathological pathways, including amyloid and tau pathology, apoptosis, and oxidative stress, suggests a potential for disease-modifying activity.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of (-)-Dendrobine is essential for optimizing dosing and delivery.

  • Safety and Toxicology: Comprehensive toxicology studies are required to establish a safe therapeutic window for clinical trials.

  • Clinical Trials: Well-designed clinical trials are needed to evaluate the efficacy and safety of (-)-Dendrobine in patients with neurodegenerative diseases.

  • Target Identification and Engagement: Further studies to precisely identify the direct molecular targets of (-)-Dendrobine will aid in understanding its mechanism of action and in the development of more potent derivatives.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Total Synthesis Strategies for Enantiomerically Pure (-)-Dendrobine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and comparison of prominent total synthesis strategies for the enantiomerically pure alkaloid (-)-Dendro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of prominent total synthesis strategies for the enantiomerically pure alkaloid (-)-Dendrobine. This document includes summaries of key synthetic approaches, quantitative data on their efficiency, detailed experimental protocols for pivotal reactions, and visual representations of the synthetic logic.

Introduction

(-)-Dendrobine is a complex sesquiterpenoid alkaloid isolated from the orchid Dendrobium nobile. It exhibits a range of biological activities, making it an attractive target for synthetic chemists. The molecule's intricate tetracyclic framework, featuring a caged structure and multiple contiguous stereocenters, presents a significant synthetic challenge. This document outlines and compares several successful enantioselective total syntheses, offering insights into the strategic application of modern synthetic methodologies.

Comparative Analysis of Key Synthetic Strategies

Several research groups have reported the total synthesis of (-)-Dendrobine, each employing a unique strategic approach. The following table summarizes the quantitative data from some of the most notable enantioselective syntheses, allowing for a direct comparison of their efficiencies.

Principal Investigator Year Key Strategy Starting Material Longest Linear Sequence (Steps) Overall Yield (%) Enantiomeric Excess (ee %)
E. M. Carreira2012Amine-initiated Cascade/Ireland-Claisen RearrangementCommercially available acetonide18Not explicitly stated>99
B. Plietker2018Enantioselective Diels-Alder Cycloaddition(S)-carvone14~5.7>99
C.-K. Sha1997Intramolecular Radical Cyclization(R)-carvone202.0>98
S. Z. Cassayre1999Azomethine Ylide Cycloaddition(R)-carvone131.8>98

Retrosynthetic Analysis and Key Strategic Visualizations

The following diagrams illustrate the high-level retrosynthetic logic of the featured total syntheses.

G cluster_carreira Carreira Synthesis Logic Dendrobine_C (-)-Dendrobine Cascade Amine-initiated Cascade Dendrobine_C->Cascade Final Cyclizations IrelandClaisen Ireland-Claisen Rearrangement Cascade->IrelandClaisen Core Assembly Starting_C Simple Chiral Precursor IrelandClaisen->Starting_C Chirality Source

Caption: High-level retrosynthetic logic of the Carreira synthesis.

G cluster_plietker Plietker Synthesis Logic Dendrobine_P (-)-Dendrobine Lactonization Fe-catalyzed Lactonization Dendrobine_P->Lactonization Final Ring Closure DielsAlder Enantioselective Diels-Alder Lactonization->DielsAlder Core Construction Starting_P (S)-carvone DielsAlder->Starting_P Chirality Source

Caption: High-level retrosynthetic logic of the Plietker synthesis.

Detailed Experimental Protocols

The following sections provide detailed protocols for key transformations in the total syntheses of (-)-Dendrobine.

Carreira Synthesis: Amine-initiated Cascade Cyclization

This key transformation masterfully constructs the core of the dendrobine skeleton in a single operation. The reaction involves the formation of an enamine from an amino-aldehyde precursor, which then undergoes an intramolecular Michael addition.

Experimental Workflow:

G start Dissolve amino-aldehyde in toluene reagent Add N-methylbenzylamine and acetic acid start->reagent heat Heat to reflux with Dean-Stark trap reagent->heat monitor Monitor by TLC until starting material is consumed heat->monitor workup Cool, concentrate, and purify by column chromatography monitor->workup

Caption: Workflow for the Carreira amine-initiated cascade reaction.

Protocol:

  • Materials: Amino-aldehyde precursor, N-methylbenzylamine (1.1 equiv.), acetic acid (1.0 equiv.), toluene.

  • Apparatus: Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Procedure:

    • To a solution of the amino-aldehyde in toluene (0.02 M) is added N-methylbenzylamine and acetic acid.

    • The reaction mixture is heated to reflux with azeotropic removal of water using a Dean-Stark trap.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel to afford the cyclized product.

Plietker Synthesis: Enantioselective Diels-Alder Reaction

This reaction establishes the initial stereochemistry of the core ring system with high enantioselectivity, utilizing a chiral catalyst.

Experimental Workflow:

G start Dissolve chiral catalyst in CH2Cl2 cool Cool to -78 °C start->cool add_dienophile Add dienophile cool->add_dienophile add_diene Add diene dropwise add_dienophile->add_diene stir Stir at -78 °C for 24 h add_diene->stir quench Quench with saturated NaHCO3 stir->quench workup Extract with CH2Cl2, dry, concentrate, and purify quench->workup

Caption: Workflow for the Plietker enantioselective Diels-Alder reaction.

Protocol:

  • Materials: Chiral copper catalyst (e.g., Cu(OTf)₂ with a chiral bis(oxazoline) ligand), enone (dienophile), Danishefsky's diene, dichloromethane (CH₂Cl₂).

  • Apparatus: An oven-dried, argon-flushed round-bottom flask with a magnetic stirrer.

  • Procedure:

    • To a solution of the chiral copper catalyst (10 mol%) in dry CH₂Cl₂ at -78 °C under an argon atmosphere is added the enone.

    • Danishefsky's diene (1.5 equiv.) is then added dropwise over 10 minutes.

    • The reaction mixture is stirred at -78 °C for 24 hours.

    • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

    • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with CH₂Cl₂.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by flash column chromatography to yield the Diels-Alder adduct.

Sha Synthesis: Intramolecular α-Acyl Radical Cyclization

This key step forms a crucial five-membered ring in the dendrobine core through a radical-mediated cyclization.

Protocol:

  • Materials: α-iodo ketone precursor, tributyltin hydride (Bu₃SnH) (1.2 equiv.), azobisisobutyronitrile (AIBN) (0.1 equiv.), benzene.

  • Apparatus: Round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Procedure:

    • A solution of the α-iodo ketone precursor in benzene (0.01 M) is heated to reflux.

    • A solution of Bu₃SnH and AIBN in benzene is added dropwise via an addition funnel over 2 hours.

    • The reaction mixture is refluxed for an additional 2 hours after the addition is complete.

    • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography to afford the tricyclic ketone.

Conclusion

The total syntheses of (-)-Dendrobine highlighted herein demonstrate the power and versatility of modern organic synthesis. The choice of strategy, whether it be a biomimetic cascade, a powerful cycloaddition, or a radical-mediated cyclization, significantly impacts the overall efficiency and elegance of the synthesis. These detailed protocols and comparative data serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, providing a foundation for the development of novel synthetic routes to this and other complex molecular architectures.

Application

Application Notes &amp; Protocols for the Quantification of (-)-Dendrobine in Plasma

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the quantitative analysis of (-)-Dendrobine in plasma samples using Ultra-Performance Liquid Chro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (-)-Dendrobine in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols are based on validated methods from peer-reviewed scientific literature to ensure reliability and reproducibility. While HPLC-UV methods have been explored, they are generally not sensitive enough for the detection of (-)-Dendrobine in biological matrices like plasma due to the compound's low concentrations and weak UV absorption.[1] Therefore, UPLC-MS/MS is the recommended technique for bioanalytical studies.

UPLC-MS/MS Method: A Sensitive and Robust Approach

The UPLC-MS/MS method offers high sensitivity, specificity, and a wide dynamic range, making it ideal for pharmacokinetic studies of (-)-Dendrobine. The following sections detail the experimental procedures and validation parameters for two established protocols.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from two different validated UPLC-MS/MS methods for the quantification of (-)-Dendrobine in rat plasma.

Table 1: Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range (ng/mL) 1 - 1000[2][3]2 - 1000[4][5]
Correlation Coefficient (r²) > 0.992[2][3]Not explicitly stated, but linearity was achieved
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0[2][3]2.0[4]
Lower Limit of Detection (LOD) (ng/mL) 0.4[2][3]Not Reported
Intra-day Precision (RSD %) < 11.7[2][3]< 13[4][5]
Inter-day Precision (RSD %) < 11.7[2][3]< 13[4][5]
Accuracy (%) 94.3 - 110.3[2][3]95.4 - 103.9[4][5]
Extraction Recovery (%) > 80.5[2][3]Not Reported
Matrix Effect Not explicitly quantified, but method was successfulNot explicitly quantified, but method was successful

Experimental Protocols

Protocol 1: UPLC-MS/MS with Protein Precipitation and Liquid-Liquid Extraction

This protocol is based on a method that employs a protein precipitation step followed by a liquid-liquid extraction for sample cleanup.[2][3]

1. Materials and Reagents

  • (-)-Dendrobine reference standard

  • Internal Standard (IS), e.g., Matrine[2] or Caulophyline[4]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Chloroform, HPLC grade

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Rat plasma (or other relevant plasma matrix)

2. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution.

  • Vortex for 1 minute to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 600 µL of chloroform to the supernatant for liquid-liquid extraction.

  • Vortex for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the upper aqueous layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm)[2]

  • Mobile Phase A: 10 mM Ammonium acetate in water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (-)-Dendrobine: m/z 264.2 → 70.0[4][5]

    • Internal Standard (Matrine): m/z 249.2 → 148.1 (example)[2]

  • Source Parameters: Optimized for the specific instrument, typical values include:

    • Capillary Voltage: 3.5 kV[3]

    • Desolvation Temperature: 400°C[3]

    • Nebulizing Gas Flow: 3 L/min[3]

Protocol 2: UPLC-MS/MS with Protein Precipitation

This protocol utilizes a simpler protein precipitation step for sample preparation.[4]

1. Materials and Reagents

  • (-)-Dendrobine reference standard

  • Internal Standard (IS), e.g., Caulophyline[4]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Ultrapure water

  • Rat plasma (or other relevant plasma matrix)

2. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution.

  • Vortex for 30 seconds.

  • Add 150 µL of acetonitrile-methanol (9:1, v/v) to precipitate proteins.[4]

  • Vortex for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[4]

  • Mobile Phase A: 0.1% Formic acid in water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (-)-Dendrobine: m/z 264.2 → 70.0[4][5]

    • Internal Standard (Caulophyline): m/z 205.1 → 58.0[4]

  • Source Parameters: Optimized for the specific instrument.

Visualizations

The following diagrams illustrate the experimental workflows for the described UPLC-MS/MS methods.

UPLC_MSMS_Workflow_Protocol_1 Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Protein_Precipitation Protein Precipitation (Acetonitrile) Vortex1->Protein_Precipitation Vortex2 Vortex Protein_Precipitation->Vortex2 Centrifuge1 Centrifuge Vortex2->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 LLE Liquid-Liquid Extraction (Chloroform) Supernatant1->LLE Vortex3 Vortex LLE->Vortex3 Centrifuge2 Centrifuge Vortex3->Centrifuge2 Aqueous_Layer Collect Aqueous Layer Centrifuge2->Aqueous_Layer Evaporation Evaporate to Dryness Aqueous_Layer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Vortex4 Vortex Reconstitution->Vortex4 Centrifuge3 Centrifuge Vortex4->Centrifuge3 Analysis UPLC-MS/MS Analysis Centrifuge3->Analysis

Caption: Workflow for Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction.

UPLC_MSMS_Workflow_Protocol_2 Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Protein_Precipitation Protein Precipitation (Acetonitrile:Methanol) Vortex1->Protein_Precipitation Vortex2 Vortex Protein_Precipitation->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis UPLC-MS/MS Analysis Supernatant->Analysis

References

Method

Protocol for In Vivo Administration of (-)-Dendrobine in Rodent Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction (-)-Dendrobine, a major bioactive alkaloid extracted from the noble orchid Dendrobium nobile, has garnered sign...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dendrobine, a major bioactive alkaloid extracted from the noble orchid Dendrobium nobile, has garnered significant interest for its neuroprotective properties.[1][2] Preclinical studies in rodent models have demonstrated its potential in ameliorating pathologies associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3][4][5] This document provides a comprehensive set of protocols for the in vivo administration of (-)-Dendrobine in rodent models, tailored for researchers in neuroscience, pharmacology, and drug development. The protocols cover oral gavage administration, pharmacokinetic analysis, and post-mortem tissue analysis, including Western blotting and immunohistochemistry.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies involving the administration of (-)-Dendrobine and related extracts in rodent models.

Table 1: In Vivo Efficacy Studies of (-)-Dendrobine

Rodent ModelDisease ModelDose (Oral)Dosing RegimenVehicleKey Outcomes
3xTg-AD MiceAlzheimer's Disease10, 20 mg/kg/dayDaily for 7 monthsDistilled water with 0.5% Tween 80Improved spatial learning and memory, reduced Aβ deposition and tau hyperphosphorylation.[3][4]
C57BL/6J MiceHyperlipidemia50, 100, 150 mg/kg/dayDailyDissolved solutionSignificantly lowered body weight and blood lipid levels.[6]
MPTP-induced MiceParkinson's DiseaseNot specifiedNot specifiedNot specifiedAmeliorated motor performance and attenuated dopaminergic neuron injury.[5]
High-methionine diet MiceAlzheimer's Disease10, 20 mg/kg/dayDaily for 3 monthsNot specifiedAlleviated neuron damage and reduced Aβ levels.[7]
db/db MiceDiabetic Nephropathy12 g/kg/day (of Dendrobium mixture)Daily for 8 weeksNormal salineRegulated TGF-β1/Smads signaling pathway.[8]

Table 2: Pharmacokinetic Parameters of (-)-Dendrobine in Rats

Administration RouteDoseCmaxTmaxt1/2AUC(0-∞)Vehicle
Oral Gavage50 mg/kg130.0 ± 12.8 ng/mL (first peak)0.92 ± 0.63 h (first peak)3.20 ± 0.72 h629.2 ± 56.4 ng·h/mLCorn oil[9]
Intravenous0.5 mg/kgNot specifiedNot specified0.6 ± 0.2 hNot specifiedNot specified
Intravenous2.0 mg/kgNot specifiedNot specified0.5 ± 0.1 hNot specifiedNot specified
Intravenous5.0 mg/kgNot specifiedNot specified1.7 ± 0.6 hNot specifiedNot specified

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of (-)-Dendrobine

This protocol details the preparation of (-)-Dendrobine for oral administration and the procedure for oral gavage in mice and rats.

Materials:

  • (-)-Dendrobine powder

  • Vehicle (e.g., distilled water with 0.5% Tween 80 or corn oil)

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Appropriately sized oral gavage needles (18-20 gauge for rats, 20-22 gauge for mice, with a ball tip)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Dose Calculation:

    • Weigh each animal to determine the precise body weight.

    • Calculate the required dose of (-)-Dendrobine based on the desired mg/kg dosage.

    • Calculate the volume of the dosing solution to be administered. The volume should typically not exceed 10 mL/kg for rats and mice.

  • Preparation of Dosing Solution (using 0.5% Tween 80 in distilled water):

    • Accurately weigh the required amount of (-)-Dendrobine powder.

    • Prepare the 0.5% Tween 80 solution by adding 0.5 mL of Tween 80 to 99.5 mL of sterile distilled water.

    • Add the weighed (-)-Dendrobine to the vehicle in a sterile tube.

    • Vortex the mixture thoroughly until the powder is completely dissolved or forms a homogenous suspension. Sonication can be used to aid dissolution if necessary.

    • Prepare the formulation fresh before each administration. If short-term storage is needed, store at 2-8°C, protected from light, and re-vortex before use.

  • Oral Gavage Procedure:

    • Acclimatize the animals to handling and the gavage procedure to minimize stress.

    • Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach.

    • With the animal in an upright position, insert the ball-tipped gavage needle into the mouth, advancing it along the hard palate towards the back of the throat.

    • Allow the animal to swallow the needle as it is gently advanced down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

    • Slowly administer the calculated volume of the (-)-Dendrobine solution.

    • Gently withdraw the gavage needle.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Pharmacokinetic Study Blood Sampling

This protocol outlines the collection of blood samples from rats following oral administration of (-)-Dendrobine for pharmacokinetic analysis.

Materials:

  • Restraining device for rats

  • Heparinized or EDTA-coated capillary tubes or syringes

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Administer (-)-Dendrobine to fasted rats via oral gavage as described in Protocol 1.

  • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points post-administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Immediately transfer the blood samples into microcentrifuge tubes containing an anticoagulant (if not already in the collection tube).

  • Keep the samples on ice until centrifugation.

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma supernatant and transfer it to new, labeled microcentrifuge tubes.

  • Store the plasma samples at -80°C until analysis by a validated analytical method such as LC-MS/MS.[10]

Protocol 3: Brain Tissue Collection and Processing for Western Blot and Immunohistochemistry

This protocol describes the euthanasia of rodents and the collection and processing of brain tissue for subsequent molecular and histological analysis.

Materials:

  • Euthanasia solution (e.g., pentobarbital) or CO2 chamber

  • Surgical scissors and forceps

  • Phosphate-buffered saline (PBS), ice-cold

  • 4% Paraformaldehyde (PFA) in PBS (for immunohistochemistry)

  • RIPA lysis buffer with protease and phosphatase inhibitors (for Western blot)

  • Dounce homogenizer or sonicator

  • Microcentrifuge tubes

  • Liquid nitrogen or dry ice

  • -80°C freezer

Procedure:

  • Euthanasia and Brain Extraction:

    • Euthanize the animal according to approved institutional guidelines (e.g., overdose of pentobarbital or CO2 asphyxiation followed by cervical dislocation).

    • Immediately decapitate the animal and carefully dissect the brain from the skull on an ice-cold surface.

    • For neurochemical analysis, rapidly dissect specific brain regions (e.g., hippocampus, cortex) on an ice-cold plate.

  • Tissue Processing for Western Blot:

    • Place the dissected brain tissue into a pre-chilled microcentrifuge tube and snap-freeze in liquid nitrogen or on dry ice. Store at -80°C until homogenization.

    • For homogenization, add ice-cold RIPA buffer with inhibitors to the tissue (approximately 10 volumes of the tissue weight).

    • Homogenize the tissue using a Dounce homogenizer or sonicator on ice.

    • Centrifuge the homogenate at approximately 14,000 x g for 15-20 minutes at 4°C.

    • Collect the supernatant containing the protein lysate and transfer it to a new tube.

    • Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

    • Store the protein lysates at -80°C.

  • Tissue Processing for Immunohistochemistry:

    • For perfusion-fixation, anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Post-fix the extracted brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating it in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.

    • Embed the brain in an appropriate medium (e.g., OCT compound) and freeze.

    • Cut brain sections (e.g., 20-40 µm thick) using a cryostat and mount them on slides or store them as free-floating sections in a cryoprotectant solution at -20°C.

Visualization of Pathways and Workflows

experimental_workflow animal_model Rodent Model (e.g., 3xTg-AD Mice) dendrobine_admin (-)-Dendrobine Administration (Oral Gavage) animal_model->dendrobine_admin Treatment behavioral_tests Behavioral Testing (e.g., Morris Water Maze) dendrobine_admin->behavioral_tests pk_sampling Pharmacokinetic Blood Sampling dendrobine_admin->pk_sampling euthanasia Euthanasia & Tissue Collection (Brain) behavioral_tests->euthanasia data_analysis Data Analysis pk_sampling->data_analysis LC-MS/MS wb_processing Tissue Processing for Western Blot euthanasia->wb_processing ihc_processing Tissue Processing for IHC/Histology euthanasia->ihc_processing wb_processing->data_analysis Protein Expression ihc_processing->data_analysis Protein Localization & Morphology

Caption: Experimental workflow for in vivo studies of (-)-Dendrobine.

alzheimers_pathway dendrobine (-)-Dendrobine bace1 BACE1 dendrobine->bace1 Inhibits gsk3b GSK-3β dendrobine->gsk3b Inhibits (via p-GSK3β Ser9) neuroprotection Neuroprotection & Cognitive Improvement dendrobine->neuroprotection app APP abeta Aβ Production app->abeta Cleavage by bace1->abeta abeta->neuroprotection Leads to pathology p_tau Hyperphosphorylated Tau gsk3b->p_tau Phosphorylates tau Tau tau->p_tau p_tau->neuroprotection Leads to pathology

Caption: (-)-Dendrobine's proposed mechanism in Alzheimer's disease.

parkinsons_pathway dendrobine (-)-Dendrobine manf MANF dendrobine->manf Up-regulates neuroprotection Neuroprotection dendrobine->neuroprotection mptp MPTP/MPP+ er_stress ER Stress mptp->er_stress Induces apoptosis Dopaminergic Neuron Apoptosis er_stress->apoptosis Leads to manf->er_stress Suppresses apoptosis->neuroprotection Reduced by

Caption: (-)-Dendrobine's role in MANF-mediated ER stress suppression.

References

Application

Application Notes and Protocols for Evaluating the Neurotrophic Activity of (-)-Dendrobine

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Dendrobine, a major alkaloid isolated from the noble orchid Dendrobium nobile, has garnered significant interest for its potential neuropro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dendrobine, a major alkaloid isolated from the noble orchid Dendrobium nobile, has garnered significant interest for its potential neuroprotective and neurotrophic properties. Extracts of Dendrobium species have been traditionally used in medicine for their therapeutic benefits, and recent scientific investigations have begun to elucidate the neuroactive potential of their constituent compounds. This document provides detailed application notes and experimental protocols for evaluating the neurotrophic activity of (-)-Dendrobine using common cell-based assays. The protocols focus on two widely used neuronal cell lines: PC12 and SH-SY5Y.

While much of the research has focused on the neuroprotective effects of Dendrobium alkaloids, this guide will specifically address the assessment of their neurotrophic capabilities, particularly the promotion of neurite outgrowth, a critical process in neuronal development and regeneration. The provided protocols are designed to be adaptable for screening and mechanistic studies of small molecules like (-)-Dendrobine.

Data Presentation

Currently, publicly available literature primarily focuses on the neuroprotective effects of (-)-Dendrobine, such as its ability to protect neuronal cells from toxins. For instance, studies have shown that Dendrobine can protect PC12 cells from amyloid-β-induced apoptosis and SH-SY5Y cells from oxidative stress. While direct quantitative data on (-)-Dendrobine-induced neurite outgrowth is limited in peer-reviewed publications, the following tables are structured to enable researchers to populate them with their own experimental data when following the provided protocols.

Table 1: Effect of (-)-Dendrobine on Neurite Outgrowth in PC12 Cells

Treatment GroupConcentration (µM)Percentage of Neurite-Bearing Cells (%)Average Neurite Length (µm)Number of Neurites per Cell
Vehicle Control-
NGF (50 ng/mL)-
(-)-Dendrobine1
(-)-Dendrobine10
(-)-Dendrobine50
(-)-Dendrobine100
(-)-Dendrobine + NGF10 + 50 ng/mL

Table 2: Effect of (-)-Dendrobine on SH-SY5Y Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Vehicle Control-100
(-)-Dendrobine1
(-)-Dendrobine10
(-)-Dendrobine50
(-)-Dendrobine100
(-)-Dendrobine200
(-)-Dendrobine400

Note: A study has shown that dendrobine at concentrations of 50–400 μM has no toxic effects on SH-SY5Y cells[1].

Table 3: Effect of (-)-Dendrobine on Akt and CREB Phosphorylation in Neuronal Cells

Treatment GroupConcentration (µM)p-Akt / Total Akt Ratio (Fold Change)p-CREB / Total CREB Ratio (Fold Change)
Vehicle Control-1.01.0
Positive Control (e.g., NGF)-
(-)-Dendrobine10
(-)-Dendrobine50
(-)-Dendrobine100

Experimental Protocols

Protocol 1: Neurite Outgrowth Assay in PC12 Cells

This protocol details the steps to assess the ability of (-)-Dendrobine to induce or potentiate neurite outgrowth in rat pheochromocytoma (PC12) cells. PC12 cells, upon stimulation with Nerve Growth Factor (NGF), differentiate into sympathetic neuron-like cells, extending neurites[2][3].

Materials:

  • PC12 cells

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF)

  • (-)-Dendrobine

  • Collagen Type I

  • 6-well or 24-well tissue culture plates

  • Microscope with a camera and image analysis software

Procedure:

  • Cell Culture and Plating:

    • Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Coat tissue culture plates with Collagen Type I (50 µg/mL) for at least 1 hour at 37°C. Aspirate the collagen solution and allow the plates to dry.

    • Seed PC12 cells at a density of 1 x 10⁵ cells/mL onto the collagen-coated plates.

  • Cell Differentiation and Treatment:

    • Allow cells to attach for 24 hours.

    • To induce differentiation, replace the culture medium with a low-serum medium (e.g., DMEM with 1% HS).

    • Add (-)-Dendrobine at various concentrations (e.g., 1, 10, 50, 100 µM).

    • Include a positive control group treated with NGF (50 ng/mL) and a vehicle control group.

    • To test for potentiation, include a group treated with a combination of NGF and (-)-Dendrobine.

    • Incubate the cells for 48-72 hours.

  • Quantification of Neurite Outgrowth:

    • Capture images of the cells using a phase-contrast microscope.

    • A cell is considered neurite-bearing if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body[4].

    • Using image analysis software (e.g., ImageJ with the NeuronJ plugin), measure the following parameters from at least 100 cells per treatment group:

      • Percentage of neurite-bearing cells.

      • Average length of the longest neurite per cell.

      • Total number of neurites per cell.

Protocol 2: SH-SY5Y Cell Viability Assay (MTT)

This protocol is to determine the cytotoxic potential of (-)-Dendrobine on human neuroblastoma SH-SY5Y cells, ensuring that the observed neurotrophic effects are not confounded by toxicity.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • (-)-Dendrobine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Allow the cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of (-)-Dendrobine in the culture medium (e.g., 1, 10, 50, 100, 200, 400 µM).

    • Replace the medium in the wells with the medium containing the different concentrations of (-)-Dendrobine. Include a vehicle control group.

    • Incubate the cells for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Western Blot Analysis of Akt and CREB Phosphorylation

This protocol is designed to investigate the molecular mechanism of (-)-Dendrobine's neurotrophic activity by examining its effect on the phosphorylation of key signaling proteins, Akt and CREB.

Materials:

  • PC12 or differentiated SH-SY5Y cells

  • (-)-Dendrobine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-CREB (Ser133), anti-CREB, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat PC12 or differentiated SH-SY5Y cells with (-)-Dendrobine at the desired concentrations for a specified time (e.g., 15-60 minutes). Include a positive control (e.g., NGF) and a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phosphorylated protein to the total protein for both Akt and CREB.

    • Express the results as a fold change relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture Culture PC12 or SH-SY5Y cells plate Plate cells in multi-well plates culture->plate differentiate Differentiate SH-SY5Y cells (optional) plate->differentiate add_compound Add (-)-Dendrobine at various concentrations differentiate->add_compound incubate Incubate for specified duration (e.g., 48-72h) add_compound->incubate controls Include Vehicle and Positive (NGF) Controls controls->incubate neurite_outgrowth Neurite Outgrowth Assay incubate->neurite_outgrowth viability Cell Viability Assay (MTT) incubate->viability western_blot Western Blot incubate->western_blot quantify_neurites Quantify neurite length and number neurite_outgrowth->quantify_neurites measure_viability Measure absorbance for viability viability->measure_viability quantify_proteins Densitometry of p-Akt, p-CREB western_blot->quantify_proteins

Caption: Experimental workflow for evaluating the neurotrophic activity of (-)-Dendrobine.

signaling_pathway Dendrobine (-)-Dendrobine Receptor Putative Receptor(s) Dendrobine->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Leads to phosphorylation of pAkt p-Akt CREB CREB pAkt->CREB Phosphorylates pCREB p-CREB Neurotrophic_Genes Neurotrophic Gene Expression pCREB->Neurotrophic_Genes Promotes transcription Neurite_Outgrowth Neurite Outgrowth & Neuronal Survival Neurotrophic_Genes->Neurite_Outgrowth Leads to

Caption: Proposed signaling pathway for (-)-Dendrobine-mediated neurotrophic effects.

References

Method

Application Notes and Protocols for the Extraction of (-)-Dendrobine from Plant Material

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Dendrobine is a sesquiterpenoid alkaloid of significant interest, primarily isolated from various species of the Dendrobium genus, a large...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dendrobine is a sesquiterpenoid alkaloid of significant interest, primarily isolated from various species of the Dendrobium genus, a large group of orchids used in traditional medicine. Its potential pharmacological activities have made it a target for research and drug development. The efficient extraction of (-)-Dendrobine from its natural plant source is a critical first step for any subsequent study or application. This document provides detailed application notes and protocols for various techniques employed in the extraction of (-)-Dendrobine from plant material.

Extraction Techniques Overview

Several methods have been developed for the extraction of (-)-Dendrobine, ranging from classical solvent-based techniques to more modern, instrument-assisted approaches. The choice of method often depends on factors such as desired yield and purity, available equipment, and environmental considerations. The primary techniques covered in these notes include:

  • Solvent Extraction: A conventional and widely used method.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance extraction efficiency.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.

  • Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically CO2, as the extraction solvent.

Following initial extraction, purification is crucial to isolate (-)-Dendrobine from the crude extract. Common purification techniques include ion-exchange chromatography and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of (-)-Dendrobine and related compounds from Dendrobium species. This data allows for a comparative assessment of the different methodologies.

Table 1: Comparison of Different Extraction Methods for Alkaloids from Dendrobium Species

Extraction MethodPlant MaterialSolventKey ParametersYield/PurityReference
Solvent ExtractionDendrobium nobile stem powderAcidic Ethanol (pH 3)Solid-liquid ratio: 1:10 (w/v), slightly boiling, 3 extractions of 2 hours eachTotal alkaloids content: 85.3%[1]
Ultrasound-Assisted ExtractionDendrobium species stemsMethanolPower: 500 W, Frequency: 40 kHz, Time: 30 minNot specified for Dendrobine[2]
Ultrasound-Assisted ExtractionDendrobium nobileWaterPower: 400 W, Time: 30 min, Liquid-solid ratio: 40 mL/gPolysaccharide yield: 5.16 ± 0.41% (Note: Not for Dendrobine)[3]
Ultrasound-Assisted Reflux ExtractionDendrobium stem powder0.05% Formic acid in MethanolUltrasound for 30 min, then reflux at 75°C for 3 hoursNot specified[4][5]
Microwave-Assisted ExtractionGeneral Agro-food wasteEthanol-water mixturesNot specified for DendrobineHigh yield of polyphenols[6]
Supercritical Fluid ExtractionTorreya grandis aril (for diterpenoids)Supercritical CO2Not specified for DendrobineMentioned as a green method[7]

Table 2: Parameters for HPLC Analysis of (-)-Dendrobine

ParameterConditionReference
ColumnC18 ODS[1]
Mobile PhaseMethanol:Water = 70:30 or 90:10[1]
Temperature35°C[1]
Flow Rate1 ml/min[1]
Detection Wavelength223 nm[1]

Experimental Protocols

This section provides detailed step-by-step protocols for the key extraction and purification methods.

Protocol 1: Acidic Solvent Extraction and Purification

This protocol is based on a patented method for extracting and purifying dendrobine from Dendrobium nobile stems.[1]

1. Materials and Equipment:

  • Dried and powdered stems of Dendrobium nobile

  • Acidic ethanol (pH adjusted to 3 with HCl or H2SO4)

  • Distilled water

  • Alkaline ethanol (pH adjusted to 10 with ammonia, 80% ethanol)

  • Chloroform

  • Diethyl ether

  • Methanol (HPLC grade)

  • Cation exchange resin (e.g., 731 type strong acid cation exchange resin)

  • Heating mantle with reflux condenser

  • Rotary evaporator

  • Freeze dryer

  • HPLC system

2. Extraction:

  • Weigh the powdered Dendrobium nobile stems.

  • Add acidic ethanol at a solid-to-liquid ratio of 1:8 to 1:12 (w/v).

  • Heat the mixture to a slightly boiling state and reflux for 2-4 hours.

  • Repeat the extraction process three times.

  • Filter the combined extracts and discard the plant residue.

  • Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

3. Purification via Ion Exchange Chromatography:

  • Dissolve the crude extract in acidic water.

  • Pass the solution through a pre-treated cation exchange resin column.

  • Wash the column with distilled water to remove water-soluble impurities.

  • Elute the alkaloids from the resin using alkaline ethanol until the eluate shows no alkaloid reaction.

  • Collect the alkaline ethanol eluate and concentrate it using a rotary evaporator to remove the ethanol.

4. Liquid-Liquid Extraction:

  • Adjust the pH of the concentrated eluate with an alkali.

  • Perform liquid-liquid extraction with an equal volume of chloroform three times.

  • Combine the chloroform layers and concentrate using a rotary evaporator.

  • Freeze-dry the concentrated extract to obtain the total alkaloids of Dendrobium nobile.

  • For further purification, dissolve the total alkaloids and extract with an equal volume of diethyl ether until the ether layer is colorless.

  • Concentrate the remaining solution and freeze-dry to obtain an extract with a dendrobine content of not less than 80%.

5. HPLC Preparation:

  • Dissolve the enriched dendrobine extract in methanol (3 times the volume of the extract).

  • Perform preparative HPLC separation to obtain (-)-Dendrobine with a purity of ≥ 95%.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is a general method adapted from procedures used for extracting metabolites from Dendrobium species.[2][4][5]

1. Materials and Equipment:

  • Dried and powdered Dendrobium plant material

  • Methanol containing 0.05% formic acid

  • Ultrasonic bath or probe sonicator

  • Reflux apparatus

  • Centrifuge

  • Nitrogen evaporator

  • 0.22 µm filter

2. Extraction:

  • Weigh 0.25 g of the plant powder and place it in a suitable vessel.

  • Add 25 ml of methanol containing 0.05% formic acid.

  • Place the vessel in an ultrasonic bath (e.g., 500 W, 40 kHz) and sonicate for 30 minutes.

  • Following ultrasonication, reflux the mixture at 75°C for 3 hours.

  • After extraction, cool the mixture and compensate for any solvent loss by adding fresh solvent.

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Re-dissolve the dried residue in 1 ml of chromatographic grade methanol.

  • Filter the solution through a 0.22 µm filter prior to analysis.

Visualizations

The following diagrams illustrate the workflows for the described extraction and purification protocols.

Extraction_Purification_Workflow cluster_protocol1 Protocol 1: Acidic Solvent Extraction and Purification P1_Start Start: Dendrobium nobile Stem Powder P1_Extraction Acidic Ethanol Extraction (Reflux, 3x) P1_Start->P1_Extraction P1_Concentration1 Concentration (Rotary Evaporator) P1_Extraction->P1_Concentration1 P1_IonExchange Cation Exchange Chromatography P1_Concentration1->P1_IonExchange P1_LLE Liquid-Liquid Extraction (Chloroform & Ether) P1_IonExchange->P1_LLE P1_Concentration2 Concentration & Freeze Drying P1_LLE->P1_Concentration2 P1_HPLC Preparative HPLC P1_Concentration2->P1_HPLC P1_End End: (-)-Dendrobine (≥95% purity) P1_HPLC->P1_End

Caption: Workflow for Acidic Solvent Extraction and Purification of (-)-Dendrobine.

UAE_Workflow cluster_protocol2 Protocol 2: Ultrasound-Assisted Extraction (UAE) P2_Start Start: Dendrobium Plant Powder P2_Solvent Add Methanol with 0.05% Formic Acid P2_Start->P2_Solvent P2_UAE Ultrasonication (30 min) P2_Solvent->P2_UAE P2_Reflux Reflux (75°C, 3h) P2_UAE->P2_Reflux P2_Centrifuge Centrifugation P2_Reflux->P2_Centrifuge P2_Dry Dry Supernatant (Nitrogen Evaporation) P2_Centrifuge->P2_Dry P2_Reconstitute Reconstitute in Methanol & Filter P2_Dry->P2_Reconstitute P2_End End: Extract for Analysis P2_Reconstitute->P2_End

Caption: Workflow for Ultrasound-Assisted Extraction of (-)-Dendrobine.

Concluding Remarks

The selection of an appropriate extraction technique for (-)-Dendrobine is a balance between efficiency, cost, and the scale of the operation. Traditional solvent extraction, when coupled with effective purification steps like ion-exchange and preparative HPLC, can yield high-purity (-)-Dendrobine.[1] Modern techniques such as Ultrasound-Assisted Extraction can significantly reduce extraction times and solvent consumption.[2][3] For all methods, optimization of key parameters is essential to maximize the yield and purity of the final product. The protocols and data presented here provide a solid foundation for researchers to develop and implement effective extraction strategies for (-)-Dendrobine.

References

Application

Application Notes and Protocols: (-)-Dendrobine as a Molecular Probe in Neurological Research

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Dendrobine is a sesquiterpenoid alkaloid isolated from the noble orchid, Dendrobium nobile. Traditionally used in herbal medicine, recent n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dendrobine is a sesquiterpenoid alkaloid isolated from the noble orchid, Dendrobium nobile. Traditionally used in herbal medicine, recent neurological research has highlighted its potential as a valuable molecular probe and a therapeutic lead for neurodegenerative diseases. Its neuroprotective properties are attributed to a multi-target mechanism of action, encompassing the modulation of neurotransmitter systems, reduction of oxidative stress and neuroinflammation, and interference with pathological protein aggregation. These diverse activities make (-)-Dendrobine a powerful tool for dissecting complex neurological pathways.

This document provides detailed application notes and experimental protocols for utilizing (-)-Dendrobine as a molecular probe in neurological research. It is intended to guide researchers in employing this natural compound to investigate neuronal signaling, neuroprotection, and the pathophysiology of neurodegenerative disorders.

Pharmacological Profile of (-)-Dendrobine

(-)-Dendrobine exhibits a range of biological activities relevant to neurological research. The following table summarizes the available quantitative data on its interactions with key neurological targets.

TargetParameterValueSpecies/SystemReference
Cyclin-dependent kinase 5 (CDK5)KD2.05 x 10-4 MRat[1]

Experimental Protocols

Detailed methodologies for key experiments utilizing (-)-Dendrobine are provided below. These protocols are based on established methods and can be adapted for specific research questions.

Protocol 1: In Vitro Assessment of Neuroprotection against Aβ-Induced Toxicity

This protocol details the use of (-)-Dendrobine to investigate its protective effects against amyloid-beta (Aβ)-induced cytotoxicity in a neuronal cell line, such as PC12 or SH-SY5Y cells.

Materials:

  • PC12 or SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • (-)-Dendrobine stock solution (in DMSO or other suitable solvent)

  • Aβ25-35 or Aβ1-42 peptide, pre-aggregated

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (96-well)

Procedure:

  • Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • (-)-Dendrobine Pre-treatment: Pre-treat the cells with various concentrations of (-)-Dendrobine (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (medium with the same concentration of solvent used for the dendrobine stock).

  • Aβ Exposure: Add pre-aggregated Aβ peptide to the wells to a final concentration known to induce cytotoxicity (e.g., 10 µM Aβ25-35).

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: Western Blot Analysis of Tau Phosphorylation

This protocol describes the use of (-)-Dendrobine to assess its effect on the phosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease. This can be performed in cell culture (e.g., SH-SY5Y cells) or using brain tissue from animal models.

Materials:

  • SH-SY5Y cells or brain tissue homogenates

  • (-)-Dendrobine

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-Tau (e.g., AT8 for pSer202/pThr205, or antibodies for pSer396, pSer404)

    • Anti-total-Tau (e.g., Tau-5)

    • Anti-β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Cell Culture: Treat SH-SY5Y cells with desired concentrations of (-)-Dendrobine for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer.

    • Animal Tissue: Homogenize brain tissue from control and (-)-Dendrobine-treated animals in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal, and then to the loading control.

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

This protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in response to oxidative stress and treatment with (-)-Dendrobine in PC12 cells.[2][3][4]

Materials:

  • PC12 cells

  • (-)-Dendrobine

  • An oxidizing agent to induce ROS (e.g., H2O2)

  • DCFH-DA stock solution (in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed PC12 cells in a black, clear-bottom 96-well plate and allow them to attach.

  • (-)-Dendrobine Treatment: Treat cells with various concentrations of (-)-Dendrobine for 1-2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding an oxidizing agent (e.g., 100 µM H2O2) for 30-60 minutes.

  • DCFH-DA Staining:

    • Wash the cells with warm HBSS or PBS.

    • Load the cells with 10 µM DCFH-DA in HBSS or PBS and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with HBSS or PBS to remove excess probe.

    • Add HBSS or PBS to each well.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.

Protocol 4: In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol provides a general framework for using in vivo microdialysis to measure extracellular levels of neurotransmitters, such as dopamine and serotonin, in the brain of a freely moving rodent following the administration of (-)-Dendrobine.[5][6][7][8][9]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • (-)-Dendrobine for systemic or local administration

  • Anesthetic and surgical tools

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).

  • Probe Perfusion and Baseline Collection:

    • Allow the animal to recover from surgery.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) until stable neurotransmitter levels are observed.

  • (-)-Dendrobine Administration: Administer (-)-Dendrobine via the desired route (e.g., intraperitoneal injection or through the microdialysis probe).

  • Sample Collection: Continue to collect dialysate fractions for several hours post-administration.

  • Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC with electrochemical detection.

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels and plot over time.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by (-)-Dendrobine and experimental workflows.

dendrobine_neuroprotection cluster_dendrobine (-)-Dendrobine cluster_outcome Outcome Abeta Aβ Aggregates Tau_Hyperphosphorylation Tau Hyperphosphorylation Abeta->Tau_Hyperphosphorylation Oxidative_Stress Oxidative Stress Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation Neuroinflammation Synaptic_Dysfunction Synaptic Dysfunction Neuroinflammation->Synaptic_Dysfunction Dendrobine (-)-Dendrobine Dendrobine->Tau_Hyperphosphorylation Dendrobine->Apoptosis Dendrobine->Synaptic_Dysfunction Neuroprotection Neuroprotection western_blot_workflow start Start: Treat cells/tissues with (-)-Dendrobine lysis Cell/Tissue Lysis start->lysis quantify Protein Quantification (BCA) lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Tau) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis ros_assay_workflow start Start: Seed PC12 cells treat Treat with (-)-Dendrobine start->treat stress Induce Oxidative Stress (H2O2) treat->stress stain Stain with DCFH-DA stress->stain measure Measure Fluorescence stain->measure analyze Analyze ROS Levels measure->analyze

References

Method

Application Notes &amp; Protocols: Formulation of (-)-Dendrobine for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Dendrobine is a sesquiterpenoid alkaloid isolated from the noble orchid, Dendrobium nobile.[1] It has garnered significant interest in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dendrobine is a sesquiterpenoid alkaloid isolated from the noble orchid, Dendrobium nobile.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, analgesic, and anti-cancer effects.[2] Preclinical studies are essential to evaluate the therapeutic potential and safety of (-)-Dendrobine. However, its poor aqueous solubility presents a significant challenge for developing suitable formulations for in vitro and in vivo testing.[3]

These application notes provide a comprehensive guide to the formulation of (-)-Dendrobine for preclinical research. The document outlines key physicochemical properties, detailed protocols for solubility assessment, preparation of a suspension formulation for oral administration, and a stability-indicating HPLC method for quantitative analysis. Additionally, it includes diagrams of a proposed neuroprotective signaling pathway and an experimental workflow to aid in study design.

Physicochemical Properties of (-)-Dendrobine

A thorough understanding of the physicochemical properties of (-)-Dendrobine is fundamental for formulation development. Key properties are summarized in the table below.

PropertyValue/InformationSource(s)
Molecular Formula C₁₆H₂₅NO₂[1][4]
Molecular Weight 263.38 g/mol [1]
Appearance Colorless solid[1]
Melting Point 135-136 °C[2]
Solubility
- Methanol: Soluble (≥60 mg/mL)[4][5]
- DMSO: 4 mg/mL (15.18 mM); 33.33 mg/mL (with sonication)[2][6]
- Aqueous: Poorly soluble[3][7]
Stability Degrades under oxidative, acidic, hydrolytic, and thermal stress. Stable under alkaline and photolytic conditions.[8]

Experimental Protocols

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes a standard shake-flask method to determine the equilibrium aqueous solubility of (-)-Dendrobine.

Materials:

  • (-)-Dendrobine powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purified water

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Orbital shaker or rotator

  • Microcentrifuge

  • Analytical balance

  • HPLC system with a suitable detector

Procedure:

  • Accurately weigh an excess amount of (-)-Dendrobine powder (e.g., 2-5 mg) and add it to a microcentrifuge tube. The exact amount should be in excess of its expected solubility to ensure saturation.

  • Add a precise volume of the desired aqueous medium (e.g., 1 mL of PBS, pH 7.4) to the tube.

  • Securely cap the tube and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., methanol or mobile phase) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of dissolved (-)-Dendrobine using a validated HPLC method (see Protocol 3.3).

  • Express the solubility in appropriate units (e.g., µg/mL or µM).

Protocol for Preparation of (-)-Dendrobine Suspension for Oral Gavage

Due to its poor aqueous solubility, a suspension is a common formulation for oral administration of (-)-Dendrobine in preclinical animal studies. A 0.5% (w/v) sodium carboxymethyl cellulose (CMC-Na) solution is a widely used suspending vehicle.[9][10]

Materials:

  • (-)-Dendrobine powder

  • Sodium carboxymethyl cellulose (CMC-Na)

  • Purified water or saline

  • Magnetic stirrer and stir bar

  • Beaker and graduated cylinder

  • Weighing balance

  • Vortex mixer and/or sonicator

Procedure:

Part 1: Preparation of 0.5% (w/v) CMC-Na Vehicle

  • Calculate the required amount of CMC-Na for the desired final volume (e.g., 0.5 g for 100 mL).

  • Heat approximately 80% of the total required volume of purified water or saline to about 60-70°C.

  • Place the heated water in a beaker on a magnetic stirrer and create a vortex.

  • Slowly sprinkle the CMC-Na powder into the vortex to prevent clumping.[10]

  • Continue stirring until the CMC-Na is fully dispersed.

  • Add the remaining volume of room temperature water/saline and continue stirring until a clear, viscous solution is formed. This may take 1-2 hours.[9]

  • Allow the solution to cool to room temperature before use.

Part 2: Preparation of (-)-Dendrobine Suspension

  • Calculate the required amount of (-)-Dendrobine and the total volume of the 0.5% CMC-Na vehicle based on the desired final concentration and the number of animals to be dosed. Include a 10-20% overage to account for transfer losses.[9]

  • Accurately weigh the calculated mass of (-)-Dendrobine powder and place it in a suitable container (e.g., a glass vial).

  • Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste. This pre-wetting step aids in dispersion.[9]

  • Gradually add the remaining volume of the CMC-Na vehicle while continuously mixing with a vortex mixer.

  • For improved homogeneity, sonicate the suspension for 5-10 minutes. If the compound is heat-sensitive, use an ice bath during sonication.[9]

  • If preparing a larger batch, use a magnetic stirrer to maintain continuous stirring until administration to ensure uniformity.

  • Note: Suspensions should ideally be prepared fresh daily. Always vortex the suspension immediately before drawing each dose.

Table of Formulation Parameters for Oral Suspension:

ParameterRecommendation
Active Pharmaceutical Ingredient (API) (-)-Dendrobine
Vehicle 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in purified water or saline
Concentration Range Typically 1-10 mg/mL (dependent on the required dose)
Preparation Method Wetting with vehicle to form a paste, followed by gradual dilution and homogenization (vortexing/sonication)
Storage Prepare fresh daily. If necessary, store at 2-8°C and bring to room temperature before use.
Pre-dosing Handling Continuous stirring or vortexing immediately before dose administration
Protocol for Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for quantifying (-)-Dendrobine in formulation and stability samples, ensuring that the analyte peak is resolved from any degradation products.

Materials and Equipment:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm)[11]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Purified water (HPLC grade)

  • (-)-Dendrobine reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions (Example):

ParameterCondition
Column UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution A suitable gradient to resolve dendrobine from its degradants (to be optimized)
Flow Rate 0.3 mL/min (example)
Column Temperature 30°C
Detection UV at 210 nm (note: UV absorption is weak) or MS in positive ion mode (MRM: m/z 264.2 → 70.0)[11]
Injection Volume 5 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of (-)-Dendrobine reference standard in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dilute the formulation samples with the same solvent to a concentration within the calibration range.

  • Forced Degradation Study (for method validation):

    • Acidic: Incubate (-)-Dendrobine solution with 0.1 M HCl.

    • Alkaline: Incubate (-)-Dendrobine solution with 0.1 M NaOH.

    • Oxidative: Incubate (-)-Dendrobine solution with 3% H₂O₂.

    • Thermal: Expose solid (-)-Dendrobine or its solution to elevated temperature (e.g., 60-80°C).

    • Photolytic: Expose (-)-Dendrobine solution to UV light.

    • Analyze all stressed samples to ensure the method can separate the intact drug from any degradation products.[8]

  • Method Validation: Validate the HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Proposed Neuroprotective Signaling Pathway of (-)-Dendrobine

G cluster_APP APP Processing Dendrobine (-)-Dendrobine Abeta Amyloid-β (Aβ) Production Dendrobine->Abeta Reduces pGSK3b p-GSK3β (Ser9) (Inactive) Dendrobine->pGSK3b Promotes Phosphorylation Synaptic_Proteins Synaptic Proteins (Synaptophysin, PSD95) Dendrobine->Synaptic_Proteins Increases Expression APP Amyloid Precursor Protein (APP) beta_secretase β-secretase beta_secretase->Abeta Neuroprotection Neuroprotection & Improved Cognitive Function Abeta->Neuroprotection Inhibits GSK3b GSK3β pTau Hyperphosphorylated Tau GSK3b->pTau Phosphorylates pGSK3b->pTau Inhibits Tau Tau Protein pTau->Neuroprotection Inhibits Synaptic_Proteins->Neuroprotection Promotes

Caption: Proposed neuroprotective signaling pathway of (-)-Dendrobine in Alzheimer's disease models.

Experimental Workflow for Preclinical Formulation and Evaluation

G cluster_Formulation Formulation Development cluster_Preclinical Preclinical Evaluation Solubility Solubility Assessment (Protocol 3.1) Suspension Suspension Preparation (Protocol 3.2) Solubility->Suspension Vehicle Vehicle Preparation (0.5% CMC-Na) (Protocol 3.2) Vehicle->Suspension Stability Stability Analysis (Protocol 3.3) Suspension->Stability Dosing Oral Gavage Administration Suspension->Dosing PK Pharmacokinetic (PK) Studies Dosing->PK PD Pharmacodynamic (PD) / Efficacy Studies Dosing->PD Tox Toxicology (Tox) Studies Dosing->Tox Analysis Data Analysis & Interpretation PK->Analysis PD->Analysis Tox->Analysis

Caption: Workflow for the formulation and preclinical evaluation of (-)-Dendrobine.

References

Application

Application Note: In Vitro Models for Evaluating the Therapeutic Potential of (-)-Dendrobine in Alzheimer's Disease Pathology

Audience: Researchers, scientists, and drug development professionals. Introduction Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ)...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[1][2] These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies are limited, driving research towards novel compounds, including natural products. (-)-Dendrobine, a major alkaloid from Dendrobium nobile, has demonstrated neuroprotective properties in various AD models.[3][4][5] In vitro models are indispensable tools for the initial screening and mechanistic elucidation of potential therapeutic agents like (-)-Dendrobine. They offer controlled environments to study specific pathological events such as Aβ-induced toxicity, tau hyperphosphorylation, oxidative stress, and neuroinflammation.[6] This document provides detailed protocols and application notes for utilizing common in vitro models to assess the effects of (-)-Dendrobine on AD pathology.

Recommended In Vitro Models for AD Pathology

Several cell-based models are suitable for studying the neuroprotective effects of (-)-Dendrobine. The choice of model depends on the specific aspect of AD pathology being investigated.

  • PC12 Cells: A rat pheochromocytoma cell line, PC12 cells are widely used due to their neuronal-like characteristics upon differentiation with nerve growth factor (NGF).[7][8][9] They are an excellent model for studying neurotoxicity, apoptosis, and signaling pathways related to neuronal survival.[7][10]

  • SH-SY5Y Cells: A human neuroblastoma cell line, SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, expressing various neuronal markers.[11][12] This line is frequently used to model Aβ toxicity, oxidative stress, and tau pathology.[5][13][14][15]

  • Primary Neuronal Cultures: Harvested directly from rodent brains (e.g., cortical or hippocampal neurons), these cultures provide a more physiologically relevant system that preserves many characteristics of in vivo neurons.[16][17] They are ideal for studying synaptic function and neuroprotection.[1][18]

General Experimental Workflow

The overall process for testing (-)-Dendrobine involves cell culturing, inducing an AD-like pathology, treatment with the compound, and subsequent analysis of various cellular and molecular endpoints.

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Experiment cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Interpretation A Cell Culture (PC12, SH-SY5Y, Primary Neurons) B Cell Differentiation (Optional) (e.g., NGF for PC12, RA+BDNF for SH-SY5Y) A->B C Induce AD Pathology (e.g., Aβ peptide, H₂O₂, Okadaic Acid) B->C D Treat with (-)-Dendrobine (Dose-response analysis) C->D E Cell Viability & Apoptosis (MTT, Flow Cytometry) D->E F Protein Expression & Phosphorylation (Western Blot) D->F G Oxidative Stress (ROS, SOD, GSH assays) D->G H Synaptic Integrity (Immunocytochemistry, Western Blot) D->H I Data Analysis & Visualization E->I F->I G->I H->I

Caption: General workflow for in vitro evaluation of (-)-Dendrobine.

Protocols for Assessing Key AD Pathologies

Aβ-Induced Neurotoxicity and Apoptosis

A primary hallmark of AD is the neurotoxicity induced by Aβ oligomers. (-)-Dendrobine has been shown to protect against Aβ-induced apoptosis.[10] A key mechanism involves the inhibition of cyclin-dependent kinase 5 (CDK5) activation.[10]

Signaling Pathway: (-)-Dendrobine's Inhibition of Aβ-Induced Apoptosis

G A Aβ₁₋₄₂ Peptide CDK5 CDK5 Activation A->CDK5 Bax Bax (Pro-apoptotic) Expression ↑ CDK5->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ CDK5->Bcl2 Casp3 Caspase-3 Activation Bax->Casp3 Bcl2->Casp3 Apoptosis Neuronal Apoptosis Casp3->Apoptosis Dendrobine (-)-Dendrobine Dendrobine->CDK5

Caption: (-)-Dendrobine inhibits Aβ-induced apoptosis via CDK5.[10]

Experimental Protocol: Cell Viability (MTT Assay)

  • Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

  • Pre-treatment: Treat cells with various concentrations of (-)-Dendrobine (e.g., 0.1, 1, 10 µM) for 2-6 hours.

  • Induction of Toxicity: Add Aβ₂₅₋₃₅ (e.g., 10 µM) or Aβ₁₋₄₂ (e.g., 5 µM) to the wells (except for the control group) and incubate for 24 hours.[19]

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control group.

Data Summary: Effect of Dendrobium Alkaloids on Cell Viability

Cell LineInsultCompoundConcentration (mg/L)ResultReference
PC12Aβ₂₅₋₃₅ (10 µM)DNLA0.035No significant increase in viability[19]
PC12Aβ₂₅₋₃₅ (10 µM)DNLA0.35Significant increase in cell viability[19]
PC12Aβ₂₅₋₃₅ (10 µM)DNLA3.5Significant increase in cell viability[19]
Primary Cortical NeuronsAβ₂₅₋₃₅ (10 µM)DNLA0.025 - 2.5Attenuated LDH leakage (cell injury)[18][20]

Note: DNLA (Dendrobium nobile Lindl. alkaloids) is the extract from which (-)-Dendrobine is a primary component.[3]

Tau Hyperphosphorylation

Hyperphosphorylation of tau protein, regulated by kinases like GSK-3β, leads to NFT formation. Dendrobium nobile alkaloids (DNLA) have been shown to reduce tau phosphorylation by modulating the PI3K/Akt/GSK-3β signaling pathway.[21][22]

Signaling Pathway: Regulation of Tau Phosphorylation

G DNLA DNLA / (-)-Dendrobine PI3K PI3K DNLA->PI3K Activates Akt Akt PI3K->Akt Activates pGSK3b p-GSK-3β (Ser9) (Inactive) Akt->pGSK3b Phosphorylates (Inactivates) GSK3b GSK-3β Tau Tau GSK3b->Tau Phosphorylates pGSK3b->GSK3b pTau Hyperphosphorylated Tau (p-S396, p-S404) Tau->pTau G A Aβ₂₅₋₃₅ Insult B Synaptic Damage A->B C Synaptophysin (SYP) ↓ Postsynaptic Density 95 (PSD-95) ↓ B->C D Synaptic Dysfunction & Cognitive Decline C->D E DNLA / (-)-Dendrobine E->B Protects

References

Method

Application of (-)-Dendrobine in the Study of Ion Channel Modulation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Dendrobine is a sesquiterpenoid alkaloid and the principal active component isolated from the medicinal plant Dendrobium nobile. Traditiona...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dendrobine is a sesquiterpenoid alkaloid and the principal active component isolated from the medicinal plant Dendrobium nobile. Traditionally used in Chinese medicine, recent scientific investigations have highlighted its significant neuroprotective properties. While direct modulation of specific ion channels by (-)-Dendrobine has not been extensively documented in peer-reviewed literature, emerging evidence suggests an indirect influence on ion channel function through the modulation of intracellular signaling pathways, particularly calcium homeostasis and the inhibition of cyclin-dependent kinase 5 (CDK5). This document provides detailed application notes and protocols for researchers interested in studying the indirect ion channel modulating effects of (-)-Dendrobine.

Mechanism of Action: An Indirect Approach to Ion Channel Modulation

Current research points towards two primary mechanisms through which (-)-Dendrobine may indirectly influence ion channel activity:

  • Regulation of Calcium Signaling Pathways: Bioinformatic analyses of Dendrobium nobile Lindl alkaloids (DNLA), of which (-)-Dendrobine is the major constituent, suggest a role in regulating calcium signaling pathways.[1] Dysregulation of intracellular calcium is a key factor in neuronal damage and apoptosis. By modulating these pathways, (-)-Dendrobine may influence the activity of calcium-sensitive ion channels and other downstream effectors.

  • Inhibition of Cyclin-Dependent Kinase 5 (CDK5): (-)-Dendrobine has been shown to directly bind to and inhibit the activity of CDK5.[2] CDK5 is a crucial kinase in neuronal function and its hyperactivity is implicated in neurodegenerative diseases.[3][4] Importantly, CDK5 is known to phosphorylate and regulate the function of various ion channels, including NMDA receptors and potassium channels.[4] Therefore, by inhibiting CDK5, (-)-Dendrobine can indirectly alter the phosphorylation state and activity of these ion channels.

Data Presentation

Table 1: Neuroprotective Effects of Dendrobium nobile Lindl. Alkaloids (DNLA) on Amyloid-β (25-35)-Induced Neuronal Injury
Treatment GroupConcentrationEffect on Lactate Dehydrogenase (LDH) LeakageEffect on Synaptophysin and PSD-95 Expression
Control-BaselineBaseline
Aβ₂₅₋₃₅10 μMIncreasedDecreased
DNLA + Aβ₂₅₋₃₅0.025 mg/LAttenuated Aβ-induced increaseSignificantly reduced Aβ-induced decrease
DNLA + Aβ₂₅₋₃₅0.25 mg/LAttenuated Aβ-induced increaseSignificantly reduced Aβ-induced decrease
DNLA + Aβ₂₅₋₃₅2.5 mg/LAttenuated Aβ-induced increaseSignificantly reduced Aβ-induced decrease

Source: Data synthesized from studies on the neuroprotective effects of DNLA.[5]

Table 2: Binding Affinity of (-)-Dendrobine to CDK5
LigandTarget ProteinMethodDissociation Constant (Kᴅ)
(-)-DendrobineCDK5Surface Plasmon Resonance2.05 x 10⁻⁴ M

Source: Data from a study demonstrating the direct interaction between (-)-Dendrobine and CDK5.[2]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM

This protocol is designed to assess the effect of (-)-Dendrobine on intracellular calcium levels in cultured neuronal cells (e.g., SH-SY5Y or primary cortical neurons).

Materials:

  • Neuronal cell culture of choice

  • (-)-Dendrobine stock solution (in DMSO or appropriate solvent)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Ionomycin

  • EGTA

  • Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation: Seed neuronal cells onto 96-well black-walled, clear-bottom plates or glass coverslips suitable for microscopy and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing HBSS (with Ca²⁺ and Mg²⁺), 2 µM Fura-2 AM, and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • (-)-Dendrobine Treatment:

    • Add HBSS containing the desired concentrations of (-)-Dendrobine to the cells. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired period.

  • Measurement of [Ca²⁺]i:

    • Place the plate or coverslip in the fluorescence reader or on the microscope stage.

    • Measure the fluorescence intensity at an emission wavelength of 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.

    • Record a baseline reading before adding any stimulants.

    • To induce a response, a stimulant such as glutamate or KCl can be added.

    • At the end of the experiment, add ionomycin (a calcium ionophore) to obtain the maximum fluorescence ratio (Rₘₐₓ), followed by the addition of EGTA (a calcium chelator) to obtain the minimum fluorescence ratio (Rₘᵢₙ).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kᴅ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (S_f2 / S_b2), where Kᴅ is the dissociation constant of Fura-2.

Protocol 2: Western Blot Analysis of CDK5 and Downstream Targets

This protocol is to determine if (-)-Dendrobine affects the expression and phosphorylation of proteins in the CDK5 signaling pathway.

Materials:

  • Cultured neuronal cells

  • (-)-Dendrobine

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-CDK5, anti-p35, anti-phospho-Tau, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured neuronal cells with various concentrations of (-)-Dendrobine for a specified time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

dendrobine_mechanism cluster_dendrobine (-)-Dendrobine cluster_pathways Cellular Effects cluster_ion_channels Ion Channel Modulation (Indirect) cluster_outcome Neuroprotective Outcome Dendrobine (-)-Dendrobine CDK5 CDK5 Inhibition Dendrobine->CDK5 Direct Binding Ca_Signal Calcium Signaling Regulation Dendrobine->Ca_Signal Bioinformatic Evidence NMDA NMDA Receptor CDK5->NMDA Decreased Phosphorylation K_Channel K+ Channel CDK5->K_Channel Altered Phosphorylation Ca_Channels Ca2+ Channels Ca_Signal->Ca_Channels Modulation of Activity Neuroprotection Reduced Apoptosis & Neuroinflammation NMDA->Neuroprotection K_Channel->Neuroprotection Ca_Channels->Neuroprotection

Caption: Proposed mechanism of (-)-Dendrobine's indirect ion channel modulation.

experimental_workflow cluster_assays Downstream Assays start Start: Neuronal Cell Culture treatment Treat with (-)-Dendrobine (various concentrations) start->treatment calcium_imaging Intracellular Calcium Imaging (Fura-2 AM) treatment->calcium_imaging western_blot Western Blot Analysis (CDK5 pathway proteins) treatment->western_blot data_analysis Data Analysis and Interpretation calcium_imaging->data_analysis western_blot->data_analysis conclusion Conclusion on Indirect Ion Channel Modulation data_analysis->conclusion

Caption: Experimental workflow for studying (-)-Dendrobine's effects.

Conclusion

While direct evidence of (-)-Dendrobine as a classical ion channel blocker or opener is currently lacking, its role as a modulator of key intracellular signaling pathways that govern ion channel function is a promising area of research. The protocols and information provided herein offer a framework for investigating the indirect mechanisms by which (-)-Dendrobine exerts its neuroprotective effects, contributing to a deeper understanding of its therapeutic potential. Future electrophysiological studies, such as patch-clamp analysis, are warranted to explore the possibility of direct interactions with specific ion channel subtypes.

References

Technical Notes & Optimization

Troubleshooting

Improving the yield and scalability of (-)-Dendrobine total synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the total synthe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the total synthesis of (-)-Dendrobine, with a focus on improving yield and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of (-)-Dendrobine?

A1: The total synthesis of (-)-Dendrobine is a complex undertaking with several inherent challenges. The molecule possesses a rigid, cage-like tetracyclic core and seven contiguous stereocenters, including a quaternary carbon. Key challenges include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple centers is a primary hurdle.

  • Low Overall Yield: Multi-step syntheses often suffer from a low overall yield, making it difficult to produce significant quantities of the final product.[1][2]

  • Scalability: Many of the reactions employed are sensitive and may not be readily scalable for large-scale production.

  • Reagent Sensitivity: Several reagents used in the synthesis are sensitive to air and moisture, requiring stringent anhydrous and inert atmosphere techniques.

Q2: Why is the Carreira synthesis a notable approach for (-)-Dendrobine?

A2: The 18-step synthesis of (-)-Dendrobine developed by the Carreira group is a significant achievement in the field.[3][4] Its key features include an efficient cascade reaction initiated by an amine, which helps in the stereoselective installation of key stereocenters.[3][4] This approach is notable for its strategic use of an Ireland-Claisen rearrangement to construct the cyclohexane core and an intramolecular Michael addition to form a key ring structure.[5]

Q3: Are there alternatives to total synthesis for producing (-)-Dendrobine?

A3: While total synthesis provides a route to (-)-Dendrobine and its analogs, researchers are also exploring biosynthetic and metabolic engineering approaches. These methods aim to increase the production of dendrobine in its natural source, the orchid Dendrobium nobile, or in other host organisms. However, these approaches are still under development and may not yet be suitable for large-scale production.

Troubleshooting Guides

Section 1: Ireland-Claisen Rearrangement

Q1.1: I am experiencing a low yield in the Ireland-Claisen rearrangement step. What are the potential causes and solutions?

A1.1: The Ireland-Claisen rearrangement is a critical C-C bond-forming step. Low yields can often be attributed to the following:

  • Poor Quality of Base: The use of a strong, non-nucleophilic base like KHMDS or LDA is crucial for the complete formation of the silyl ketene acetal intermediate. Ensure the base is fresh and has been properly stored. Titrate the base before use to confirm its molarity.

  • Presence of Moisture: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried and handled under an inert atmosphere (e.g., argon or nitrogen).

  • Incomplete Silylation: The enolate must be efficiently trapped with a silylating agent (e.g., TMSCl) to form the silyl ketene acetal. Ensure the silylating agent is of high purity and added at the correct temperature.

  • Suboptimal Reaction Temperature: The rearrangement itself requires thermal energy. Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time to drive the reaction to completion.

Section 2: Schwartz Hydrozirconation-Iodination

Q2.1: The hydrozirconation-iodination step is giving a poor yield and/or low regioselectivity. How can I troubleshoot this?

A2.1: The Schwartz reagent (Cp₂ZrHCl) is a powerful tool for the hydrozirconation of alkynes, but it can be challenging to work with.

  • Reagent Instability: The Schwartz reagent is sensitive to air and moisture and can degrade upon storage.[6] To ensure high reactivity, it is often best to generate the Schwartz reagent in situ just before use. A common method involves the reduction of zirconocene dichloride with a mild hydride source like LiAlH(OtBu)₃.[6]

  • Low Regioselectivity: While the hydrozirconation of terminal alkynes with the Schwartz reagent typically proceeds with high regioselectivity to give the E-vinylzirconium species, steric and electronic factors of the substrate can influence the outcome. Ensure the reaction is run at the recommended temperature to favor the desired regioisomer. Careful purification by chromatography may be necessary to separate regioisomers.[5]

Section 3: Intramolecular Michael Addition

Q3.1: I am struggling with the diastereoselectivity of the intramolecular Michael addition. What factors influence this, and how can it be improved?

A3.1: The intramolecular Michael addition is a key ring-closing step that sets a critical stereocenter. Poor diastereoselectivity is a common challenge.

  • Choice of Amine: The Carreira synthesis initially encountered issues with epimerization at a newly formed stereocenter when using pyrrolidine to form the enamine intermediate.[5] Switching to N-methylbenzylamine was found to overcome this difficulty, leading to the desired diastereomer.[5] This highlights the critical role of the amine in controlling the stereochemical outcome.

  • Reaction Conditions: The solvent and temperature can significantly impact the diastereoselectivity of Michael additions. It is crucial to adhere to the optimized reaction conditions reported in the literature.

  • Equilibration: The undesired epimer may be thermodynamically more stable under certain conditions. Analyze the reaction at different time points to determine if the product ratio changes over time.

Quantitative Data

The following table summarizes the reported yields for the 18-step total synthesis of (-)-Dendrobine as reported by the Carreira group.

StepTransformationReagentsYield (%)
1Conjugate Additioni-PrNO₂, TBAF76 (2 steps)
2Radical ReductionBu₃SnH, AIBN
3ReductionLiAlH₄76 (4 steps)
4BenzoylationBzCl, DMAP, Et₃N
5Acetonide DeprotectionAcOH, H₂O
6SilylationTBSCl, DMAP, imidazole
7Alkyne SynthesisTBDPSCl, imidazole; n-BuLi, MeI88 (2 steps)
8Hydrozirconation/IodinationCp₂ZrCl₂, DIBAL-H; I₂81 (2 steps)
9Alkyne Additionn-BuLi67 (2 steps)
10DebenzoylationEtMgBr
11Selective OxidationPCC67 (2 steps)
12Ireland-Claisen RearrangementLDA, TMSCl85
13EsterificationTMSCHN₂95
14Silyl DeprotectionHF·pyridine67 (2 steps)
15OxidationPCC
16Intramolecular Michael AdditionN-methylbenzylamine, AcOH74 (2 steps)
17HydrogenationH₂, Pd/C
18CyclizationPy·HBr₃; DMAP61 (2 steps)
-Overall Yield -~1.5%

Note: Some yields are reported for multiple steps.

Experimental Protocols

Key Experiment: Ireland-Claisen Rearrangement

This protocol is a general procedure and should be adapted based on the specific substrate in the (-)-Dendrobine synthesis.

  • Preparation: Under an argon atmosphere, to a solution of the allylic ester (1.0 eq) in anhydrous THF at -78 °C, add a solution of freshly prepared LDA (1.1 eq) in THF dropwise.

  • Enolate Formation: Stir the reaction mixture at -78 °C for 30 minutes.

  • Silylation: Add freshly distilled TMSCl (1.2 eq) to the reaction mixture and stir for another 30 minutes at -78 °C.

  • Rearrangement: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Key Experiment: Intramolecular Michael Addition

This protocol is based on the conditions reported by Carreira and coworkers.[5]

  • Enamine Formation: To a solution of the enone-aldehyde precursor (1.0 eq) in a suitable aprotic solvent (e.g., benzene or toluene), add N-methylbenzylamine (1.2 eq) and a catalytic amount of acetic acid.

  • Cyclization: Heat the reaction mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: The resulting crude product, a mixture of diastereomers, is typically carried forward to the next step without extensive purification. The subsequent hydrogenation step often corrects the stereochemistry at the newly formed center.

Visualizations

Experimental Workflow: Carreira Synthesis of (-)-Dendrobine (Simplified)

G A Starting Materials B Ireland-Claisen Rearrangement A->B [1] C Cyclohexene Core B->C D Hydrozirconation- Iodination C->D [2] E Key Aldehyde Intermediate D->E F Intramolecular Michael Addition E->F [3] G Tetracyclic Core F->G H Final Steps G->H [4] I (-)-Dendrobine H->I

Caption: Simplified workflow of the Carreira total synthesis of (-)-Dendrobine.

Troubleshooting Logic: Low Yield in Ireland-Claisen Rearrangement

G Start Low Yield in Ireland-Claisen Base Check Base Quality (Freshness, Titration) Start->Base Moisture Ensure Anhydrous Conditions Start->Moisture Silylation Verify Silylating Agent Purity & Stoichiometry Start->Silylation Temp Optimize Reaction Temperature & Time Start->Temp Solution1 Use Freshly Opened or Titrated Base Base->Solution1 Problem Identified Solution2 Oven-dry Glassware, Use Dry Solvents Moisture->Solution2 Problem Identified Solution3 Use Pure TMSCl, Check Equivalents Silylation->Solution3 Problem Identified Solution4 Monitor by TLC, Ensure Sufficient Heating Temp->Solution4 Problem Identified

References

Optimization

Technical Support Center: Purification of (-)-Dendrobine from Crude Extracts

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (-)-Dendrobine from crude Dendrobium extracts.

Troubleshooting Guide

Problem 1: Low or No Yield of (-)-Dendrobine in the Final Purified Product

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inefficient Extraction 1. Optimize Solvent Choice: The polarity of the extraction solvent significantly impacts the yield of dendrobine. While methanol and ethanol are commonly used, their efficiency can vary. Acidifying the solvent (e.g., with 0.05% formic acid or adjusting the pH to 4 with HCl or H₂SO₄) can improve the extraction of alkaloids like dendrobine.[1][2] 2. Review Extraction Method: Techniques such as ultrasound-assisted extraction or reflux extraction can enhance the recovery of dendrobine from the plant matrix compared to simple maceration.[2] Boiling in absolute ethanol at 90°C for 2 hours has also been reported as an effective method.[3]
Degradation of (-)-Dendrobine 1. Control Temperature: Dendrobine can be thermolabile. Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use of a rotary evaporator at a controlled temperature (e.g., 35°C) is recommended for solvent removal.[3] 2. Maintain Appropriate pH: Extremes of pH can lead to the degradation of alkaloids. It is advisable to work in mildly acidic to neutral conditions during extraction and purification.
Loss During Purification Steps 1. Monitor Fractions: In chromatographic steps, incomplete elution or collection of the wrong fractions can lead to significant loss. Monitor the fractions closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Check Column Loading: Overloading the chromatographic column can result in poor separation and loss of the target compound.
Low Abundance in Source Material The concentration of dendrobine can vary significantly depending on the Dendrobium species, age of the plant, and cultivation conditions.[4][5] It is crucial to start with a sufficient amount of high-quality raw material.
Problem 2: Poor Resolution and Co-elution of Impurities During Chromatographic Purification

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase 1. Select the Right Column: C18 columns are commonly used for the reversed-phase HPLC purification of dendrobine.[1][6] For column chromatography, silica gel is a standard choice.[7] 2. Consider Alternative Stationary Phases: If co-elution persists, explore other stationary phases with different selectivities.
Suboptimal Mobile Phase 1. Adjust Solvent Composition: Fine-tuning the mobile phase composition is critical for achieving good separation. For reversed-phase HPLC, gradients of acetonitrile and water (often with additives like formic acid or triethylamine) are typically employed.[6][8][9][10] 2. Modify pH: Adjusting the pH of the mobile phase can alter the retention behavior of ionizable compounds like dendrobine and improve separation from closely eluting impurities.
Presence of Structurally Similar Compounds Dendrobium extracts contain a complex mixture of alkaloids and other secondary metabolites, some of which may have similar polarities to dendrobine, leading to co-elution.[7][11] Employing orthogonal purification techniques, such as a combination of normal-phase and reversed-phase chromatography, can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting (-)-Dendrobine?

A1: Both methanol and ethanol are effective solvents for the extraction of dendrobine. The choice may depend on the specific protocol and downstream applications. Some studies suggest that methanol has a high extractability for a wide range of phytochemicals.[12] However, for safety reasons and for extracts intended for biological assays, ethanol is often preferred.[12] The addition of a small amount of acid, such as formic acid, to the extraction solvent can enhance the recovery of alkaloids.[2]

Q2: How can I monitor the purity of my (-)-Dendrobine sample during purification?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for assessing the purity of dendrobine.[6] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with additives like formic acid.[8][9][10] Detection is usually performed using a UV detector, although dendrobine has weak UV absorption.[6] Mass spectrometry (MS) coupled with HPLC (LC-MS) provides higher sensitivity and specificity for identification and quantification.

Q3: My purified sample shows unexpected peaks in the chromatogram. What could be the source of this contamination?

A3: Unexpected peaks can arise from several sources:

  • Co-extracted impurities: Dendrobium species contain numerous other alkaloids and secondary metabolites that can be co-extracted and co-elute with dendrobine.[7][11]

  • Solvent impurities: Ensure that you are using high-purity, HPLC-grade solvents.

  • Sample degradation: Dendrobine may degrade under harsh conditions (e.g., high temperature, extreme pH), leading to the formation of degradation products.

  • Plasticizers: Contamination from plastic labware is a common issue in natural product research.

Q4: What are some common classes of compounds that co-elute with (-)-Dendrobine?

A4: Dendrobium extracts are rich in various secondary metabolites. Compounds that may co-elute with dendrobine include other dendrobine-type alkaloids, bibenzyls, phenanthrenes, and sesquiterpenoids, which are also found in Dendrobium nobile.[7][11][13] The structural similarity and comparable polarity of these compounds make their separation challenging.

Data Presentation

Table 1: Comparison of Extraction Solvents for (-)-Dendrobine

Solvent System Extraction Method Plant Material Reported Yield/Content Reference
Absolute EthanolBoiling at 90°C for 2 hoursDendrobium nobile stem powderNot explicitly quantified for dendrobine, but used for extraction prior to LC-MS analysis.[3]
Acidic Ethanol (pH 4)MacerationDendrobium nobile stem powderA stable extract with a dendrobine content of not less than 80% was obtained after further purification.[1]
Methanol with 0.05% Formic AcidUltrasound for 30 min, then reflux at 75°C for 3 hDendrobium stem powderMethod developed for UHPLC-QqQ-MS/MS analysis, suggesting good extraction efficiency.[2]
95% EthanolMacerationDendrobium nobile powdered stemsUsed for initial crude extraction before partitioning.[2]

Table 2: Chromatographic Conditions for (-)-Dendrobine Analysis and Purification

Technique Stationary Phase Mobile Phase Detection Purity Achieved Reference
HPLCWaters XTerra™ RP18 (3.9 mm×150 mm, 5 μm)Acetonitrile:Water:Triethylamine (21:79:0.005)UV at 210 nmAnalytical Method[6]
HPLCC18 ODS columnMethanol:Water (80:20)UV at 223 nm≥95%[1]
UPLCACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm)Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrileMSAnalytical Method[8]
HPLC-MS/MSWaters Atlantis T3 reversed-phase column (150 mm × 4.6 mm, 3 μm)Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrileMSAnalytical Method[9][10]

Experimental Protocols

Protocol 1: Extraction of (-)-Dendrobine using Acidified Ethanol

  • Preparation of Plant Material: Dry the stems of Dendrobium nobile at 60°C and pulverize them into a fine powder.

  • Extraction:

    • Suspend the powdered plant material in 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Adjust the pH of the mixture to 4 using hydrochloric acid or sulfuric acid.

    • Extract the mixture for 2 hours with continuous stirring.

    • Filter the mixture to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature to obtain the crude extract.

Protocol 2: Purification of (-)-Dendrobine by Preparative HPLC

  • Sample Preparation: Dissolve the crude dendrobine extract in methanol.

  • Chromatographic System:

    • Column: C18 ODS column.

    • Mobile Phase: Methanol:Water (80:20, v/v).

    • Flow Rate: 1 ml/min.

    • Detection: UV at 223 nm.

    • Column Temperature: 35°C.

  • Injection and Fraction Collection:

    • Inject the dissolved crude extract onto the column.

    • Monitor the chromatogram and collect the fractions corresponding to the retention time of dendrobine.

  • Purity Assessment: Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity of the isolated (-)-Dendrobine. A purity of ≥95% can be achieved with this method.[1]

Visualizations

experimental_workflow start Start: Dried Dendrobium nobile Stems powder Pulverization start->powder extraction Solvent Extraction (e.g., Acidified Ethanol) powder->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Dendrobine Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fraction_collection Fraction Collection & Monitoring (TLC) column_chrom->fraction_collection hplc Preparative HPLC (C18 Column) fraction_collection->hplc purity_check Purity Assessment (Analytical HPLC/LC-MS) hplc->purity_check final_product Purified (-)-Dendrobine purity_check->final_product

Caption: General workflow for the extraction and purification of (-)-Dendrobine.

troubleshooting_logic start Problem: Low Yield of (-)-Dendrobine check_extraction Was the extraction efficient? start->check_extraction check_degradation Could degradation have occurred? start->check_degradation check_purification_loss Was there loss during purification? start->check_purification_loss optimize_solvent Optimize solvent (e.g., acidified ethanol) check_extraction->optimize_solvent No improve_method Use enhanced method (ultrasound, reflux) check_extraction->improve_method No control_temp Control temperature during evaporation check_degradation->control_temp Yes control_ph Maintain optimal pH check_degradation->control_ph Yes monitor_fractions Monitor fractions with TLC/HPLC check_purification_loss->monitor_fractions Yes check_loading Avoid column overloading check_purification_loss->check_loading Yes

Caption: Troubleshooting logic for low yield of (-)-Dendrobine.

References

Troubleshooting

Optimization of extraction parameters for maximizing (-)-Dendrobine yield

Welcome to the technical support center for the optimization of (-)-Dendrobine extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provid...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of (-)-Dendrobine extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the yield of (-)-Dendrobine from plant materials, primarily from Dendrobium species.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing (-)-Dendrobine extraction?

A1: The most influential factors include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio.[1] The selection of the appropriate extraction method (e.g., Ultrasound-Assisted Extraction, Maceration) is also crucial. Fine-tuning these parameters can significantly enhance extraction efficiency and yield.

Q2: Which solvent system is most effective for extracting (-)-Dendrobine?

A2: Sesquiterpene alkaloids like (-)-Dendrobine are typically extracted using polar organic solvents. Methanol or ethanol, often acidified, are commonly employed.[2][3] For instance, one effective method uses acidic ethanol (pH=3) for extraction.[2] Another protocol specifies 0.05% formic acid in methanol.[4] The choice of solvent should be tailored to the specific extraction technique and the chemical properties of the target compound.

Q3: How can I minimize the co-extraction of impurities?

A3: Minimizing the extraction of unwanted compounds is key to achieving high purity. This can be achieved through several strategies:

  • Solvent Selection: Choose a solvent with higher selectivity for (-)-Dendrobine.

  • Purification Steps: Employ post-extraction purification techniques such as ion exchange resins or Solid-Phase Extraction (SPE).[2][3] For example, a cation exchange resin can be used to enrich and purify the extract.[2]

  • Parameter Optimization: Fine-tuning parameters like temperature and time can help reduce the extraction of undesirable compounds that may be more soluble under harsh conditions.[1]

Q4: What analytical methods are recommended for quantifying (-)-Dendrobine yield?

A4: Several chromatographic methods are suitable for the quantification of (-)-Dendrobine. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are frequently reported.[4][5] For highly sensitive and selective analysis, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool.[6] Due to the weak ultraviolet absorption of dendrobine-type alkaloids, UV detection can be challenging, making mass spectrometry-based detection often preferable.[5]

Troubleshooting Guide

Issue: Low (-)-Dendrobine Yield

Possible Cause Troubleshooting Step
Suboptimal Solvent Test solvents with varying polarities. Consider using an acidified alcohol (e.g., methanol or ethanol with formic or hydrochloric acid) to improve alkaloid solubility.[2][4]
Inadequate Extraction Time Increase the extraction duration in increments. Monitor the yield at different time points to determine the optimal extraction time beyond which no significant increase in yield is observed.[1]
Incorrect Temperature Optimize the extraction temperature. While higher temperatures can increase extraction efficiency, excessive heat may lead to the thermal degradation of (-)-Dendrobine. Perform extractions at a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the best balance.[4]
Poor Solid-to-Liquid Ratio Adjust the ratio of plant material to solvent. A higher solvent volume can improve extraction efficiency but may also increase processing time and cost.[7]
Inefficient Extraction Method Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can enhance cell wall disruption and improve solvent penetration.
Improper Plant Material Handling Ensure the plant material is properly dried and ground to a consistent, fine powder to maximize the surface area available for extraction.[8][9] Post-harvest storage conditions are also critical to prevent degradation.[9]

Issue: High Levels of Impurities in the Extract

Possible Cause Troubleshooting Step
Non-Selective Solvent If the initial extract is highly impure, switch to a more selective solvent system.
Extraction Conditions Too Harsh High temperatures or excessively long extraction times can lead to the breakdown of other plant components, increasing impurity levels. Try reducing the temperature or duration.
Lack of a Purification Step Implement a post-extraction clean-up procedure. Passing the crude extract through an ion exchange resin or using Solid-Phase Extraction (SPE) can effectively remove many impurities.[2][3]

Experimental Protocols

Protocol 1: Acidified Methanol Reflux Extraction

This protocol is adapted from a method used for the analysis of metabolites in Dendrobium nobile.[4]

  • Preparation: Weigh 0.25 g of powdered Dendrobium sample.

  • Extraction: Add 25 mL of extraction solvent (0.05% formic acid (v/v) in methanol) to the sample in a flask.

  • Reflux: Heat the mixture at 80°C under reflux for 3 hours.

  • Cooling & Adjustment: Allow the extract to cool to room temperature. Compensate for any solvent loss by adding fresh extraction solvent to the original volume.

  • Filtration: Filter the extract through a 0.22 µm membrane filter prior to analysis.

Protocol 2: Acidic Ethanol Extraction with Ion Exchange Purification

This protocol is based on a patented method for extracting and purifying dendrobine.[2]

  • Extraction:

    • Add powdered Dendrobium nobile stem to acidic ethanol (pH=3, adjusted with HCl or H₂SO₄) at a 1:10 solid-to-liquid ratio (w/v).

    • Heat the mixture in a slightly boiling state for 2 hours.

    • Repeat the extraction process three times.

    • Combine the extracts and concentrate them into an extract.

  • Purification:

    • Dissolve the extract in acidic water (pH=4).

    • Pass the solution through a pretreated cation exchange resin (e.g., 731-type strong acid cation exchange resin).

    • Wash the resin with distilled water to remove water-soluble impurities.

    • Elute the bound alkaloids using 70% alkaline ethanol (pH=10, adjusted with ammonia).

  • Final Processing:

    • Concentrate the eluent to remove the ethanol.

    • Adjust the pH to 10 and perform a liquid-liquid extraction with an organic solvent like ether.

    • Concentrate the organic phase and freeze-dry to obtain the crude dendrobine extract.

    • For higher purity, the crude extract can be further purified using High-Performance Liquid Chromatography (HPLC).[2]

Data Presentation

Table 1: Comparison of Optimized Extraction Parameters for Bioactive Compounds from Dendrobium Species
Bioactive CompoundPlant SpeciesExtraction MethodOptimal ParametersYield/ResultReference
PolysaccharidesD. huoshanenseEnzyme-AssistedLiquid-Solid Ratio: 40:1 (mL/g), pH: 5.0, Temperature: 55°C, Time: 60 min~13.7%[7]
QuercetinD. officinaleUltrasonic-AssistedEthanol: 68%, Solid-Liquid Ratio: 1:34 g/mL, Power: 164 W2.506-2.594 µg/g[10][11]
FlavonoidsD. officinaleSolvent ExtractionEthanol: 78%, Extractions: 6 times, Time: 2h, Ratio: 1:50 g/mL~0.7 mg/mL[12]
(-)-DendrobineD. nobileAcidic Ethanol & HPLCExtraction: Acidic ethanol (pH=3), 2h; Purification: Cation exchange resin & HPLCPurity ≥ 95%[2]

Visualizations

ExtractionWorkflow Start Plant Material (Dried, Powdered) Extraction Extraction (e.g., UAE, Reflux) Start->Extraction Add Solvent Filtration Filtration / Centrifugation Extraction->Filtration Separate Solids Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude Extract Purification Purification (e.g., Ion Exchange, SPE) Concentration->Purification Concentrated Extract Analysis Analysis (HPLC, GC, UPLC-MS) Purification->Analysis Purified Fractions End Pure (-)-Dendrobine Analysis->End

Caption: General workflow for the extraction and purification of (-)-Dendrobine.

TroubleshootingTree Start Low (-)-Dendrobine Yield? CheckMethod Review Extraction Method (Solvent, Temp, Time) Start->CheckMethod Yes CheckPurity High Impurities? Start->CheckPurity No OptimizeParams Optimize Parameters (RSM, Single-Factor) CheckMethod->OptimizeParams ChangeMethod Consider UAE / MAE CheckMethod->ChangeMethod AddPurification Add Purification Step (Ion Exchange, SPE) CheckPurity->AddPurification Yes AdjustConditions Use Milder Conditions (Lower Temp/Time) CheckPurity->AdjustConditions Yes Success Yield Improved OptimizeParams->Success ChangeMethod->Success AddPurification->Success AdjustConditions->Success

Caption: Decision tree for troubleshooting low (-)-Dendrobine yield.

References

Optimization

Stabilizing (-)-Dendrobine in aqueous solutions for biological assays

Welcome to the technical support center for (-)-Dendrobine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing (-)-Dendrobine in aqueous solutions fo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Dendrobine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing (-)-Dendrobine in aqueous solutions for biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the known stability profile of (-)-Dendrobine in aqueous solutions?

A1: (-)-Dendrobine is susceptible to degradation under specific conditions. Published studies indicate that it undergoes significant degradation under oxidative, acidic, hydrolytic, and thermal stress. Conversely, it has been reported to be stable under alkaline and photolytic (light-exposed) conditions.

Q2: What are the typical degradation products of (-)-Dendrobine?

A2: Degradation of (-)-Dendrobine leads to the formation of several byproducts depending on the stress condition. Under oxidative conditions, mono- and di-oxidized products are primarily formed. Acidic conditions can lead to hydrolysis or dehydration reactions. Both hydrolytic (neutral pH) and thermal stress can cause molecular cleavage and rearrangement.

Q3: What is the solubility of (-)-Dendrobine?

A3: The solubility of (-)-Dendrobine in dimethyl sulfoxide (DMSO) has been reported to be 4 mg/mL.[1] Information on its aqueous solubility is limited, but it is generally considered to be sparingly soluble in water.

Q4: How should I prepare a stock solution of (-)-Dendrobine?

A4: It is recommended to prepare a high-concentration stock solution in a non-aqueous solvent like DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of (-)-Dendrobine in fresh, anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: For how long can I store the (-)-Dendrobine stock solution?

A5: When stored properly at -20°C or -80°C in tightly sealed vials, the DMSO stock solution should be stable for several months. However, for sensitive experiments, it is always best to use a freshly prepared stock solution or one that has been stored for a minimal amount of time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with (-)-Dendrobine.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity. Degradation of (-)-Dendrobine in the aqueous assay buffer.- Prepare fresh dilutions of (-)-Dendrobine in assay buffer immediately before each experiment.- Minimize the incubation time of (-)-Dendrobine in the aqueous buffer.- Consider using a lower temperature for your assay if the biological system permits.- If possible, adjust the pH of your assay buffer to be slightly alkaline (pH 7.5-8.5), as (-)-Dendrobine is reported to be more stable under alkaline conditions.
Precipitation observed when diluting the DMSO stock solution into aqueous buffer. The concentration of (-)-Dendrobine exceeds its solubility limit in the final aqueous solution.- Decrease the final concentration of (-)-Dendrobine in your assay.- Increase the percentage of DMSO in the final assay solution (ensure the final DMSO concentration is compatible with your biological system).- Consider using a solubilizing agent, such as a cyclodextrin, to enhance aqueous solubility.
High background signal or unexpected side effects in the assay. Presence of degradation products with off-target activity.- Confirm the purity of your (-)-Dendrobine stock. If necessary, purify the compound.- Follow the stabilization protocols outlined in this guide to minimize the formation of degradation products during the experiment.
Variability between experimental replicates. Inconsistent handling and preparation of (-)-Dendrobine solutions.- Standardize the protocol for preparing and handling (-)-Dendrobine solutions across all experiments.- Ensure all aliquots of the stock solution are stored under identical conditions.- Use a consistent and minimal time frame between diluting the stock and adding it to the assay.

Data Presentation

Table 1: Summary of (-)-Dendrobine Stability under Different Stress Conditions

Stress ConditionObservationNumber of Degradation Products IdentifiedPotential Degradation Pathway
Oxidative Significant degradation2Mono- and di-oxidation
Acidic Significant degradation3Hydrolysis or dehydration
Hydrolytic (Neutral) Significant degradation2Molecular cleavage and rearrangement
Thermal Significant degradation3Molecular cleavage and rearrangement
Alkaline StableNot applicableNot applicable
Photolytic StableNot applicableNot applicable

Data summarized from qualitative degradation studies.

Experimental Protocols

Protocol 1: Preparation of (-)-Dendrobine Stock Solution

  • Materials:

    • (-)-Dendrobine powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the (-)-Dendrobine powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of (-)-Dendrobine in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Diluting (-)-Dendrobine for Biological Assays

  • Materials:

    • (-)-Dendrobine stock solution (from Protocol 1)

    • Pre-warmed aqueous assay buffer (pH and composition specific to the experiment)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Immediately before use, thaw a single aliquot of the (-)-Dendrobine stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the pre-warmed assay buffer to achieve the final desired concentrations.

    • Mix gently by pipetting or brief vortexing after each dilution step.

    • Use the freshly prepared dilutions in your biological assay without delay. Do not store aqueous dilutions of (-)-Dendrobine.

Visualizations

Experimental_Workflow Experimental Workflow for Using (-)-Dendrobine cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis stock Prepare High-Concentration Stock in Anhydrous DMSO aliquot Aliquot and Store at -20°C or -80°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw Use one aliquot per experiment dilute Prepare Fresh Serial Dilutions in Aqueous Assay Buffer thaw->dilute add Immediately Add to Biological Assay dilute->add analyze Analyze Experimental Results add->analyze

Caption: Workflow for preparing and using (-)-Dendrobine in biological assays.

Degradation_Pathway Factors Leading to (-)-Dendrobine Degradation cluster_unstable Unstable Conditions cluster_stable Stable Conditions Dendrobine (-)-Dendrobine in Aqueous Solution Oxidative Oxidative Stress Dendrobine->Oxidative Acidic Acidic pH Dendrobine->Acidic Hydrolytic Neutral pH (Hydrolysis) Dendrobine->Hydrolytic Thermal Elevated Temperature Dendrobine->Thermal Alkaline Alkaline pH Dendrobine->Alkaline Photolytic Light Exposure Dendrobine->Photolytic Degradation Degradation Products Oxidative->Degradation Acidic->Degradation Hydrolytic->Degradation Thermal->Degradation

Caption: Summary of conditions affecting (-)-Dendrobine stability in aqueous solutions.

References

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of (-)-Dendrobine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of (-)-Dendrobine in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why does (-)-Dendrobine exhibit poor oral bioavailability?

A1: Preclinical studies in rats indicate that (-)-Dendrobine has low systemic exposure after oral administration. This is primarily attributed to rapid and extensive first-pass metabolism in the liver. The metabolic processes mainly involve N-demethylation, N-oxidation, dehydrogenation, hydroxylation, and subsequent glucuronidation, leading to rapid clearance from the body.

Q2: What are the primary metabolic pathways of (-)-Dendrobine?

A2: The main metabolic transformations of (-)-Dendrobine include:

  • N-demethylation: Removal of the methyl group from the nitrogen atom.

  • N-oxidation: Addition of an oxygen atom to the nitrogen atom.

  • Dehydrogenation: Removal of hydrogen atoms.

  • Hydroxylation: Addition of hydroxyl groups.

  • Glucuronidation: Conjugation with glucuronic acid, which increases water solubility and facilitates excretion.

Q3: What general formulation strategies can be employed to improve the bioavailability of poorly soluble and/or extensively metabolized drugs like (-)-Dendrobine?

A3: Several formulation strategies can be explored to enhance the oral bioavailability of compounds like (-)-Dendrobine:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve its dissolution rate.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance solubility and dissolution. Amorphous solid dispersions, in particular, can prevent recrystallization and maintain the drug in a higher energy state.

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs). They can improve absorption by increasing solubility, promoting lymphatic transport (bypassing the liver's first-pass metabolism), and protecting the drug from degradation.

  • Prodrug Approach: Modifying the chemical structure of (-)-Dendrobine to create a prodrug can improve its absorption and metabolic stability. The prodrug is then converted to the active parent drug in the body.

  • Enteric Coatings: These can protect the drug from the acidic environment of the stomach and allow for targeted release in the intestine.

Q4: Are there any specific formulation examples for (-)-Dendrobine that have been studied?

A4: Yes, one study developed enteric delayed-release granules containing (-)-Dendrobine. This formulation was designed to deliver the drug directly to the intestine. While this study focused on the regulation of intestinal flora and its effects on hyperlipidemia in mice rather than providing detailed pharmacokinetic parameters for bioavailability, it demonstrated a successful formulation approach to protect the drug and achieve a targeted release. The results showed that the enteric-coated granules significantly lowered body weight and blood lipid levels in a high-fat diet mouse model.[1]

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations of (-)-Dendrobine in pharmacokinetic studies.

Potential Cause Troubleshooting Steps
Poor aqueous solubility 1. Formulation: Consider formulating (-)-Dendrobine using techniques like solid dispersions with hydrophilic polymers (e.g., PVP, HPMC), or lipid-based systems such as SEDDS. 2. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area and dissolution rate.
Extensive first-pass metabolism 1. Lipid-Based Formulations: Investigate formulations like liposomes or SLNs that may promote lymphatic uptake, thereby bypassing the liver. 2. Prodrug Synthesis: Design a prodrug of (-)-Dendrobine that masks the primary sites of metabolism.
Degradation in the stomach 1. Enteric Coating: Use enteric-coated granules or capsules to protect the drug from the acidic gastric environment and ensure its release in the small intestine.

Issue 2: Difficulty in quantifying (-)-Dendrobine in plasma samples.

Potential Cause Troubleshooting Steps
Low drug concentration 1. Sensitive Analytical Method: Develop and validate a highly sensitive analytical method, such as UPLC-MS/MS, with a low limit of quantification (LLOQ). 2. Sample Preparation: Optimize the extraction method from plasma to maximize recovery. Protein precipitation followed by liquid-liquid extraction is a common approach.
Matrix effects in mass spectrometry 1. Internal Standard: Use a suitable internal standard (IS) that has similar chemical properties and extraction recovery to (-)-Dendrobine to compensate for matrix effects. 2. Chromatographic Separation: Ensure adequate chromatographic separation of (-)-Dendrobine and the IS from endogenous plasma components.

Data Presentation

Table 1: Summary of a UPLC-MS/MS Method for Quantification of (-)-Dendrobine in Rat Plasma

ParameterValue
Chromatographic Column UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution)
Ionization Mode Positive Electrospray Ionization (ESI+)
Quantification Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Dendrobine) m/z 264.2 → 70.0
Linearity Range 2 - 1000 ng/mL
Intra-day Precision (RSD) < 13%
Inter-day Precision (RSD) < 13%
Accuracy 95.4% - 103.9%
Sample Preparation Protein precipitation with acetonitrile-methanol (9:1, v/v)

Source: Adapted from a pharmacokinetic study of dendrobine in rat plasma.

Experimental Protocols

Protocol 1: Quantification of (-)-Dendrobine in Rat Plasma using UPLC-MS/MS

1. Sample Preparation: a. To 100 µL of rat plasma in a microcentrifuge tube, add the internal standard solution. b. Add 300 µL of acetonitrile-methanol (9:1, v/v) to precipitate the proteins. c. Vortex the mixture for 2 minutes. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase. g. Inject a 5 µL aliquot into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • Column: UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Gradient Elution: A suitable gradient program to ensure separation.
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Ion Source: Electrospray Ionization (ESI), positive mode
  • MRM Transitions:
  • (-)-Dendrobine: m/z 264.2 → 70.0
  • Internal Standard (e.g., Caulophyline): m/z 205.1 → 58.0
  • Data Analysis: Quantify the concentration of (-)-Dendrobine using a calibration curve prepared in blank plasma.

Protocol 2: Preparation of Enteric Delayed-Release Granules of (-)-Dendrobine

1. Preparation of Drug-Containing Core Pellets: a. Mix (-)-Dendrobine with microcrystalline cellulose and a binder (e.g., polyvinylpyrrolidone K30) in a high-shear granulator. b. Wet the mixture with a suitable solvent (e.g., ethanol) to form a wet mass. c. Extrude the wet mass through a screen to form cylindrical extrudates. d. Spheronize the extrudates in a spheronizer to obtain uniform spherical pellets. e. Dry the pellets in a fluid bed dryer.

2. Enteric Coating: a. Prepare the enteric coating solution by dissolving an enteric polymer (e.g., Eudragit L100-55) in a suitable solvent system (e.g., isopropanol and water). b. Add a plasticizer (e.g., triethyl citrate) and an anti-tacking agent (e.g., talc) to the coating solution. c. Apply the enteric coating solution onto the core pellets in a fluid bed coater until the desired weight gain is achieved. d. Cure the coated pellets at an elevated temperature to ensure film formation.

3. Characterization: a. Particle Size and Morphology: Analyze using sieve analysis and scanning electron microscopy (SEM). b. Drug Content: Determine the amount of (-)-Dendrobine in the granules using a validated analytical method (e.g., HPLC). c. In Vitro Dissolution: Perform dissolution testing in simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8) to confirm delayed-release characteristics.

Mandatory Visualization

dendrobine_bioavailability_challenges cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) Oral_Admin Oral Administration of (-)-Dendrobine Dissolution Dissolution in GI Fluids Oral_Admin->Dissolution Poor Solubility Absorption Intestinal Absorption Dissolution->Absorption Metabolism Extensive Metabolism (N-demethylation, Oxidation, Glucuronidation) Absorption->Metabolism Portal Vein Systemic_Circulation Systemic Circulation (Low Bioavailability) Metabolism->Systemic_Circulation Reduced Drug Level Excretion Rapid Excretion Metabolism->Excretion Systemic_Circulation->Excretion

Caption: Challenges to the oral bioavailability of (-)-Dendrobine.

formulation_workflow Start Start: Poorly Bioavailable (-)-Dendrobine Formulation Formulation Development (e.g., Solid Dispersion, Nanoparticles, Liposomes) Start->Formulation Characterization In Vitro Characterization (Particle Size, Drug Load, Dissolution) Formulation->Characterization Animal_Study In Vivo Animal Study (Pharmacokinetics) Characterization->Animal_Study Promising results Analysis Bioanalysis of Plasma Samples (UPLC-MS/MS) Animal_Study->Analysis Data Data Analysis (Calculate AUC, Cmax, Tmax) Analysis->Data Comparison Compare with Unformulated Drug Data->Comparison End End: Improved Bioavailability? Comparison->End

Caption: Experimental workflow for enhancing (-)-Dendrobine bioavailability.

References

Optimization

Technical Support Center: Dendrobine Biosynthesis in Endophytic Fungi Co-cultures

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of dendrobine through endo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of dendrobine through endophytic fungi co-cultures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue 1: Low or No Dendrobine Yield in Co-culture

Q: My endophytic fungal co-culture is growing well, but I'm detecting very low or no dendrobine. What are the possible causes and solutions?

A: Low dendrobine yield despite good fungal growth is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Troubleshooting Steps:

  • Incorrect Fungal Strains: The selected endophytic fungi may not be effective producers or inducers of dendrobine biosynthesis.

    • Solution: Verify the identity of your fungal strains using molecular methods (e.g., ITS sequencing). Screen different endophytic fungal isolates from Dendrobium species to find potent dendrobine producers or inducers.[1][2][3]

  • Suboptimal Co-culture Conditions: The physical and chemical environment of the co-culture is critical for inducing secondary metabolite production.[4]

    • Solution: Optimize culture parameters such as pH, temperature, aeration, and agitation speed.[5][6] Experiment with different liquid and solid-state fermentation methods, as metabolite exchange can be influenced by the culture type.[7][8]

  • Inappropriate Culture Medium: The nutrient composition of the medium can significantly impact secondary metabolite biosynthesis.

    • Solution: Test various basal media (e.g., Potato Dextrose Broth, Malt Extract Broth) and supplement with precursors of the dendrobine biosynthetic pathway, which is linked to the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[3][9]

  • Incorrect Harvest Time: Dendrobine production may be growth-phase dependent.

    • Solution: Conduct a time-course study by harvesting and analyzing samples at different time points throughout the co-culture period to determine the optimal harvest time for maximum dendrobine yield.[5]

  • Silent Biosynthetic Gene Clusters: The gene clusters responsible for dendrobine biosynthesis may not be expressed under standard laboratory conditions.

    • Solution: Employ elicitors to stimulate gene expression. Fungal cell wall components like chitin and chitosan, as well as jasmonic acid, can act as potent elicitors.[10][11][12] Co-culturing with different microbial species, such as Bacillus subtilis, can also induce the production of previously undetected secondary metabolites.[13][14]

Issue 2: Inconsistent Dendrobine Yields Between Batches

Q: I'm observing significant batch-to-batch variability in my dendrobine production. How can I improve the reproducibility of my experiments?

A: Inconsistent yields are often due to subtle variations in experimental procedures. Standardization is key to achieving reproducible results.

Possible Causes & Troubleshooting Steps:

  • Inoculum Variability: The age, size, and physiological state of the fungal inoculum can affect the kinetics of growth and secondary metabolite production.

    • Solution: Standardize your inoculum preparation protocol. Use fungal cultures of the same age and standardize the spore concentration or mycelial biomass used for inoculation.[6]

  • Media Preparation Inconsistencies: Minor differences in media components, pH, and sterilization methods can lead to variable outcomes.

    • Solution: Use high-quality reagents and prepare media in large, homogenous batches whenever possible. Calibrate pH meters before each use and ensure consistent sterilization times and temperatures.[6]

  • Environmental Fluctuations: Inconsistent control of environmental parameters can impact fungal metabolism.

    • Solution: Ensure that incubators and bioreactors are properly calibrated and maintain stable temperature, humidity, and aeration rates.[6]

  • Extraction Inefficiency: Variations in the extraction process can lead to inconsistent recovery of dendrobine.

    • Solution: Standardize all extraction parameters, including the solvent-to-biomass ratio, extraction time, temperature, and agitation.[5]

Issue 3: Contamination of Co-cultures

Q: My fungal co-cultures are frequently becoming contaminated with other fungi or bacteria. What are the best practices to prevent this?

A: Contamination is a common problem in microbial cultures. Strict aseptic techniques and proper sterilization are crucial for prevention.

Possible Causes & Troubleshooting Steps:

  • Inadequate Aseptic Technique: Introduction of contaminants from the air, work surfaces, or non-sterile equipment.

    • Solution: Work in a laminar flow hood that has been properly sterilized. Disinfect all surfaces and equipment with 70% ethanol. Use sterile pipette tips, culture vessels, and media.

  • Improper Sterilization: Incomplete sterilization of media, substrates, or equipment.

    • Solution: Autoclave all media and equipment at the appropriate temperature and pressure for a sufficient duration. For heat-sensitive components, use sterile filtration.[15][16]

  • Contaminated Inoculum: The initial fungal cultures may be contaminated.

    • Solution: Regularly check the purity of your stock cultures by plating them on nutrient-rich agar media and examining for foreign colonies.

  • Environmental Contaminants: Spores and bacteria present in the laboratory environment.

    • Solution: Maintain a clean laboratory environment. Minimize traffic in the culture area and keep doors and windows closed. Regularly clean and disinfect incubators.[15][16] Common fungal contaminants include Aspergillus, Penicillium, and Trichoderma species.[15][16][17]

Frequently Asked Questions (FAQs)

Q1: What is the proposed biosynthetic pathway for dendrobine?

A1: Dendrobine is an alkaloid derived from the sesquiterpenoid backbone.[9] Its biosynthesis is believed to involve the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the necessary precursors.[3][9][18]

Q2: How can co-culturing endophytic fungi induce dendrobine biosynthesis?

A2: Co-culturing can induce dendrobine biosynthesis through several mechanisms, including microbial competition, communication, and the exchange of signaling molecules. This interaction can activate silent biosynthetic gene clusters that are not expressed in monocultures, leading to the production of novel or increased quantities of secondary metabolites like dendrobine.[4][7][19]

Q3: Are there specific endophytic fungal species known to enhance dendrobine production?

A3: Yes, co-culturing Dendrobium nobile seedlings with the endophytic fungus Trichoderma longibrachiatum (MD33) has been shown to significantly increase dendrobine production.[20][21][22] Another study indicated that the mycorrhizal fungus Mycena sp. (MF23) can also participate in dendrobine biosynthesis.[18]

Q4: What analytical methods are suitable for the quantification of dendrobine?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are commonly used for the quantification of dendrobine.[21][23] These methods offer high sensitivity and selectivity for accurate determination of dendrobine concentrations in complex biological samples.[24][25]

Q5: Can the age of the Dendrobium plant from which the endophyte is isolated affect dendrobine production?

A5: Yes, studies have shown that the dendrobine content in Dendrobium nobile varies with the age of the plant, with younger plants often having higher concentrations. The composition of the endophytic fungal community also changes with plant age, suggesting a link between specific endophytes present at different growth stages and the regulation of dendrobine biosynthesis.[1][2][3]

Data Presentation

Table 1: Enhancement of Dendrobine Production in Dendrobium nobile Co-cultured with Trichoderma longibrachiatum (MD33)

Culture SystemControl Group (Dendrobine ng/ml)Experimental Group (Dendrobine ng/ml)Fold IncreaseReference
Test Bottles685.951804.232.6[22][26]
Temporary Immersion Bioreactor System (TIBS)454.014415.779.7[20][21][22]

Experimental Protocols

Protocol 1: Co-cultivation of Endophytic Fungi for Dendrobine Production

  • Inoculum Preparation:

    • Grow the desired endophytic fungus on Potato Dextrose Agar (PDA) for 7-10 days.

    • Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to the plate and gently scraping the surface with a sterile loop.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Co-cultivation:

    • In a sterile flask containing 100 mL of Potato Dextrose Broth (PDB), inoculate with 1 mL of the prepared spore suspension of the primary fungus.

    • If co-culturing with another fungus, add 1 mL of its spore suspension simultaneously.

    • If using an elicitor, add it to the culture medium at the desired concentration.

    • Incubate the culture at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.

  • Harvesting:

    • Separate the mycelium from the culture broth by filtration.

    • Freeze-dry both the mycelium and the broth for subsequent extraction.

Protocol 2: Extraction and Quantification of Dendrobine

  • Extraction:

    • Grind the freeze-dried mycelium into a fine powder.

    • Extract a known weight of the powdered mycelium or the freeze-dried broth with methanol (or an appropriate solvent system) using ultrasonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification by UPLC-MS:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

    • Inject the sample into a UPLC-MS system equipped with a C18 column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[23]

    • Set the mass spectrometer to positive ion mode and use multiple reaction monitoring (MRM) for quantification, using a certified dendrobine reference standard for calibration.[23]

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Co-cultivation cluster_analysis Analysis Inoculum Inoculum Preparation CoCulture Inoculation & Incubation Inoculum->CoCulture Media Media Sterilization Media->CoCulture TimeCourse Time-course Sampling CoCulture->TimeCourse Harvest Harvesting (Biomass & Broth) TimeCourse->Harvest Extraction Dendrobine Extraction Harvest->Extraction Quantification UPLC-MS Quantification Extraction->Quantification Data Data Analysis Quantification->Data

Caption: Experimental workflow for dendrobine production in co-culture.

troubleshooting_yield Start Low Dendrobine Yield Strain Verify Fungal Strains Start->Strain Conditions Optimize Culture Conditions (pH, Temp, Aeration) Start->Conditions Medium Optimize Culture Medium (Nutrients, Precursors) Start->Medium HarvestTime Determine Optimal Harvest Time Start->HarvestTime Elicitors Use Elicitors to Induce Gene Expression Start->Elicitors

Caption: Troubleshooting flowchart for low dendrobine yield.

signaling_pathway cluster_fungi Endophytic Fungus cluster_plant Dendrobium (Host Plant/Co-culture Partner) Elicitor Elicitor (e.g., Chitin) Receptor Receptor Activation Elicitor->Receptor Signal Signal Transduction Cascade (Hormone Signaling) Receptor->Signal Genes Activation of Biosynthetic Genes Signal->Genes MVA_MEP MVA/MEP Pathways Genes->MVA_MEP Dendrobine Dendrobine Biosynthesis MVA_MEP->Dendrobine

Caption: Proposed signaling pathway for elicitor-induced dendrobine biosynthesis.

References

Troubleshooting

Strategies to reduce side effects of (-)-Dendrobine at high concentrations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of (-)-Dendrobine. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of (-)-Dendrobine. The following information is intended to help mitigate potential side effects and off-target effects observed during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell cultures when treating with high concentrations of (-)-Dendrobine. What are the potential causes and how can we mitigate this?

A1: High concentrations of (-)-Dendrobine may induce cytotoxicity through various mechanisms, including off-target effects or induction of apoptosis. To address this, consider the following troubleshooting steps:

  • Determine the EC50 and IC50: Conduct a dose-response curve to determine the half-maximal effective concentration (EC50) for your desired effect and the half-maximal inhibitory concentration (IC50) for cytotoxicity. This will help you identify a therapeutic window.

  • Time-Course Experiment: The observed cytotoxicity might be time-dependent. Perform a time-course experiment to find the optimal incubation time that maximizes the desired effect while minimizing cell death.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to (-)-Dendrobine. If possible, test your experimental paradigm in multiple cell lines to identify one that is more resistant to the cytotoxic effects.

  • Serum Concentration: The concentration of serum in your culture medium can influence cellular susceptibility to cytotoxic agents. Try altering the serum concentration to see if it impacts the observed cytotoxicity.

Q2: Our in vivo studies using high doses of (-)-Dendrobine are showing unexpected neurological side effects (e.g., tremors, seizures). How can we address these observations?

A2: (-)-Dendrobine is known to have effects on the central nervous system. The observed side effects at high concentrations could be due to non-specific binding to various receptors.

  • Dose Fractionation: Instead of a single high dose, administer the total dose in several smaller, spaced-out doses. This can help maintain a more stable and lower peak plasma concentration, potentially reducing acute side effects.

  • Co-administration with Antagonists: If you hypothesize that the side effects are due to activity at a specific receptor (e.g., muscarinic or nicotinic acetylcholine receptors), co-administering a specific antagonist for that receptor could mitigate the side effects. This would require preliminary in vitro experiments to confirm the off-target activity.

  • Route of Administration: The route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound. If you are observing acute side effects with intravenous (IV) injection, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection, which may result in a slower absorption and lower peak concentration.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

Problem: Significant variability is observed between experimental replicates when using high concentrations of (-)-Dendrobine.

Possible Causes:

  • Compound Solubility: (-)-Dendrobine may have limited solubility at high concentrations in your experimental buffer, leading to inconsistent actual concentrations.

  • Compound Stability: The compound may be degrading over the course of the experiment, especially during long incubation times.

  • Pipetting Errors: High concentrations can make accurate pipetting of small volumes challenging.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Verify Solubility Prepare a stock solution in a suitable solvent (e.g., DMSO) and visually inspect for precipitation. Determine the maximum solubility in your final experimental medium.A clear, precipitate-free solution, ensuring consistent dosing.
Assess Stability Use techniques like HPLC to measure the concentration of (-)-Dendrobine in your experimental medium at the beginning and end of the incubation period.Determine the degradation rate and adjust the experimental window or compound replenishment schedule accordingly.
Improve Pipetting Accuracy Perform serial dilutions to work with larger, more manageable volumes for the final dilutions into your experimental setup.Reduced variability between replicates.
Issue 2: Off-Target Effects Confounding Data Interpretation

Problem: The observed biological effect at high concentrations of (-)-Dendrobine is suspected to be due to off-target interactions rather than the primary target of interest.

Possible Causes:

  • Receptor Promiscuity: At high concentrations, (-)-Dendrobine may bind to and activate or inhibit other receptors or enzymes in addition to its primary target.

  • Non-specific Interactions: The compound may be interacting with cellular membranes or other proteins in a non-specific manner.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Competitive Binding Assays Perform competitive binding assays using radiolabeled ligands for suspected off-target receptors.Determine the binding affinity of (-)-Dendrobine for various receptors and identify potential off-targets.
Use of Knockout/Knockdown Models If the primary target is known, use cell lines or animal models where the target has been knocked out or knocked down.If the effect persists in the absence of the primary target, it confirms off-target activity.
Control Compounds Include a structurally similar but inactive analog of (-)-Dendrobine as a negative control in your experiments.Differentiate between specific pharmacological effects and non-specific effects due to the chemical structure.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (-)-Dendrobine in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Problem High Cytotoxicity Observed DoseResponse Dose-Response Curve (EC50/IC50) Problem->DoseResponse TimeCourse Time-Course Experiment Problem->TimeCourse CellLine Test Multiple Cell Lines Problem->CellLine Outcome Optimized Experimental Window (Max Efficacy, Min Toxicity) DoseResponse->Outcome TimeCourse->Outcome CellLine->Outcome

Caption: Troubleshooting workflow for addressing cytotoxicity.

signaling_pathway cluster_primary Primary Target Pathway cluster_offtarget Off-Target Pathways Dendrobine (-)-Dendrobine (High Concentration) PrimaryTarget Primary Target Dendrobine->PrimaryTarget Specific Binding OffTarget1 Off-Target Receptor 1 Dendrobine->OffTarget1 Non-Specific Binding OffTarget2 Off-Target Enzyme Dendrobine->OffTarget2 Non-Specific Binding DesiredEffect Desired Biological Effect PrimaryTarget->DesiredEffect SideEffect1 Side Effect A OffTarget1->SideEffect1 SideEffect2 Side Effect B OffTarget2->SideEffect2

Caption: Potential primary and off-target signaling pathways.

Optimization

Enhancing the resolution of (-)-Dendrobine in chromatographic analysis

Technical Support Center: Chromatographic Analysis of (-)-Dendrobine Welcome to the technical support center for the chromatographic analysis of (-)-Dendrobine. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Analysis of (-)-Dendrobine

Welcome to the technical support center for the chromatographic analysis of (-)-Dendrobine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic analysis of (-)-Dendrobine, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor peak shape (tailing or fronting) for my (-)-Dendrobine peak in HPLC analysis?

A1: Peak tailing or fronting for (-)-Dendrobine can be caused by several factors related to the column, mobile phase, or sample preparation.

  • Peak Tailing: This is often due to strong interactions between the basic amine group of Dendrobine and acidic residual silanol groups on the silica-based column packing.[1][2] Another potential cause is column overload.[1]

    • Solution 1: Optimize Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of residual silanols. Adding a small amount of a basic modifier like triethylamine (e.g., 0.005%) to the mobile phase can effectively mask the silanol groups and improve peak symmetry.[3]

    • Solution 2: Use an End-Capped Column: Employ a well-end-capped column to minimize the number of free silanol groups available for secondary interactions.[2][4]

    • Solution 3: Reduce Sample Load: Injecting a smaller sample volume or a more dilute sample can prevent column overload, which can lead to peak tailing.[1]

    • Solution 4: Check for Dead Volume: Ensure all fittings and tubing are properly connected to minimize dead volume, which can cause peak distortion.[4]

  • Peak Fronting: This is less common for basic compounds like Dendrobine but can occur due to issues with the sample solvent or column packing.

    • Solution 1: Sample Solvent Compatibility: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase. A stronger sample solvent can cause the analyte to move too quickly at the beginning of the column, leading to fronting.[1][4]

    • Solution 2: Column Integrity: If all peaks in the chromatogram exhibit fronting, it may indicate a problem with the column packing, such as a void. In this case, the column may need to be replaced.[1]

Q2: My (-)-Dendrobine peak resolution from other components is poor. How can I improve it?

A2: Improving the resolution of (-)-Dendrobine requires optimizing the chromatographic conditions to increase the separation between it and adjacent peaks.

  • Solution 1: Adjust Mobile Phase Composition: Modifying the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly alter the retention and selectivity.[5] For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention time and may improve resolution.

  • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation due to different solvent properties.

  • Solution 3: Optimize Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of (-)-Dendrobine and the column.[5]

  • Solution 4: Decrease the Flow Rate: A slower flow rate allows for more equilibration time between the mobile and stationary phases, which can enhance resolution, though it will increase the analysis time.[5]

  • Solution 5: Select a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column instead of a C18) to exploit different separation mechanisms.[5]

Q3: I am experiencing a drifting baseline or ghost peaks in my chromatogram. What could be the cause?

A3: A drifting baseline or the appearance of ghost peaks is often indicative of contamination in the system or an improperly conditioned column.

  • Solution 1: Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Inadequate equilibration can lead to a drifting baseline.

  • Solution 2: Check Solvent and Sample Purity: Use high-purity solvents (HPLC or MS grade) and ensure your sample preparation method does not introduce contaminants. Ghost peaks can arise from impurities in the sample or solvents.

  • Solution 3: Clean the System: If contamination is suspected, flush the HPLC system, including the injector and detector, with a strong solvent. For GC, a system bake-out may be necessary to remove contaminants.[6]

  • Solution 4: Septum Bleed (GC): In gas chromatography, ghost peaks can result from septum bleed. Use high-quality, low-bleed septa and replace them regularly.[7]

Q4: How can I perform chiral separation to resolve (-)-Dendrobine from its enantiomer?

A4: The separation of enantiomers like (-)-Dendrobine requires a chiral environment.

  • Solution 1: Chiral Stationary Phase (CSP): The most direct method is to use a chiral HPLC column. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak AD-H), are commonly used for separating enantiomers of alkaloids.[8][9]

  • Solution 2: Chiral Derivatizing Agent (CDA): An alternative approach involves reacting the Dendrobine sample with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.[9]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of (-)-Dendrobine?

A1: A good starting point for reversed-phase HPLC analysis of (-)-Dendrobine would be a C18 column with a mobile phase consisting of an acetonitrile and water mixture.[3] A basic modifier like triethylamine is often added to the mobile phase to improve peak shape.[3] Detection is typically performed at a low UV wavelength, such as 210 nm.[3]

Q2: Can UPLC-MS/MS be used for the analysis of (-)-Dendrobine?

A2: Yes, UPLC-MS/MS is a highly sensitive and selective method for the determination of (-)-Dendrobine, especially in complex matrices like biological samples.[3][10] It offers enhanced resolution and shorter analysis times compared to conventional HPLC.[10]

Q3: Is gas chromatography (GC) a suitable method for (-)-Dendrobine analysis?

A3: Gas chromatography can be used for the analysis of (-)-Dendrobine. However, due to its polarity and potential for thermal degradation, derivatization may sometimes be necessary to improve its volatility and thermal stability. The choice between GC and LC often depends on the sample matrix and the specific analytical goals.[3][11]

Q4: What should I do if my column backpressure is too high?

A4: High backpressure can be caused by a blockage in the system or the use of a mobile phase with high viscosity.

  • Check for Blockages: A common cause is a blocked frit in the column or a blockage in the tubing or guard column. Reversing the column (if permissible by the manufacturer) and flushing with a strong, filtered solvent can sometimes dislodge particulates.

  • Mobile Phase Viscosity: High viscosity can be reduced by increasing the column temperature or by adjusting the mobile phase composition.[5]

  • Flow Rate: Ensure the flow rate is within the recommended range for the column.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chromatographic analysis of Dendrobine.

Table 1: HPLC and UPLC-MS/MS Method Parameters for Dendrobine Analysis

ParameterHPLC Method 1[3]UPLC-MS/MS Method[3]
Column Waters XTerra™ RP18 (3.9 mm × 150 mm, 5 µm)UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water:Triethylamine (21:79:0.005)A: 0.1% Formic Acid in Water, B: Acetonitrile
Elution IsocraticGradient
Detection UV at 210 nmESI in positive ion mode (MRM)
Linear Range 30.9 - 618 mg/L2 - 1000 ng/mL
Regression (r) 0.9999Not specified
Average Recovery 99.11%95.4% - 103.9%

Table 2: GC Method Parameters for Dendrobine Analysis[11]

ParameterValue
Column DB-1 (30 m x 0.25 mm x 0.25 µm)
Initial Temperature 80 °C
Temperature Program Ramp to 250 °C at 10 °C/min, hold for 5 min
Detector Temperature 250 °C
Split Ratio 1:1

Experimental Protocols

Protocol 1: HPLC-UV Analysis of (-)-Dendrobine[3]

  • Chromatographic System: HPLC system equipped with a UV detector.

  • Column: Waters XTerra™ RP18 (3.9 mm × 150 mm, 5 µm).

  • Mobile Phase: Prepare a solution of acetonitrile, water, and triethylamine in the ratio of 21:79:0.005 (v/v/v). Filter and degas the mobile phase.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column at ambient temperature.

  • Detection: Set the UV detector to a wavelength of 210 nm.

  • Injection Volume: Inject 10 µL of the sample or standard solution.

  • Quantification: Create a calibration curve using standard solutions of (-)-Dendrobine over a suitable concentration range (e.g., 30.9-618 mg/L).

Protocol 2: UPLC-MS/MS Analysis of (-)-Dendrobine in Biological Samples[3]

  • Chromatographic System: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: Solvent A: 0.1% formic acid in water. Solvent B: Acetonitrile.

  • Gradient Elution: Develop a suitable gradient program to separate (-)-Dendrobine from matrix components.

  • Flow Rate: Set the flow rate appropriate for the column dimensions (e.g., 0.3-0.4 mL/min).

  • MS/MS Detection: Operate the mass spectrometer in positive ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification, with a transition such as m/z 264.2 → 70.0 for Dendrobine.

  • Sample Preparation: Perform protein precipitation for plasma samples using an organic solvent like acetonitrile-methanol (9:1, v/v).

  • Quantification: Use an internal standard (e.g., caulophyline) and construct a calibration curve over the desired concentration range (e.g., 2-1000 ng/mL).

Visualizations

TroubleshootingWorkflow cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor Peak Resolution or Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting resolution_check Poor Resolution? start->resolution_check tailing_cause1 Secondary Interactions (Silanols) peak_tailing->tailing_cause1 Yes tailing_cause2 Column Overload peak_tailing->tailing_cause2 Yes peak_tailing->peak_fronting No tailing_solution1 Optimize Mobile Phase pH (e.g., add Triethylamine) tailing_cause1->tailing_solution1 tailing_solution2 Use End-Capped Column tailing_cause1->tailing_solution2 tailing_solution3 Reduce Sample Load tailing_cause2->tailing_solution3 fronting_cause1 Sample Solvent Incompatibility peak_fronting->fronting_cause1 Yes fronting_cause2 Column Packing Issue peak_fronting->fronting_cause2 Yes peak_fronting->resolution_check No fronting_solution1 Match Sample Solvent to Mobile Phase fronting_cause1->fronting_solution1 fronting_solution2 Replace Column fronting_cause2->fronting_solution2 resolution_solution1 Adjust Mobile Phase Composition resolution_check->resolution_solution1 Yes resolution_solution2 Optimize Temperature or Flow Rate resolution_solution1->resolution_solution2 resolution_solution3 Change Stationary Phase resolution_solution2->resolution_solution3

Caption: Troubleshooting workflow for poor peak shape and resolution.

ChiralSeparationMethods start Separate (-)-Dendrobine from its Enantiomer method1 Direct Method: Chiral Stationary Phase (CSP) start->method1 method2 Indirect Method: Chiral Derivatizing Agent (CDA) start->method2 step1_1 Use Chiral HPLC Column (e.g., Polysaccharide-based) method1->step1_1 step2_1 React Sample with CDA to form Diastereomers method2->step2_1 step1_2 Direct Separation of Enantiomers step1_1->step1_2 step2_2 Separate Diastereomers on Achiral Column step2_1->step2_2 step2_3 Diastereomers are Resolved step2_2->step2_3

Caption: Methods for the chiral separation of Dendrobine enantiomers.

References

Troubleshooting

Technical Support Center: Maximizing (-)-Dendrobine Yield in Dendrobium Species

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low natural abundance of (-)-Dendrobine in Dendrobium species.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Dendrobine and why is its natural abundance a concern?

A1: (-)-Dendrobine is a sesquiterpene alkaloid and a key bioactive compound found in several Dendrobium species, most notably Dendrobium nobile. It is recognized in the Chinese Pharmacopoeia as a quality control standard for this medicinal orchid.[1][2] The concern over its low natural abundance stems from the slow growth rate of Dendrobium plants and the typically low concentration of the compound, which is often around 0.5% of the plant's total weight.[3][4] This scarcity hinders its large-scale extraction for research and pharmaceutical applications.[2]

Q2: What are the primary methods to increase the yield of (-)-Dendrobine?

A2: Current research focuses on several key strategies to enhance (-)-Dendrobine production:

  • Metabolic Engineering: This involves the genetic modification of Dendrobium species to upregulate the expression of key genes in the dendrobine biosynthesis pathway. Techniques like gene stacking and CRISPR/Act3.0 have shown success in increasing dendrobine content.[2][5]

  • Co-culturing with Endophytic Fungi: Certain endophytic fungi, such as Trichoderma longibrachiatum (MD33), have been shown to significantly increase the production of dendrobine when co-cultured with Dendrobium seedlings.[3][4]

  • Optimized Cultivation Conditions: Utilizing systems like Temporary Immersion Bioreactors (TIBS) can enhance the growth of Dendrobium and the accumulation of dendrobine, especially when combined with endophytic fungi elicitation.[3][4]

  • Elicitor Treatment: The application of elicitors like Methyl Jasmonate (MeJA) can stimulate the dendrobine biosynthetic pathway, leading to increased accumulation.

Q3: Which biosynthetic pathways are responsible for (-)-Dendrobine production?

A3: (-)-Dendrobine is a sesquiterpene alkaloid, and its biosynthesis primarily involves two key pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[6][7] These pathways produce the precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are the building blocks for the sesquiterpene backbone of dendrobine.

Q4: What analytical methods are recommended for the quantification of (-)-Dendrobine?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for the quantification of (-)-Dendrobine.[8][9] UPLC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for detecting the low concentrations of dendrobine often found in plant tissues.[8]

Troubleshooting Guides

Issue 1: Low Yield of (-)-Dendrobine from Extraction
Potential Cause Troubleshooting Step
Suboptimal Plant Material Ensure the use of high-quality Dendrobium nobile stems, as this species typically has the highest concentration of dendrobine. The age of the plant and harvesting season can also impact the dendrobine content. Younger, one-year-old plants may have higher concentrations.
Inefficient Extraction Solvent While various solvents can be used, acidic ethanol or methanol has been shown to be effective for extracting alkaloids like dendrobine. A common solvent is 0.05% formic acid in methanol.[10]
Inadequate Extraction Method Reflux extraction at an elevated temperature (e.g., 80-90°C for 2-3 hours) is a commonly used method.[1][10] Ensure sufficient time and temperature to allow for the release of dendrobine from the plant matrix.
Degradation of (-)-Dendrobine Avoid prolonged exposure to high temperatures, strong acids or bases, and direct light, which can degrade the compound. Use a rotary evaporator under reduced pressure for solvent removal at a controlled temperature.
Insufficient Grinding of Plant Material The plant material should be dried and finely ground to a uniform powder to increase the surface area for solvent interaction, thereby improving extraction efficiency.
Issue 2: Inaccurate Quantification of (-)-Dendrobine by HPLC or UPLC-MS/MS
Potential Cause Troubleshooting Step
Poor Chromatographic Resolution Optimize the mobile phase composition and gradient. A common mobile phase for UPLC is a gradient of acetonitrile and water containing a small amount of formic acid or ammonium acetate.[8] Ensure the column (e.g., C18) is appropriate for the separation of alkaloids.[9]
Low Sensitivity For low concentrations of dendrobine, UPLC-MS/MS is preferred over HPLC-UV due to its higher sensitivity.[9] Optimize the mass spectrometry parameters, including ionization source and collision energy, for the specific m/z transition of dendrobine.
Matrix Effects in Mass Spectrometry Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds from the plant extract. Use an internal standard to compensate for matrix effects and variations in instrument response.
Inaccurate Standard Curve Prepare a fresh calibration curve for each batch of samples using a certified reference standard of (-)-Dendrobine. Ensure the concentration range of the standards brackets the expected concentration in the samples.

Quantitative Data Summary

Table 1: Comparison of Methods to Enhance (-)-Dendrobine Yield

MethodSpeciesFold Increase in DendrobineReference
Metabolic Engineering (Gene Stacking - 7 genes)D. catenatum~2-fold[2]
Metabolic Engineering (CRISPR/Act3.0)D. catenatum35.6% increase in transgenic plants[5]
Co-culture with T. longibrachiatum (MD33) in test bottlesD. nobile2.6-fold[3]
Co-culture with T. longibrachiatum (MD33) in TIBSD. nobile9.7-fold[3]

Experimental Protocols

Protocol 1: Extraction of (-)-Dendrobine from Dendrobium Stems
  • Sample Preparation:

    • Collect fresh stems of Dendrobium nobile.

    • Dry the stems in an oven at 60°C until a constant weight is achieved.

    • Grind the dried stems into a fine powder using a mill and pass through a sieve.

  • Extraction:

    • Weigh 0.25 g of the powdered sample into a round-bottom flask.

    • Add 25 mL of 0.05% formic acid in methanol as the extraction solvent.[10]

    • Perform reflux extraction by heating the mixture in a water bath at 80°C for 3 hours.[10]

    • Alternatively, for a simpler method, boil the powder with absolute ethanol at 90°C for 2 hours.[1]

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • If using the reflux method with acidic methanol, compensate for any solvent loss by adding fresh solvent to the original volume.[10]

    • For analysis, filter the final extract through a 0.22 µm syringe filter into an HPLC or UPLC vial.

Protocol 2: Quantification of (-)-Dendrobine by UPLC-MS/MS
  • Instrumentation:

    • A UPLC system coupled with a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[9]

    • Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

    • Column Temperature: 35-40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Dendrobine: m/z 264.2 → 70.0 (This may require optimization based on the specific instrument).[9]

    • Optimize other parameters such as capillary voltage, cone voltage, and collision energy.

  • Quantification:

    • Prepare a series of standard solutions of (-)-Dendrobine in the mobile phase to construct a calibration curve.

    • Analyze the samples and quantify the amount of dendrobine by comparing the peak area to the calibration curve.

Visualizations

Signaling Pathways

Dendrobine_Biosynthesis cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastid) cluster_common Sesquiterpenoid Backbone Synthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MVAP Mevalonate-5-P Mevalonate->MVAP MK MVAPP Mevalonate-5-PP MVAP->MVAPP PMK IPP_MVA IPP MVAPP->IPP_MVA MVD IPP IPP IPP_MVA->IPP Pyruvate Pyruvate DXP DXP Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-ME2P CDP_ME->CDP_MEP CMK ME_cPP ME-cPP CDP_MEP->ME_cPP MDS HMBPP HMBPP ME_cPP->HMBPP HDS IPP_MEP IPP HMBPP->IPP_MEP HDR DMAPP_MEP DMAPP HMBPP->DMAPP_MEP HDR IPP_MEP->IPP DMAPP DMAPP DMAPP_MEP->DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP FPP FPP IPP->FPP FPPS DMAPP->GPP GPPS GPP->FPP Sesquiterpene_Backbone Sesquiterpene Backbone FPP->Sesquiterpene_Backbone TPS Dendrobine (-)-Dendrobine Sesquiterpene_Backbone->Dendrobine P450s, Aminotransferases, Methyltransferases

Caption: Putative biosynthetic pathway of (-)-Dendrobine via the MVA and MEP pathways.

Experimental Workflows

Extraction_Quantification_Workflow Start Dendrobium Stems Drying Drying (60°C) Start->Drying Grinding Grinding & Sieving Drying->Grinding Extraction Solvent Extraction (e.g., Reflux with acidic methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration SyringeFilter 0.22 µm Syringe Filtration Filtration->SyringeFilter UPLC_MS UPLC-MS/MS Analysis SyringeFilter->UPLC_MS DataAnalysis Data Analysis & Quantification UPLC_MS->DataAnalysis Result Dendrobine Concentration DataAnalysis->Result

Caption: General workflow for the extraction and quantification of (-)-Dendrobine.

Yield_Enhancement_Logic Goal Increase (-)-Dendrobine Yield Genetic Genetic Approaches Goal->Genetic Culture Culture-Based Approaches Goal->Culture MetabolicEng Metabolic Engineering (Gene Stacking, CRISPR) Genetic->MetabolicEng Endophytes Co-culture with Endophytic Fungi Culture->Endophytes Bioreactor Optimized Cultivation (e.g., TIBS) Culture->Bioreactor Upregulation Upregulate Biosynthetic Genes MetabolicEng->Upregulation Elicitation Fungal Elicitation of Biosynthesis Endophytes->Elicitation Growth Improved Plant Growth & Metabolite Accumulation Bioreactor->Growth Upregulation->Goal Elicitation->Goal Growth->Goal

Caption: Logical relationships between strategies to enhance (-)-Dendrobine yield.

References

Optimization

Metabolic engineering strategies to improve (-)-Dendrobine production

Technical Support Center: (-)-Dendrobine Production Welcome to the technical support center for the metabolic engineering of (-)-dendrobine. This resource provides troubleshooting guides, frequently asked questions (FAQs...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Dendrobine Production

Welcome to the technical support center for the metabolic engineering of (-)-dendrobine. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways providing precursors for (-)-dendrobine synthesis?

A1: The biosynthesis of the sesquiterpene alkaloid (-)-dendrobine begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two main pathways: the mevalonate (MVA) pathway, which is typically active in the cytosol and mitochondria of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria.[1] In heterologous hosts like Saccharomyces cerevisiae, the cytosolic MVA pathway is the primary source of IPP and DMAPP for sesquiterpene production.[2]

Q2: I am not getting any (-)-dendrobine production in my engineered S. cerevisiae strain. What are the most likely reasons?

A2: Zero production is often due to one or more critical failures in the heterologous pathway. The most common reasons include:

  • Non-functional enzymes: The dendrobine synthase or downstream modifying enzymes (e.g., cytochrome P450s) may be expressed poorly, misfolded, or inactive in yeast. Plant P450s are particularly challenging to express functionally in microbial hosts.[3][4]

  • Missing or incompatible redox partners: Cytochrome P450 enzymes require a specific cytochrome P450 reductase (CPR) to transfer electrons. The native yeast CPR may not be compatible with the plant P450s in your pathway.[3]

  • Insufficient precursor supply: The native flux through the yeast MVA pathway may be too low to produce detectable levels of the sesquiterpene backbone.

  • Incorrect subcellular localization: Terpene synthases and P450s need to be localized where the precursor farnesyl pyrophosphate (FPP) is available (cytosol or mitochondria). P450s typically need to be anchored to the endoplasmic reticulum (ER).[5]

  • Errors in gene cloning or assembly: It is crucial to verify your constructs via sequencing before transformation.

Q3: What are the key rate-limiting steps in the yeast MVA pathway that I should target to increase precursor supply?

A3: To boost the production of the dendrobine precursor, farnesyl pyrophosphate (FPP), several key enzymes in the yeast MVA pathway are commonly targeted for overexpression. The most impactful target is often a truncated version of HMG-CoA reductase (tHMG1), which removes a feedback inhibition domain.[6][7] Other important targets for overexpression include FPP synthase (ERG20), IPP isomerase (IDI1), and enzymes in the upper MVA pathway such as acetoacetyl-CoA thiolase (ERG10) and HMG-CoA synthase (ERG13).[6]

Q4: Can the accumulation of pathway intermediates be toxic to the yeast cells?

A4: Yes, the accumulation of certain metabolic intermediates can be toxic and inhibit cell growth, thereby limiting product yield. In engineered MVA pathways, high concentrations of HMG-CoA and IPP have been reported to be toxic to host cells.[8] Balancing the expression of pathway enzymes is crucial to prevent the buildup of any single intermediate.

Troubleshooting Guides

This section provides structured guidance for common problems encountered during (-)-dendrobine production experiments in Saccharomyces cerevisiae.

Issue 1: Low Titer of Dendrobine or Sesquiterpene Backbone
Potential Cause Recommended Troubleshooting Step Explanation
Insufficient FPP Precursor Overexpress key MVA pathway genes (e.g., tHMG1, ERG20, IDI1). Down-regulate competing pathways by repressing squalene synthase (ERG9).[9]This strategy increases the metabolic flux towards FPP, the direct precursor for sesquiterpenes, and reduces its diversion into ergosterol biosynthesis.[9]
Poor Terpene Synthase Activity Codon-optimize the dendrobine synthase gene for yeast expression. Test different promoter strengths to balance expression levels and metabolic burden. Fuse the terpene synthase to the yeast FPP synthase (ERG20) to channel substrate.[10]High expression of a heterologous enzyme can cause metabolic burden and protein misfolding. Substrate channeling via enzyme fusion can increase local precursor concentration and improve product formation.[10]
Product Volatility/Degradation Implement an in-culture solvent overlay (e.g., with dodecane) during fermentation to capture volatile products. Analyze both the cell pellet and the culture medium/overlay.Sesquiterpenes can be volatile or may be partially secreted from the cell. An overlay prevents loss to evaporation and aids in extraction.
Inadequate Cofactor Supply Co-overexpress genes that enhance NADPH regeneration, such as glucose-6-phosphate dehydrogenase (ZWF1) or NADH kinase (POS5).[11]The MVA pathway and P450 enzymes are NADPH-dependent. Ensuring a sufficient supply of this cofactor is critical for high productivity.[3]
Issue 2: Low or No Activity of Heterologous Cytochrome P450s
Potential Cause Recommended Troubleshooting Step Explanation
Incompatible Redox Partner Co-express the plant P450 with its cognate cytochrome P450 reductase (CPR) from the source organism. Alternatively, screen a panel of CPRs from different plants to find a compatible partner.[12]P450s require a CPR for activity. Electron transfer efficiency between a plant P450 and the native yeast CPR can be very low, creating a major bottleneck.[3]
Poor Expression or Misfolding Screen different N-terminal modifications of the P450. Co-express molecular chaperones to aid in proper folding.[12][13]Plant P450s are membrane-bound proteins and often express poorly in yeast. Engineering the N-terminus or providing folding support can improve functional expression.
Insufficient Heme Supply Overexpress key genes in the yeast heme biosynthesis pathway, such as aminolevulinate synthase (HEM1) or aminolevulinate dehydratase (HEM2).[13]Heme is the essential prosthetic group for P450 enzymes. High-level P450 expression can deplete the endogenous heme pool, leading to the formation of inactive apoenzymes.[3]
Suboptimal ER Environment Overexpress genes that lead to the expansion of the endoplasmic reticulum (ER), such as INO2, or delete negative regulators like OPI1.[4][5]P450s and CPRs are typically localized to the ER membrane. Increasing the available membrane surface area can facilitate proper protein folding and integration, improving overall activity.[3]

Quantitative Data Summary

While specific titers for de novo (-)-dendrobine production in heterologous hosts are not yet widely published, data from related sesquiterpenoid and alkaloid engineering projects in S. cerevisiae can provide a benchmark for expected yields.

Table 1: Examples of Sesquiterpene and Alkaloid Production in Engineered S. cerevisiae

Product Key Engineering Strategy Host Strain Titer (mg/L) Reference
AmorphadieneOverexpression of tHMG1, ERG20, IDI1; ERG9 downregulationS. cerevisiae>40,000 (in fed-batch)(Ro et al., 2006)
PatchoulolERG20-PTS fusion protein; ERG9 repressionS. cerevisiae~25[10]
Artemisinic acidEngineered MVA pathway; optimized P450/CPR expressionS. cerevisiae25,000 (in fed-batch)(Paddon et al., 2013)
HydrocortisoneMulti-gene pathway expression (20+ enzymes)S. cerevisiae>1,000(Szczebara et al., 2003)
MedicarpinExpression of 8 biosynthetic genes; gene copy number optimizationS. cerevisiae2.05[14]
β-caryophylleneMVA pathway engineering; introduction of malonic acid pathwayS. cerevisiae328[6]

Experimental Protocols

Protocol 1: Yeast Transformation via Lithium Acetate/PEG Method

This protocol is for introducing plasmid DNA into S. cerevisiae.

Materials:

  • Yeast strain growing in YPD medium.

  • Plasmid DNA (100-500 ng).

  • Carrier DNA (e.g., single-stranded salmon sperm DNA).

  • Transformation Buffer (0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).

  • PEG Solution (40% w/v PEG 3350 in Transformation Buffer).

  • Selective agar plates.

Procedure:

  • Inoculate 5 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

  • Harvest cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water.

  • Resuspend the pellet in 1 mL of Transformation Buffer.

  • In a microfuge tube, mix 100 µL of the yeast suspension with 5 µL of carrier DNA and your plasmid DNA.

  • Add 600 µL of PEG Solution and vortex thoroughly.

  • Incubate at 30°C for 30 minutes with shaking.

  • Heat shock the cells at 42°C for 15-20 minutes.

  • Pellet the cells by centrifugation, remove the supernatant, and resuspend in 100 µL of sterile water.

  • Plate the entire cell suspension onto selective agar plates.

  • Incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: Extraction and Quantification of Dendrobine by LC-MS/MS

This protocol provides a general method for analyzing dendrobine from plant or microbial samples.

Materials:

  • Lyophilized sample material (e.g., yeast cell pellet, plant tissue).

  • Methanol with 0.1% formic acid (Extraction Solvent).

  • Water with 0.1% formic acid (Mobile Phase A).

  • Acetonitrile with 0.1% formic acid (Mobile Phase B).

  • C18 reverse-phase LC column.

  • Dendrobine analytical standard.

Procedure:

  • Extraction:

    • Weigh approximately 100 mg of lyophilized sample into a 2 mL tube.

    • Add 1.5 mL of Extraction Solvent.

    • Vortex vigorously for 1 minute, then sonicate for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[15]

    • Flow Rate: 0.4 mL/min.[15][16]

    • Injection Volume: 1-5 µL.[16]

    • Mobile Phase Gradient: A typical gradient starts with high aqueous phase (e.g., 95% A) and ramps up to high organic phase (e.g., 95% B) over several minutes to elute compounds of varying polarity.[16]

    • Mass Spectrometry: Operate in positive ion mode using electrospray ionization (ESI+).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for dendrobine is [M+H]⁺ at m/z 264.2.[17][18] Monitor characteristic product ions for confirmation (specific transitions will depend on the instrument).

  • Quantification:

    • Prepare a standard curve using the dendrobine analytical standard (e.g., from 1 ng/mL to 1000 ng/mL).

    • Calculate the concentration in the sample by interpolating its peak area against the standard curve.

Visualizations

Biosynthetic Pathway and Engineering Targets

The following diagram illustrates the putative biosynthetic pathway of (-)-dendrobine and highlights key targets for metabolic engineering in a heterologous host like S. cerevisiae.

Caption: Metabolic engineering targets for (-)-dendrobine production in yeast.

Troubleshooting Workflow for Low P450 Activity

This diagram outlines a logical workflow for diagnosing and solving issues related to poor cytochrome P450 performance in S. cerevisiae.

P450_Troubleshooting Start Start: Low or No P450-derived Product CheckExpression 1. Verify P450 Protein Expression (Western Blot / Proteomics) Start->CheckExpression NoExpression Result: No/Low Expression CheckExpression->NoExpression No ExpressionOK Result: Expression OK CheckExpression->ExpressionOK Yes OptimizeCodons Codon-optimize gene for yeast expression NoExpression->OptimizeCodons StrongerPromoter Use a stronger promoter (e.g., pTDH3, pTEF1) NoExpression->StrongerPromoter CheckSubstrate 2. Confirm Substrate Availability (GC-MS / LC-MS of precursor) ExpressionOK->CheckSubstrate OptimizeCodons->CheckExpression StrongerPromoter->CheckExpression NoSubstrate Result: Precursor Absent CheckSubstrate->NoSubstrate No SubstrateOK Result: Precursor Accumulates CheckSubstrate->SubstrateOK Yes TroubleshootUpstream Troubleshoot upstream pathway (e.g., TPS) NoSubstrate->TroubleshootUpstream CheckPartners 3. Optimize Redox System & Cofactors SubstrateOK->CheckPartners CoexpressCPR Co-express cognate CPR or screen CPR library CheckPartners->CoexpressCPR BoostNADPH Boost NADPH supply (e.g., ZWF1 OE) CheckPartners->BoostNADPH BoostHeme Boost Heme supply (e.g., HEM1 OE) CheckPartners->BoostHeme CheckLocalization 4. Optimize ER Environment CoexpressCPR->CheckLocalization BoostNADPH->CheckLocalization BoostHeme->CheckLocalization ExpandER Expand ER membrane (e.g., INO2 OE) CheckLocalization->ExpandER End Success: Improved P450 Activity ExpandER->End

Caption: Logical workflow for troubleshooting low cytochrome P450 activity.

References

Reference Data & Comparative Studies

Validation

Validating the Therapeutic Targets of (-)-Dendrobine: A Network Pharmacology Approach

A Comparative Guide for Researchers (-)-Dendrobine, a major alkaloid isolated from the noble orchid Dendrobium nobile, has garnered significant attention for its diverse pharmacological activities, including neuroprotect...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

(-)-Dendrobine, a major alkaloid isolated from the noble orchid Dendrobium nobile, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects.[1][2][3] Traditional single-target drug discovery approaches often fall short in elucidating the complex mechanisms of action of natural products like (-)-Dendrobine, which typically interact with multiple targets.[4] Network pharmacology has emerged as a powerful tool to systematically investigate these multi-target interactions, providing a holistic understanding of a drug's therapeutic effects.[4][5][6] This guide provides a comprehensive overview of validating the therapeutic targets of (-)-Dendrobine using network pharmacology, comparing this approach with traditional methods and providing detailed experimental protocols and data to support the findings.

A Shift from Single-Target to Multi-Target Validation

The conventional approach to drug target validation relies on a "one drug, one target" paradigm. While effective for synthetic compounds with high specificity, this method is less suited for natural products that exhibit polypharmacological effects. Network pharmacology, in contrast, embraces this complexity by constructing and analyzing "compound-target-disease" networks to identify key therapeutic targets and signaling pathways.[4][6]

FeatureTraditional Target ValidationNetwork Pharmacology Validation
Approach Linear, focused on a single targetHolistic, network-based
Scope Investigates one primary target and its immediate downstream effectsExplores the interplay between multiple targets and pathways
Hypothesis Target-drivenSystems-driven
Data Sources Primarily experimental (e.g., binding assays, enzyme kinetics)Integrative, utilizing public databases, experimental data, and computational predictions
Output Identification of a single "magic bullet" targetA network of interacting targets and pathways, providing a holistic view of the mechanism of action
Suitability for Natural Products Limited, often fails to capture the full therapeutic effectHigh, well-suited for the multi-component, multi-target nature of natural products

The Network Pharmacology Workflow for (-)-Dendrobine

Validating the therapeutic targets of (-)-Dendrobine through network pharmacology involves a multi-step process that integrates computational analysis with experimental verification.

G cluster_0 Data Acquisition cluster_1 Network Construction & Analysis cluster_2 Experimental Validation A Identify (-)-Dendrobine Structure B Predict Potential Targets (e.g., SwissTargetPrediction, TCMSP) A->B Input Structure D Construct Compound-Target-Disease Network B->D C Retrieve Disease-Associated Genes (e.g., GeneCards, OMIM) C->D E Protein-Protein Interaction (PPI) Network (STRING Database) D->E Intersecting Targets F Identify Hub Genes & Key Pathways (GO & KEGG Enrichment Analysis) E->F Topological Analysis G Molecular Docking F->G Prioritized Targets H In Vitro Assays (e.g., Cell Proliferation, Western Blot) F->H Hypothesized Pathways I In Vivo Models (e.g., Animal models of disease) H->I Promising Results G cluster_0 (-)-Dendrobine cluster_1 Signaling Pathways cluster_2 Cellular Processes Dendrobine (-)-Dendrobine PI3K_AKT PI3K/AKT/mTOR Signaling Dendrobine->PI3K_AKT MAPK MAPK Signaling Dendrobine->MAPK NF_kB NF-κB Signaling Dendrobine->NF_kB Wnt Wnt/β-catenin Signaling Dendrobine->Wnt Apoptosis Apoptosis PI3K_AKT->Apoptosis Proliferation Cell Proliferation & Migration PI3K_AKT->Proliferation MAPK->Proliferation NF_kB->Apoptosis Inflammation Inflammation NF_kB->Inflammation Wnt->Proliferation

References

Comparative

The Enduring Efficacy of (-)-Dendrobine in Neuroprotection: A Comparative Analysis

For Immediate Release In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, the naturally occurring alkaloid (-)-Dendrobine has emerged as a significant contender. Extracted from the n...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, the naturally occurring alkaloid (-)-Dendrobine has emerged as a significant contender. Extracted from the noble orchid Dendrobium nobile Lindl., this compound and its associated alkaloids have demonstrated considerable promise in preclinical neuroprotection assays. This guide provides a comprehensive comparison of the neuroprotective efficacy of (-)-Dendrobine, often in the context of Dendrobium nobile Lindl. alkaloid (DNLA) mixtures, and explores the nascent landscape of its synthetic analogs.

Quantitative Efficacy in Neuroprotection Assays

The neuroprotective potential of (-)-Dendrobine and DNLAs has been substantiated through a variety of in vitro and in vivo studies. The data consistently indicates a dose-dependent protective effect against various neurotoxic insults.

In Vitro Studies

In vitro models, primarily utilizing human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells, have been instrumental in elucidating the cellular mechanisms of (-)-Dendrobine's neuroprotective action. Key findings from these studies are summarized below.

Cell LineNeurotoxic InsultTreatmentConcentrationOutcomeReference
SH-SY5YH₂O₂ (200 µM)(-)-Dendrobine50-400 µMNo toxicity to cells alone[1]
PC12Aβ₂₅₋₃₅ (10 µM)DNLA0.035, 0.35, 3.5 mg/LSignificantly improved cell viability and reduced apoptosis[2]
PC12Aβ₁₋₄₂(-)-DendrobineNot specifiedExhibited the most significant neuroprotective effect among tested alkaloids[3]
In Vivo Studies

Animal models of neurodegeneration, particularly the 3xTg-AD mouse model of Alzheimer's disease, have provided compelling evidence for the in vivo efficacy of (-)-Dendrobine and DNLAs.

Animal ModelTreatmentDosageDurationKey FindingsReference
3xTg-AD Mice(-)-Dendrobine (DDB)10 and 20 mg/kg/d7 monthsEnhanced nesting ability, rescued spatial learning and memory deficits, prevented dendritic spine density loss, increased synaptic protein expression (synaptophysin, PSD95), reduced Aβ peptides and hyperphosphorylated tau.[4][5]
3xTg-AD MiceDNLAs20 mg/kg/d7 monthsSimilar positive outcomes to (-)-Dendrobine treatment.[4][5]

The Quest for Synthetic Analogs

While (-)-Dendrobine shows significant promise, its structural complexity presents challenges for synthesis and modification. Research into synthetic analogs is an active area, aiming to improve efficacy, bioavailability, and patentability. A recent study detailed the synthesis of 32 novel amide/sulfonamide dendrobine derivatives. While these were primarily screened for anti-inflammatory activity, the findings are relevant to neuroprotection, as neuroinflammation is a key pathological feature of many neurodegenerative diseases.[6]

One derivative, compound 14 , demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells with an IC₅₀ of 2.96 µM.[6] This compound also concentration-dependently decreased the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[6] Although direct neuroprotection assays on these synthetic analogs are yet to be published, their anti-inflammatory properties suggest a promising avenue for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of (-)-Dendrobine's neuroprotective effects.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1.2 x 10⁴ cells/mL and culture for 48 hours.

  • Treatment: Pre-treat cells with various concentrations of the test compound (e.g., (-)-Dendrobine or synthetic analogs) for 3 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent, such as H₂O₂ (final concentration 1000 µM), to the cell culture.

  • MTT Addition: After 6 hours of incubation with the neurotoxin, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[7]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample. In this context, it is used to quantify the expression of proteins involved in apoptosis, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin).

Signaling Pathways and Mechanisms of Action

(-)-Dendrobine exerts its neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways is critical for targeted drug development.

Oxidative Stress and the Nrf2/Keap1 Pathway

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. (-)-Dendrobine has been shown to activate the Nrf2/Keap1 pathway, a primary cellular defense mechanism against oxidative stress.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dendrobine (-)-Dendrobine Keap1 Keap1 Dendrobine->Keap1 inhibits binding ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 induces Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Caption: Nrf2/Keap1 signaling pathway modulated by (-)-Dendrobine.

Apoptosis Regulation

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. (-)-Dendrobine has been shown to protect neurons by modulating key apoptotic proteins.

Apoptosis_Pathway Neurotoxic_Insult Neurotoxic Insult (e.g., Aβ) CDK5 CDK5 Activation Neurotoxic_Insult->CDK5 Bax Bax (Pro-apoptotic) Neurotoxic_Insult->Bax Bcl2 Bcl-2 (Anti-apoptotic) Neurotoxic_Insult->Bcl2 inhibits Dendrobine (-)-Dendrobine Dendrobine->CDK5 inhibits Dendrobine->Bax downregulates Dendrobine->Bcl2 upregulates CDK5->Bax Mitochondria Mitochondria Bax->Mitochondria promotes cytochrome c release Bcl2->Bax inhibits Caspases Caspase Activation (e.g., Caspase-3) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: (-)-Dendrobine's modulation of the apoptotic pathway.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound in a cell-based assay.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., SH-SY5Y) start->cell_culture plating Plate Cells in 96-well plates cell_culture->plating treatment Pre-treat with (-)-Dendrobine or Analogs plating->treatment induction Induce Neurotoxicity (e.g., H₂O₂ or Aβ) treatment->induction assay Perform Neuroprotection Assay (e.g., MTT, LDH) induction->assay data_analysis Data Analysis and Quantification assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro neuroprotection screening.

Conclusion and Future Directions

(-)-Dendrobine and its naturally occurring alkaloid mixture, DNLAs, have demonstrated robust neuroprotective effects in both in vitro and in vivo models of neurodegeneration. The mechanisms of action are multifaceted, involving the activation of antioxidant pathways and the inhibition of apoptotic processes. While the exploration of synthetic dendrobine analogs is still in its early stages, the anti-inflammatory activity of newly synthesized derivatives is a promising indicator of their potential neuroprotective efficacy.

Future research should focus on the direct comparative evaluation of (-)-Dendrobine and its synthetic analogs in a battery of neuroprotection assays. Structure-activity relationship (SAR) studies will be crucial in optimizing the dendrobine scaffold to enhance its therapeutic properties. Furthermore, a deeper investigation into the signaling pathways modulated by these synthetic analogs will be necessary to understand their mechanisms of action and to identify potential novel therapeutic targets. The continued exploration of (-)-Dendrobine and its derivatives holds significant potential for the development of new and effective treatments for debilitating neurodegenerative diseases.

References

Validation

A Comparative Guide to the Analytical Cross-Validation of (-)-Dendrobine Quantification Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of various analytical methodologies for the quantification of (-)-Dendrobine, a primary active alkaloid in De...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantification of (-)-Dendrobine, a primary active alkaloid in Dendrobium species. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, including Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented is compiled from peer-reviewed studies to facilitate an objective assessment and selection of the most suitable method for specific research or quality control applications.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance metrics. The following table summarizes the key validation parameters for the quantification of (-)-Dendrobine using different analytical techniques.

Analytical MethodLinearity (ng/mL)Precision (RSD%)Accuracy (%)Recovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
UFLC-MS/MS 1–1000>0.992<11.7 (Intra- & Inter-day)94.3–110.3>80.50.41.0[1]
UPLC-MS/MS 2–1000-<13 (Intra- & Inter-day)95.4–103.9---[2][3]
HPLC 30,900–618,0000.99992.61-99.11--[2]
LC-MS -0.9948-----[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. This section outlines the experimental procedures for the quantification of (-)-Dendrobine across various platforms.

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

This method offers high sensitivity and speed for the quantification of (-)-Dendrobine in biological matrices.[1]

Sample Preparation:

  • Plasma samples are subjected to protein precipitation.

  • The resulting supernatant is extracted with chloroform.

  • The extracted residues are reconstituted for injection into the UFLC-MS/MS system.[1]

Chromatographic Conditions:

  • Column: ACQUITY HSS T3[1]

  • Mobile Phase: Acetonitrile and water containing 10 mM ammonium acetate.[1]

Mass Spectrometry Conditions:

  • The specific parameters for the mass spectrometer (e.g., ion source, voltages, and gas flows) should be optimized for the detection of (-)-Dendrobine and the internal standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A robust and sensitive method suitable for pharmacokinetic studies.[2][3]

Sample Preparation:

  • Protein precipitation of plasma samples using acetonitrile-methanol (9:1, v/v) after the addition of an internal standard (caulophyline).[3]

Chromatographic Conditions:

  • Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[2][3]

  • Mobile Phase: A gradient elution of acetonitrile and 0.1% formic acid in water.[2][3]

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2][3]

  • Transitions:

    • (-)-Dendrobine: m/z 264.2 → 70.0[2][3]

    • Internal Standard (Caulophyline): m/z 205.1 → 58.0[3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

A widely accessible method for the quantification of (-)-Dendrobine in herbal materials.[2]

Sample Preparation:

  • Extraction of (-)-Dendrobine from Dendrobium nobile using an appropriate solvent system.

Chromatographic Conditions:

  • Column: Waters XTerra™ RP18 (3.9 mm × 150 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile-water-triethylamine (21:79:0.005, v/v/v)[2]

  • Detection: UV at 210 nm[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

A classic and reliable method for the analysis of volatile and semi-volatile compounds like (-)-Dendrobine.

Sample Preparation:

  • Extraction with an alkaline chloroform solution.[5]

Chromatographic and Mass Spectrometry Conditions:

  • Specific column, temperature programming, and mass spectrometry parameters are required for the successful separation and detection of (-)-Dendrobine. The Chinese Pharmacopoeia provides a standardized method for the quantification of dendrobine using GC.[6]

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical quantification of (-)-Dendrobine.

Dendrobine_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing Start Sample (e.g., Plasma, Plant Material) Extraction Extraction / Protein Precipitation Start->Extraction Cleanup Clean-up / Derivatization (if needed) Extraction->Cleanup Separation Chromatographic Separation (HPLC, UPLC, GC) Cleanup->Separation Detection Detection (MS, MS/MS, UV) Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation Result Result Validation->Result

Caption: General workflow for (-)-Dendrobine quantification.

LC_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry MobilePhase Mobile Phase (Acetonitrile/Water) Pump Pump MobilePhase->Pump Injector Injector Pump->Injector Column Column (e.g., C18) Injector->Column IonSource Ion Source (ESI) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Data Acquisition

Caption: A typical LC-MS/MS experimental workflow.

Conclusion

The choice of an analytical method for the quantification of (-)-Dendrobine should be guided by the specific requirements of the study. UFLC-MS/MS and UPLC-MS/MS offer the highest sensitivity and are well-suited for the analysis of biological samples where low concentrations are expected.[1][2][3] HPLC with UV detection provides a cost-effective and robust alternative for the analysis of herbal materials, although with lower sensitivity.[2] GC-MS remains a viable and reliable option, particularly when following established pharmacopoeial methods.[6] Cross-validation of results between different methodologies is recommended to ensure data accuracy and reliability, especially in regulatory and drug development settings.

References

Comparative

A Comparative Analysis of the Anti-inflammatory Effects of (-)-Dendrobine and Nobilonine: A Review of Preclinical Evidence

For researchers, scientists, and drug development professionals, understanding the nuanced anti-inflammatory potential of natural compounds is paramount. This guide provides a comparative overview of the available precli...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced anti-inflammatory potential of natural compounds is paramount. This guide provides a comparative overview of the available preclinical data on (-)-Dendrobine and nobilonine, two prominent alkaloids isolated from the medicinal orchid Dendrobium nobile. While direct comparative studies are currently unavailable in the scientific literature, this document synthesizes the existing evidence for each compound, offering insights into their individual mechanisms and therapeutic potential.

A critical evaluation of the current research landscape reveals a significant gap in studies directly comparing the anti-inflammatory efficacy of (-)-Dendrobine and nobilonine. Most of the available data pertains to the anti-inflammatory properties of (-)-Dendrobine or complex extracts of Dendrobium nobile which contain a mixture of alkaloids, including both (-)-Dendrobine and nobilonine. Therefore, the anti-inflammatory effects of these extracts cannot be solely attributed to nobilonine. One study has suggested that (-)-Dendrobine in its natural form possesses limited anti-inflammatory activity, prompting research into more potent synthetic derivatives.

Quantitative Assessment of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of (-)-Dendrobine and a dendrobine derivative. It is important to note that no specific quantitative data for the individual anti-inflammatory activity of nobilonine was identified in the reviewed literature.

CompoundAssayCell Line/ModelKey FindingsIC50 ValueReference
(-)-Dendrobine Derivative (Compound 14) Nitric Oxide (NO) Production InhibitionLPS-induced RAW264.7 cellsStrong reduction of NO generation.2.96 μM[1]
(-)-Dendrobine Inhibition of Pro-inflammatory CytokinesLPS-stimulated RAW264.7 cells co-cultured with Caco-2 cellsDose-dependent reduction in IL-6, IL-1β, and TNF-α.Not Reported

Mechanistic Insights into Anti-inflammatory Action

Preclinical studies have begun to elucidate the molecular mechanisms underlying the anti-inflammatory effects of (-)-Dendrobine and related alkaloids from Dendrobium nobile.

(-)-Dendrobine

(-)-Dendrobine has been shown to exert its anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway . In a co-culture model of intestinal inflammation, dendrobine treatment suppressed the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages. This was evidenced by a reduction in the secretion of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α. Mechanistically, dendrobine was observed to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Furthermore, a study on a novel amide/sulfonamide derivative of dendrobine (compound 14) demonstrated potent anti-inflammatory activity by significantly reducing nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.[1] This was associated with a decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory cascade.[1]

Dendrobium nobile Lindl. Alkaloids (DNLA)

An extract of Dendrobium nobile Lindl. alkaloids (DNLA), containing 92.6% dendrobine and 2.0% nobilonine, has been investigated for its anti-neuroinflammatory properties.[2] This extract was found to attenuate LPS-induced neuroinflammation by suppressing both the NF-κB and NLRP3 inflammasome signaling pathways in BV2 microglia cells.[2] The DNLA treatment led to a reduction in the production of TNF-α and the mRNA levels of Nlrp3 and IL-1β.[2] The inhibitory action on the NF-κB pathway was demonstrated by the decreased expression and phosphorylation of NF-κB p65 and IκBα.[2] Concurrently, the expression of key components of the NLRP3 inflammasome, including TLR4, NLRP3, ASC, and caspase-1, was also downregulated.[2] While these findings are promising, the specific contribution of nobilonine to these effects remains to be elucidated.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: Cells are pre-treated with various concentrations of the test compound (e.g., dendrobine derivative) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is quantified using the Griess reagent assay. The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve.

  • Western Blot Analysis: To assess the expression of inflammatory proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Co-culture Model of Intestinal Inflammation
  • Cell Lines: Human intestinal epithelial Caco-2 cells and murine RAW264.7 macrophages are used.

  • Co-culture System: Caco-2 cells are seeded on the apical side of a Transwell insert, and RAW264.7 cells are seeded in the basolateral compartment of the culture plate. The two cell types are co-cultured to mimic the intestinal epithelial barrier.

  • Inflammatory Challenge: The basolateral compartment containing RAW264.7 cells is stimulated with LPS to induce an inflammatory response that affects the Caco-2 epithelial layer.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the basolateral medium are measured by enzyme-linked immunosorbent assay (ELISA).

  • NF-κB Pathway Analysis: The activation of the NF-κB pathway in RAW264.7 cells is assessed by Western blotting for phosphorylated and total IκBα and p65 proteins.

Visualizing the Molecular Pathways and Experimental Design

To further clarify the discussed mechanisms and experimental setups, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Anti-inflammatory Assay cluster_coculture Intestinal Inflammation Co-culture Model raw_cells RAW264.7 Macrophages pretreatment Pre-treatment with (-)-Dendrobine / Derivative raw_cells->pretreatment lps LPS Stimulation (1 µg/mL) pretreatment->lps analysis Analysis: - NO Production (Griess Assay) - Protein Expression (Western Blot)  (iNOS, COX-2) lps->analysis caco2 Caco-2 Cells (Apical) lps_coculture LPS Stimulation (Basolateral) caco2->lps_coculture raw_macrophages RAW264.7 Macrophages (Basolateral) raw_macrophages->lps_coculture analysis_coculture Analysis: - Cytokine Levels (ELISA)  (TNF-α, IL-6, IL-1β) - NF-κB Pathway (Western Blot)  (p-IκBα, p-p65) lps_coculture->analysis_coculture

Figure 1: General experimental workflows for in vitro anti-inflammatory assays.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikb_kinase IKK Complex tlr4->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb_ikb IκBα-NF-κB (Inactive Complex) nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocation nfkb_ikb->nfkb degradation of IκBα inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) nucleus->inflammatory_genes activates dendrobine (-)-Dendrobine dendrobine->ikb_kinase inhibits dendrobine->nfkb inhibits translocation

Figure 2: The NF-κB signaling pathway and points of inhibition by (-)-Dendrobine.

References

Validation

A Comparative Analysis of (-)-Dendrobine and Alternative Compounds for Cognitive Enhancement in Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of In Vivo Efficacy and Mechanisms Alzheimer's disease (AD) presents a significant challenge to global health, necessitating the exp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of In Vivo Efficacy and Mechanisms

Alzheimer's disease (AD) presents a significant challenge to global health, necessitating the exploration of novel therapeutic agents capable of mitigating its devastating cognitive effects. Among the natural compounds under investigation, (-)-Dendrobine, an alkaloid from the noble orchid Dendrobium nobile, has emerged as a promising candidate. This guide provides a comprehensive in vivo comparison of (-)-Dendrobine's cognitive enhancement effects with established and emerging alternatives—Donepezil, Huperzine A, and Curcumin—in relevant AD animal models. We present a detailed examination of experimental data, protocols, and proposed mechanisms of action to facilitate informed research and development decisions.

Comparative Efficacy in Preclinical AD Models

The following tables summarize the quantitative outcomes of (-)-Dendrobine and its comparators on key cognitive and neuropathological endpoints in various in vivo AD models.

Table 1: Cognitive Performance in the Morris Water Maze (MWM)

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory. The escape latency (time to find a hidden platform) and performance in a probe trial (time spent in the target quadrant after platform removal) are key metrics.

CompoundAnimal ModelDosage & DurationEscape Latency (Day 5/6 of Training)Probe Trial Performance (Time in Target Quadrant)Reference
(-)-Dendrobine 3xTg-AD Mice20 mg/kg/d (7 months) Significantly shorter than vehicle-treated 3xTg-AD Significantly more time spent in target quadrant[1][2]
Donepezil APP/PS1 Mice1.0 mg/kg/d (4 weeks) Significantly shorter than vehicle-treated APP/PS1 Increased number of platform crossings[3]
Huperzine A Aged Rats0.2 mg/kg (s.c.) (7 days) Significantly shorter than control aged rats Significantly more time spent in target quadrant[4]
Curcumin 5XFAD Mice300 mg/kg/d (60 days) Significantly shorter than vehicle-treated 5XFAD Significantly more time spent in target quadrant[5]
Table 2: Effects on Synaptic Proteins

Synaptic loss is a major correlate of cognitive decline in AD. The levels of presynaptic (synaptophysin) and postsynaptic (PSD95) proteins are crucial indicators of synaptic integrity.

CompoundAnimal ModelDosage & DurationSynaptophysin LevelsPSD95 LevelsReference
(-)-Dendrobine 3xTg-AD Mice20 mg/kg/d (7 months) Significantly increased in hippocampus Significantly increased in hippocampus[1]
Donepezil Tg2576 Mice4 mg/kg/d (6 months)No significant changeNot reported[6]
Huperzine A APPswe/PS1dE9 Mice0.2 mg/kg/d (chronic) Significantly ameliorated lossNot reported[7]
Curcumin 5XFAD Mice1000 mg/kg/d (12 weeks) Significantly increased Significantly increased[6]
Table 3: Modulation of Alzheimer's Disease Pathological Hallmarks

The accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau (p-tau) are the defining pathological features of AD.

CompoundAnimal ModelDosage & DurationEffect on Aβ Levels/PlaquesEffect on Tau PhosphorylationReference
(-)-Dendrobine 3xTg-AD Mice20 mg/kg/d (7 months) Significantly reduced Aβ deposition Significantly reduced p-tau (Ser202/Thr205, Ser396, Ser404)[1]
Donepezil APP/PS1 Mice1.0 mg/kg/d (4 weeks) Decreased insoluble Aβ40/Aβ42Not reported[6]
Huperzine A APPswe/PS1dE9 Mice0.2 mg/kg/d (chronic) Reduced amyloid plaque burden and oligomeric AβNot Reported[7]
Curcumin APP/PS1 Mice300 mg/kg/d (2 weeks) Significantly reduced Aβ plaquesNot reported[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of the presented data.

(-)-Dendrobine Study Protocol[1][2]
  • Animal Model: Male 3xTg-AD mice, exhibiting both Aβ and tau pathologies.

  • Treatment: Oral gavage of (-)-Dendrobine (10 and 20 mg/kg/day) or vehicle, starting at 5 months of age and continuing for 7 months.

  • Morris Water Maze:

    • Acquisition Phase: Mice were trained for 6 consecutive days with 3 trials per day to find a hidden platform in a circular pool. Escape latency was recorded.

    • Probe Trial: 24 hours after the last training session, the platform was removed, and mice were allowed to swim for 60 seconds. The time spent in the target quadrant and the number of platform crossings were measured.

  • Biochemical Analysis:

    • Western Blot: Hippocampal lysates were used to quantify the protein levels of synaptophysin, PSD95, APP, sAPPβ, CTF-β, and various phosphorylated tau species.

    • Immunohistochemistry: Brain sections were stained to visualize and quantify Aβ deposition.

Donepezil Study Protocol (Representative)[3]
  • Animal Model: Male APP/PS1 transgenic mice.

  • Treatment: Oral administration of Donepezil (1.0 mg/kg/day) or vehicle for 4 weeks.

  • Morris Water Maze:

    • Acquisition Phase: Mice were trained for 5 consecutive days to locate a hidden platform. Escape latency was recorded.

    • Probe Trial: On day 6, the platform was removed, and the number of times each mouse crossed the former platform location was counted.

  • Biochemical Analysis:

    • ELISA: Brain homogenates were used to measure the levels of insoluble Aβ40 and Aβ42.

Huperzine A Study Protocol (Representative)[4]
  • Animal Model: Aged male Sprague-Dawley rats.

  • Treatment: Subcutaneous injection of Huperzine A (0.1, 0.2, or 0.4 mg/kg) or saline for 7 days.

  • Morris Water Maze:

    • Acquisition Phase: Rats were trained for 7 consecutive days to find a hidden platform. Escape latency was recorded.

    • Probe Trial: On day 8, the platform was removed, and the time spent in the target quadrant was measured.

  • Biochemical Analysis: Not detailed in this specific behavioral study. Other studies have assessed Aβ and tau pathology.[9]

Curcumin Study Protocol (Representative)[5]
  • Animal Model: Male 5XFAD transgenic mice.

  • Treatment: Intragastric administration of Curcumin (150 or 300 mg/kg/day) or vehicle for 60 days.

  • Morris Water Maze:

    • Acquisition Phase: Mice were trained to find a hidden platform, and escape latency was recorded.

    • Probe Trial: The number of crossings over the removed platform and the time spent in the target quadrant were measured.

  • Biochemical Analysis:

    • Western Blot: Brain lysates were analyzed for levels of BACE1, an enzyme involved in Aβ production.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these compounds are attributed to their distinct and sometimes overlapping mechanisms of action.

(-)-Dendrobine's Proposed Mechanism of Action

(-)-Dendrobine appears to exert its cognitive benefits through a multi-pronged approach, targeting both amyloid and tau pathologies while also promoting synaptic health.

Dendrobine_Mechanism Dendrobine (-)-Dendrobine APP_Processing Amyloid Precursor Protein (APP) Processing Dendrobine->APP_Processing Inhibits Amyloidogenic Pathway GSK3b ↑ p-GSK3β (Ser9) Dendrobine->GSK3b Synaptic_Proteins ↑ Synaptic Proteins (PSD95, Synaptophysin) Dendrobine->Synaptic_Proteins Abeta ↓ Aβ Production & Aggregation APP_Processing->Abeta Cognitive_Enhancement Cognitive Enhancement Abeta->Cognitive_Enhancement pTau ↓ Tau Hyperphosphorylation GSK3b->pTau pTau->Cognitive_Enhancement Synaptic_Proteins->Cognitive_Enhancement

Caption: Proposed mechanism of (-)-Dendrobine in AD models.

Comparative Signaling Pathways of Alternatives

Donepezil, Huperzine A, and Curcumin also impact key pathways implicated in AD pathogenesis.

Alternatives_Mechanisms cluster_donepezil Donepezil cluster_huperzine_a Huperzine A cluster_curcumin Curcumin Donepezil Donepezil AChE Acetylcholinesterase (AChE) Inhibition Donepezil->AChE ACh ↑ Acetylcholine AChE->ACh Cognitive_Enhancement Cognitive Enhancement ACh->Cognitive_Enhancement HuperzineA Huperzine A AChE2 AChE Inhibition HuperzineA->AChE2 Abeta_Processing ↓ Aβ Production HuperzineA->Abeta_Processing Abeta_Processing->Cognitive_Enhancement Curcumin Curcumin Abeta_Aggregation ↓ Aβ Aggregation Curcumin->Abeta_Aggregation Anti_Inflammatory Anti-inflammatory Effects Curcumin->Anti_Inflammatory Antioxidant Antioxidant Effects Curcumin->Antioxidant Abeta_Aggregation->Cognitive_Enhancement Anti_Inflammatory->Cognitive_Enhancement Antioxidant->Cognitive_Enhancement

Caption: Simplified mechanisms of action for alternative compounds.

Experimental Workflow Comparison

The following diagram illustrates a generalized experimental workflow for evaluating the in vivo efficacy of cognitive-enhancing compounds in AD mouse models.

Experimental_Workflow start Select AD Mouse Model (e.g., 3xTg-AD, APP/PS1) treatment Chronic Treatment (Compound vs. Vehicle) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis (Western Blot, ELISA, IHC) euthanasia->biochemical data_analysis Data Analysis & Interpretation biochemical->data_analysis

Caption: Generalized workflow for in vivo compound validation.

Conclusion

(-)-Dendrobine demonstrates significant promise as a cognitive enhancer in a robust AD mouse model, addressing both amyloid and tau pathologies while also restoring synaptic integrity.[1][2] When compared to established treatments like Donepezil and other investigational natural compounds such as Huperzine A and Curcumin, (-)-Dendrobine exhibits a compelling multi-target profile.

  • Donepezil primarily acts as a symptomatic treatment by increasing acetylcholine levels, with some evidence for modest effects on Aβ pathology at higher doses.[6]

  • Huperzine A also inhibits acetylcholinesterase but has shown direct effects on reducing Aβ production.[9]

  • Curcumin is known for its anti-inflammatory, antioxidant, and anti-amyloid aggregation properties.[5]

The data presented in this guide suggests that (-)-Dendrobine's ability to concurrently ameliorate the core pathological hallmarks of AD and rescue synaptic deficits warrants further investigation as a potential disease-modifying therapy. Researchers and drug development professionals are encouraged to consider these comparative findings in the design of future preclinical and clinical studies.

References

Validation

A Comparative Guide to the Reproducibility of (-)-Dendrobine Synthesis Protocols

For researchers, scientists, and drug development professionals, the synthesis of complex natural products like (-)-dendrobine presents a significant challenge. This guide provides an objective comparison of prominent pu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex natural products like (-)-dendrobine presents a significant challenge. This guide provides an objective comparison of prominent published total synthesis protocols for (-)-dendrobine, with a focus on their reproducibility. By presenting key quantitative data, detailed experimental methodologies for crucial steps, and visualizations of the synthetic workflows, this document aims to aid researchers in selecting and implementing the most suitable synthetic route for their objectives.

(-)-Dendrobine, a polycyclic alkaloid isolated from the orchid Dendrobium nobile, has attracted considerable attention from the synthetic chemistry community due to its intricate molecular architecture and interesting biological activities. Over the years, several research groups have reported total syntheses of this complex molecule. This guide focuses on the seminal works of Carreira, Kende, Roush, and Livinghouse, dissecting their approaches to provide a comparative analysis of their reproducibility.

Comparative Analysis of Key Synthetic Protocols

The successful replication of a complex total synthesis hinges on several factors, including the number of linear steps, overall yield, and the robustness of individual chemical transformations. The following table summarizes these key metrics for four prominent (-)-dendrobine syntheses.

Synthetic Route Key Strategy Number of Steps (Longest Linear Sequence) Overall Yield (%) Key Reactions & Potential Challenges
Carreira (2012) [1][2]Ireland-Claisen rearrangement, Amine-initiated cascade18Not explicitly stated in initial communicationThe intramolecular Michael addition initially produced a mixture of epimers, which was resolved by using N-methylbenzylamine.[3] The cascade reaction's success is dependent on the precise execution of a multi-step sequence.
Kende (1974) Diels-Alder reaction~15~1.1The stereoselectivity of the Diels-Alder reaction is crucial. Reproducibility may depend on the purity of the diene and dienophile.
Roush (1978) Intramolecular Diels-Alder reaction~24~0.66The efficiency of the intramolecular Diels-Alder reaction can be sensitive to substrate conformation and reaction conditions.
Livinghouse (1992) [4+1] Cycloaddition~10~6.15The key [4+1] cycloaddition of a vinylallene with an isonitrile is a less common transformation and may require specialized expertise to reproduce consistently.

Experimental Protocols for Key Transformations

The reproducibility of a synthetic step is intimately linked to the clarity and detail of the reported experimental procedure. Below are detailed protocols for key steps from the compared syntheses, extracted from their respective publications.

Carreira Synthesis: Amine-Initiated Cascade

A pivotal step in the Carreira synthesis is a cascade reaction initiated by an amine, which masterfully constructs a significant portion of the dendrobine core.[1]

Protocol: To a solution of the enone intermediate in a suitable solvent (e.g., toluene) is added N-methylbenzylamine. The reaction mixture is heated to allow for enamine formation, which then undergoes an intramolecular Michael addition. Subsequent in-situ hydrogenation of the resulting intermediate, typically using a palladium catalyst under a hydrogen atmosphere, effects the reductive cyclization and debenzylation to afford the advanced tetracyclic amine intermediate. Careful control of temperature and reaction time is critical for achieving high diastereoselectivity.[3]

Kende Synthesis: Diels-Alder Reaction

The Kende synthesis relies on a classical Diels-Alder reaction to establish the initial carbocyclic framework.

Protocol: The dienophile, typically a quinone derivative, is dissolved in a high-boiling solvent such as benzene or toluene. The diene is then added, and the mixture is heated at reflux for an extended period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by chromatography. The yield and stereochemical outcome of this reaction are highly dependent on the specific substrates and reaction conditions employed.

Roush Synthesis: Intramolecular Diels-Alder Reaction

The Roush approach features an elegant intramolecular Diels-Alder reaction to construct a key tricyclic intermediate.

Protocol: The triene precursor is dissolved in a high-boiling, inert solvent like o-xylene or decalin. The solution is then heated to a high temperature (typically >180 °C) in a sealed tube to effect the intramolecular cycloaddition. The reaction time can be extensive, and the progress is monitored by TLC or GC-MS. Purification of the resulting polycyclic product is generally achieved through column chromatography. The success of this reaction is often contingent on the careful synthesis of the triene precursor and the maintenance of high temperatures for an adequate duration.

Livinghouse Synthesis: [4+1] Cycloaddition

The Livinghouse synthesis is distinguished by its use of a novel [4+1] cycloaddition reaction.

Protocol: The vinylallene substrate and an isonitrile are dissolved in an appropriate solvent, and a suitable transition metal catalyst (e.g., a palladium complex) is added. The reaction is typically carried out under an inert atmosphere and may require heating. The progress of the cycloaddition is followed by spectroscopic methods. Workup and purification by chromatography afford the desired cyclopentene-containing intermediate. The efficiency of this reaction can be sensitive to the choice of catalyst, solvent, and the specific isonitrile used.

Visualizing the Synthetic Pathways

To further aid in the understanding and comparison of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the logical flow of the key transformations.

dendrobine_synthesis_comparison cluster_carreira Carreira Synthesis cluster_kende Kende Synthesis cluster_roush Roush Synthesis cluster_livinghouse Livinghouse Synthesis start_c Starting Materials ireland_claisen Ireland-Claisen Rearrangement start_c->ireland_claisen enone Enone Intermediate ireland_claisen->enone cascade Amine-Initiated Cascade enone->cascade dendrobine_c (-)-Dendrobine cascade->dendrobine_c start_k Starting Materials diels_alder_k Diels-Alder Reaction start_k->diels_alder_k intermediate_k Cycloadduct diels_alder_k->intermediate_k elaboration_k Further Elaboration intermediate_k->elaboration_k dendrobine_k (-)-Dendrobine elaboration_k->dendrobine_k start_r Starting Materials imda Intramolecular Diels-Alder start_r->imda intermediate_r Tricyclic Intermediate imda->intermediate_r elaboration_r Further Elaboration intermediate_r->elaboration_r dendrobine_r (-)-Dendrobine elaboration_r->dendrobine_r start_l Starting Materials cycloaddition [4+1] Cycloaddition start_l->cycloaddition intermediate_l Cyclopentene Intermediate cycloaddition->intermediate_l elaboration_l Further Elaboration intermediate_l->elaboration_l dendrobine_l (-)-Dendrobine elaboration_l->dendrobine_l

Figure 1. Comparison of key strategies in the total synthesis of (-)-dendrobine.

Conclusion

The total synthesis of (-)-dendrobine remains a formidable challenge, and the choice of a synthetic route will depend on the specific goals and resources of the research team. The Carreira synthesis, while lengthy, features a highly convergent and elegant cascade reaction. The Kende and Roush syntheses rely on the well-established Diels-Alder reaction, offering a more traditional but potentially less efficient approach. The Livinghouse synthesis stands out for its brevity and innovative use of a [4+1] cycloaddition, though the key step may require specialized knowledge for reliable execution.

Ultimately, the reproducibility of any of these syntheses is not guaranteed and will depend on the skill and experience of the synthetic chemist. Careful attention to the detailed experimental procedures, purification techniques, and characterization of intermediates is paramount for success. This guide serves as a starting point for researchers embarking on the synthesis of (-)-dendrobine, providing a framework for comparing the available protocols and making an informed decision on the most promising path forward.

References

Comparative

A Head-to-Head Comparison of (-)-Dendrobine and Classical Neurotrophic Factors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the neurotrophic properties of (-)-Dendrobine, a major bioactive alkaloid from Dendrobium nobile, against well...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotrophic properties of (-)-Dendrobine, a major bioactive alkaloid from Dendrobium nobile, against well-established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF). While direct head-to-head experimental data is limited, this guide synthesizes available research to facilitate a comparative understanding of their mechanisms and effects on neuronal health.

Quantitative Data Presentation

The following tables summarize the neurotrophic and neuroprotective effects of Dendrobium nobile Lindl. alkaloids (DNLA), of which (-)-Dendrobine is the primary active component, and other key neurotrophic factors. It is important to note that the presented data is collated from different studies and experimental conditions may not be directly comparable.

Table 1: Comparative Effects on Neuronal Survival and Apoptosis

FactorModel SystemAssayKey Findings
(-)-Dendrobine (as part of DNLA) Aβ₂₅₋₃₅-induced neuronal injury in miceTUNEL AssayDNLA treatment decreased the number of apoptotic cells in the hippocampus and cortex.[1]
H₂O₂-induced oxidative stress in N2A cellsCCK8 & LDH AssaysDNLA (35 ng/mL) significantly attenuated the decrease in cell viability and the release of LDH.[2]
Oxygen-glucose deprivation/reperfusion (OGD/RP) in rat cortical neuronsMTT & LDH AssaysDNLA (0.025-2.5 mg/l) significantly increased cell viability and decreased LDH release.
BDNF NGF-dependent neonatal sympathetic neuronsCell CountingBDNF was not sufficient to support the survival of these neurons.[3]
NGF NGF-deprived sympathetic neuronsCell Survival AssaysNGF promotes survival through the cooperative function of PKC and PI3K pathways.[4]
Memory B lymphocytesApoptosis AssayNeutralization of endogenous NGF caused apoptotic death.[5]
GDNF Midbrain dopaminergic neuronsSurvival AssaysGDNF is a potent survival factor for dopaminergic neurons.

Table 2: Comparative Effects on Neurite Outgrowth and Synaptic Plasticity

FactorModel SystemAssayKey Findings
(-)-Dendrobine (as part of DNLA) Aβ₂₅₋₃₅-induced synaptic loss in miceElectron MicroscopyDNLA increased the number of synapses in hippocampal and cortical neurons.[1]
BDNF Cultured hippocampal neuronsImmunofluorescenceBDNF increases the number of secondary neurites and the length of primary and secondary neurites.[6]
Retinal Ganglion Cells (RGCs) in vivoRetrograde LabelingBDNF decreased RGC dendritic arbor complexity but increased axon arbor complexity.[7]
NGF NGF-dependent sympathetic neuronsNeurite Extension AssayNT-3 is as efficient as NGF in mediating neuritogenesis.[3]
GDNF Hippocampal neuronal culturesImmunofluorescenceGDNF has been found to increase the number of synapses.[1]
Midbrain dopamine neuronsMorphological AnalysisGDNF stimulation leads to increased neurite extent.[8]

Table 3: Effects on Endogenous Neurotrophic Factor Expression

FactorModel SystemAssayKey Findings
(-)-Dendrobine (as part of DNLA) Aβ₂₅₋₃₅-injected miceWestern BlotDNLA increased the protein expression of BDNF, CNTF, and GDNF in the hippocampus and cortex.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and would require optimization for specific cell types and experimental conditions in a direct comparative study.

Neuronal Survival Assay (MTT Assay)

This protocol assesses cell viability by measuring the metabolic activity of neuronal cells.

a. Cell Culture and Treatment:

  • Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) in 96-well plates at an optimized density.

  • Culture cells for 24 hours to allow for attachment.

  • Induce neurotoxicity using a relevant stressor (e.g., Aβ₂₅₋₃₅, H₂O₂, serum deprivation).

  • Treat cells with various concentrations of (-)-Dendrobine, BDNF, NGF, or GDNF for the desired duration (e.g., 24-48 hours). Include a vehicle-treated control group.

b. MTT Assay Procedure:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Remove the culture medium from the wells.

  • Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]

Neurite Outgrowth Assay (Immunofluorescence)

This protocol quantifies neurite length and branching to assess the effects of neurotrophic compounds.

a. Cell Culture and Treatment:

  • Coat 24-well plates containing glass coverslips with an appropriate substrate (e.g., poly-L-lysine or laminin) to promote neuronal adhesion.[10]

  • Plate neurons at a low density to allow for clear visualization of individual neurites.

  • After cell attachment, treat with (-)-Dendrobine, BDNF, NGF, or GDNF at various concentrations for a period sufficient to observe neurite extension (e.g., 48-72 hours).

b. Immunostaining:

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Incubate with a primary antibody specific for a neuronal marker, such as β-III tubulin or MAP2, overnight at 4°C.[10][11]

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstain nuclei with DAPI, if desired.

  • Mount the coverslips onto microscope slides.

c. Image Acquisition and Analysis:

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length, number of primary neurites, and branching points using image analysis software (e.g., ImageJ with the NeuronJ plugin, or specialized high-content imaging software).[12]

Western Blot for Neurotrophic Factor Expression

This protocol is used to determine the effect of (-)-Dendrobine on the expression levels of endogenous neurotrophic factors.

a. Sample Preparation:

  • Culture neuronal cells or use tissue homogenates from in vivo studies.

  • Treat cells or animals with (-)-Dendrobine as required.

  • Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

c. Immunodetection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for BDNF, GDNF, or CNTF overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Signaling Pathways

G cluster_Dendrobine (-)-Dendrobine Indirect Action cluster_Neurotrophins Classical Neurotrophin Signaling cluster_BDNF_NGF BDNF / NGF Pathway cluster_GDNF GDNF Pathway (-)-Dendrobine (-)-Dendrobine Upregulation Upregulation (-)-Dendrobine->Upregulation BDNF_D BDNF Upregulation->BDNF_D GDNF_D GDNF Upregulation->GDNF_D CNTF_D CNTF Upregulation->CNTF_D BDNF/NGF BDNF/NGF TrkB/TrkA TrkB / TrkA BDNF/NGF->TrkB/TrkA PI3K/Akt PI3K/Akt Pathway TrkB/TrkA->PI3K/Akt Ras/MAPK Ras/MAPK Pathway TrkB/TrkA->Ras/MAPK PLCγ PLCγ Pathway TrkB/TrkA->PLCγ Neuronal Survival Neuronal Survival PI3K/Akt->Neuronal Survival Neurite Outgrowth Neurite Outgrowth Ras/MAPK->Neurite Outgrowth Synaptic Plasticity Synaptic Plasticity PLCγ->Synaptic Plasticity GDNF GDNF GFRα1/RET GFRα1/RET Complex GDNF->GFRα1/RET PI3K/Akt_G PI3K/Akt Pathway GFRα1/RET->PI3K/Akt_G Ras/MAPK_G Ras/MAPK Pathway GFRα1/RET->Ras/MAPK_G Dopaminergic Neuron Survival Dopaminergic Neuron Survival PI3K/Akt_G->Dopaminergic Neuron Survival Ras/MAPK_G->Neurite Outgrowth G cluster_Neuronal_Survival Neuronal Survival Assay Workflow cluster_Neurite_Outgrowth Neurite Outgrowth Assay Workflow A1 Plate Neuronal Cells B1 Induce Neurotoxicity A1->B1 C1 Treat with Compounds B1->C1 D1 Add MTT Reagent C1->D1 E1 Solubilize Formazan D1->E1 F1 Measure Absorbance E1->F1 A2 Plate Neurons on Coated Coverslips B2 Treat with Compounds A2->B2 C2 Fix and Permeabilize B2->C2 D2 Immunostain for Neuronal Markers C2->D2 E2 Image Acquisition D2->E2 F2 Quantify Neurite Growth E2->F2 G Neurotrophic_Compound Neurotrophic Compound ((-)-Dendrobine, BDNF, NGF, GDNF) Receptor_Activation Receptor Activation / Upregulation of Endogenous Factors Neurotrophic_Compound->Receptor_Activation Intracellular_Signaling Activation of Downstream Signaling Cascades Receptor_Activation->Intracellular_Signaling Cellular_Response Cellular Response Intracellular_Signaling->Cellular_Response Neuronal_Survival Increased Neuronal Survival Cellular_Response->Neuronal_Survival Neurite_Outgrowth Enhanced Neurite Outgrowth Cellular_Response->Neurite_Outgrowth Synaptic_Plasticity Modulation of Synaptic Plasticity Cellular_Response->Synaptic_Plasticity

References

Validation

Unveiling the Binding Affinity of (-)-Dendrobine to its Molecular Targets: A Comparative Analysis

For researchers, scientists, and professionals in drug development, understanding the specific molecular interactions of a compound is paramount. This guide provides a comparative analysis of the binding affinity of (-)-...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the specific molecular interactions of a compound is paramount. This guide provides a comparative analysis of the binding affinity of (-)-Dendrobine to one of its key molecular targets, Cyclin-dependent kinase 5 (CDK5), and contrasts its performance with other known inhibitors.

(-)-Dendrobine, a natural alkaloid, has garnered significant interest for its neuroprotective properties. Recent studies have identified its direct interaction with CDK5, a crucial enzyme in neuronal development and function, as a potential mechanism for its therapeutic effects.[1] This guide synthesizes the available experimental data to offer a clear comparison of (-)-Dendrobine's binding affinity with that of established CDK5 inhibitors.

Comparative Binding Affinity Data

The binding affinity of (-)-Dendrobine to CDK5 has been quantified using surface plasmon resonance (SPR), yielding a dissociation constant (KD) of 2.05 x 10⁻⁴ M.[1] To contextualize this finding, the following table compares the binding affinity of (-)-Dendrobine with two well-characterized CDK5 inhibitors, Roscovitine and Purvalanol A.

CompoundMolecular TargetMethodAffinity Metric (Value)Reference
(-)-Dendrobine CDK5 Surface Plasmon Resonance (SPR) K D = 2.05 x 10⁻⁴ M [1]
RoscovitineCDK5Cell-free assayIC50 = 0.16 µM[2]
Purvalanol ACDK5-p35Cell-free assayIC50 = 75 nM[3]

Note: While KD and IC50 are both measures of affinity, they are determined by different experimental setups. KD represents the equilibrium dissociation constant, while IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values for both metrics indicate higher affinity.

Experimental Protocols

A detailed understanding of the methodologies used to determine binding affinity is crucial for data interpretation and replication. Below is a representative protocol for determining the binding affinity of a small molecule, such as (-)-Dendrobine, to a protein target like CDK5 using Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) Assay for (-)-Dendrobine and CDK5 Interaction

Objective: To determine the equilibrium dissociation constant (KD) of the interaction between (-)-Dendrobine and purified CDK5 protein.

Materials:

  • Biacore T200 instrument or similar SPR system

  • CM5 sensor chip

  • Recombinant human CDK5/p25 protein

  • (-)-Dendrobine

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject a solution of CDK5/p25 protein (e.g., 20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 response units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of (-)-Dendrobine in running buffer (e.g., ranging from 0.1 µM to 1000 µM).

    • Inject the different concentrations of (-)-Dendrobine over the CDK5-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 seconds).

    • Allow the dissociation of the complex by flowing running buffer over the sensor surface for a set dissociation time (e.g., 300 seconds).

    • Between each injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The equilibrium binding responses are plotted against the concentration of (-)-Dendrobine.

    • The KD value is determined by fitting the steady-state binding data to a 1:1 Langmuir binding model using the analysis software provided with the SPR instrument.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_spr SPR Assay cluster_analysis Data Analysis start Start chip_prep CM5 Sensor Chip Preparation start->chip_prep immobilization CDK5 Immobilization (Amine Coupling) chip_prep->immobilization cdk5_prep Recombinant CDK5/p25 Preparation cdk5_prep->immobilization dendrobine_prep (-)-Dendrobine Serial Dilution binding Binding Analysis (Dendrobine Injection) dendrobine_prep->binding immobilization->binding regeneration Surface Regeneration binding->regeneration sensorgram Sensorgram Generation binding->sensorgram regeneration->binding Next Concentration fitting Curve Fitting (1:1 Langmuir Model) sensorgram->fitting kd_value KD Value Determination fitting->kd_value end End kd_value->end

Caption: Workflow for determining the binding affinity of (-)-Dendrobine to CDK5 via SPR.

CDK5_Signaling_Pathway cluster_input Upstream Signals cluster_core CDK5 Activation cluster_output Downstream Effects Neurotrophic_Factors Neurotrophic Factors p35 p35 Neurotrophic_Factors->p35 Calcium_Influx Calcium Influx Calcium_Influx->p35 Active_CDK5 Active CDK5/p35 Complex p35->Active_CDK5 CDK5 CDK5 CDK5->Active_CDK5 Tau Tau Active_CDK5->Tau DARPP32 DARPP-32 Active_CDK5->DARPP32 MEF2 MEF2 Active_CDK5->MEF2 Synaptic_Plasticity Synaptic Plasticity Tau->Synaptic_Plasticity DARPP32->Synaptic_Plasticity Neuronal_Survival Neuronal Survival MEF2->Neuronal_Survival Dendrobine (-)-Dendrobine Dendrobine->Active_CDK5 Inhibition

Caption: Simplified signaling pathway of CDK5 and the inhibitory action of (-)-Dendrobine.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (-)-Dendrobin

Essential Safety and Handling Guide for (-)-Dendrobine For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of (-)-De...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (-)-Dendrobine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (-)-Dendrobine. Adherence to these procedural steps is essential for ensuring laboratory safety and mitigating potential risks associated with this potent alkaloid.

Hazard Assessment and Classification

While a specific Globally Harmonized System (GHS) classification for (-)-Dendrobine is not officially established, based on available toxicity data, a conservative hazard assessment is warranted. When given in fatal doses, death is typically caused by convulsions[1]. The minimum lethal doses administered intravenously have been determined for several animal models, indicating significant toxicity[1]. Therefore, (-)-Dendrobine should be handled as a highly toxic compound.

Proposed GHS Classification

ElementRecommendation
Pictograms
alt text
alt text
Signal Word Danger
Hazard Statements H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaledH370: Causes damage to organs
Precautionary Statements P201: Obtain special instructions before use.P260: Do not breathe dust/fume/gas/mist/vapors/spray.P262: Do not get in eyes, on skin, or on clothing.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Data Summary

The following table summarizes key quantitative data for (-)-Dendrobine.

PropertyValueReference
Molecular Formula C₁₆H₂₅NO₂[2][3]
Molecular Weight 263.38 g/mol [3][4]
Appearance Colorless solid[1]
Melting Point 135-136 °C[4]
Solubility Soluble in ether and chloroform; sparingly soluble in ethanol and water.[5]
LD₅₀ (Mouse, IV) 20 mg/kg[1]
LD₅₀ (Rat, IV) 20 mg/kg[1]
LD₅₀ (Guinea Pig, IV) 22 mg/kg[1]
LD₅₀ (Rabbit, IV) 17 mg/kg[1]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical line of defense when handling (-)-Dendrobine. The following table outlines the minimum required PPE.

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transfer of Solid Chemical splash goggles2 pairs of nitrile glovesNIOSH-approved N95 or higher-rated respiratorFully-buttoned lab coat, disposable sleeves
Preparation of Solutions Chemical splash gogglesNitrile glovesNot required if in a certified chemical fume hoodFully-buttoned lab coat
Handling of Dilute Solutions Safety glasses with side shieldsNitrile glovesNot requiredFully-buttoned lab coat

Note on Gloves: Nitrile gloves provide good general protection against many chemicals, including alkaloids[6][7]. However, for prolonged contact or handling of concentrated solutions, it is advisable to consult specific chemical resistance guides or the glove manufacturer's recommendations. Always inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if they become contaminated.

Step-by-Step Handling Procedures

Engineering Controls: All work with solid (-)-Dendrobine or concentrated solutions must be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.

Personal Hygiene:

  • Wash hands thoroughly with soap and water before leaving the laboratory.

  • Do not eat, drink, smoke, or apply cosmetics in areas where (-)-Dendrobine is handled.

Weighing and Solution Preparation Protocol:

  • Don all required PPE as specified in the table above.

  • Perform all operations within a chemical fume hood or other containment device.

  • Carefully weigh the desired amount of solid (-)-Dendrobine onto a tared weigh paper or into a suitable container. Avoid creating dust.

  • To prepare a solution, slowly add the solvent to the solid to prevent splashing.

  • If sonication is required to dissolve the solid, ensure the container is securely capped.

  • Thoroughly decontaminate all surfaces and equipment after use.

Emergency Procedures

Spill Response:

  • Minor Spill (Solid or Solution):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical absorbent pad).

    • For solid spills, gently wet the absorbent material to prevent dust generation.

    • Carefully scoop the contained spill into a clearly labeled hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and then wipe with 70% ethanol.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry to the area.

    • Wait for trained emergency response personnel to handle the cleanup.

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with (-)-Dendrobine must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste: Collect unused (-)-Dendrobine powder and any contaminated disposable labware (e.g., gloves, weigh papers, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[8][9][10]

  • Liquid Waste: Collect all solutions containing (-)-Dendrobine in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.[10][11]

  • Empty Containers: "Empty" containers that held solid (-)-Dendrobine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.[11]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling (-)-Dendrobine in a laboratory setting.

Dendrobine_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal start Receive and Log (-)-Dendrobine storage Store in Secure, Designated Area start->storage Inspect Container don_ppe Don Appropriate PPE storage->don_ppe Retrieve for Use weigh Weigh Solid don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution Add Solvent experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for Safe Handling of (-)-Dendrobine.

References

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